Product packaging for 2H-Perfluoro-5-methyl-3,6-dioxanonane(Cat. No.:CAS No. 3330-14-1)

2H-Perfluoro-5-methyl-3,6-dioxanonane

Cat. No.: B1294593
CAS No.: 3330-14-1
M. Wt: 452.06 g/mol
InChI Key: PYSYKOPZHYNYSZ-UHFFFAOYSA-N
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Description

2H-Perfluoro-5-methyl-3,6-dioxanonane is a useful research compound. Its molecular formula is C8HF17O2 and its molecular weight is 452.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8HF17O2 B1294593 2H-Perfluoro-5-methyl-3,6-dioxanonane CAS No. 3330-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2,2-tetrafluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF17O2/c9-1(2(10,11)12)26-8(24,25)4(15,6(19,20)21)27-7(22,23)3(13,14)5(16,17)18/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSYKOPZHYNYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF17O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880192
Record name 2H-Perfluoro-5-methyl-3,6-dioxanonane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

3330-14-1
Record name 1-[1-[Difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3330-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1-(1-(difluoro(1,2,2,2-tetrafluoroethoxy)methyl)-1,2,2,2-tetrafluoroethoxy)-1,1,2,2,3,3,3-heptafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003330141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-Perfluoro-5-methyl-3,6-dioxanonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2H-Perfluoro-5-methyl-3,6-dioxanonane chemical structure and properties"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and available technical data for 2H-Perfluoro-5-methyl-3,6-dioxanonane (CAS No. 3330-14-1). This per- and polyfluoroalkyl substance (PFAS) is a fluorinated ether with potential applications as a solvent and intermediate in various chemical syntheses. This document consolidates available physical and chemical data, outlines general experimental considerations for its analysis, and presents its molecular structure through a detailed diagram. The information is intended to support research and development activities, particularly in the fields of chemistry and drug development.

Chemical Structure and Identification

This compound is a complex ether characterized by a high degree of fluorination. Its structure consists of a nine-atom backbone containing two ether linkages and a methyl branch.

Molecular Formula: C₈HF₁₇O₂[1][2][3]

Molecular Weight: 452.07 g/mol [1][2][3]

CAS Number: 3330-14-1[1][2][3]

Synonyms:

  • 1,1,1,2,3,3-Hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2,2-tetrafluoroethoxy)propane

  • Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro-[4]

  • Freon E 2[5]

The chemical structure of this compound can be visualized as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈HF₁₇O₂[1][2][3]
Molecular Weight 452.07 g/mol [1][2][3]
Melting Point -122 °CSynquest Labs SDS
Boiling Point 103 - 105 °CSynquest Labs SDS
Density 1.659 g/mL at 25 °CSynquest Labs SDS
Physical State LiquidPubChem

Chemical Properties and Reactivity

Due to the high strength of carbon-fluorine and ether bonds, this compound is expected to be a chemically stable and relatively inert compound.

General reactivity characteristics of perfluoroethers include:

  • Thermal Stability: The presence of numerous C-F bonds contributes to high thermal stability.

  • Chemical Inertness: Perfluoroethers are generally resistant to attack by most acids, bases, oxidizing, and reducing agents under normal conditions. The ether oxygen atoms, however, can influence the bond dissociation energy of adjacent C-F bonds.[6][7]

A Safety Data Sheet for the compound indicates that it is incompatible with strong acids and strong bases.

Synthesis and Manufacturing

A specific, detailed synthesis protocol for this compound is not publicly available. However, general methods for the synthesis of perfluoroalkyl ethers often involve the reaction of perfluoroolefins with alcohols. One common approach is the fluorination of partially fluorinated ethers, which are themselves synthesized from the reaction of aliphatic alcohols with perfluoroolefins.[8]

A patent for "Electronic telecommunications articles comprising crosslinked fluoropolymers and methods" mentions the CAS number 3330-14-1 in the context of it being an example of a partially fluorinated ether solvent. This suggests its potential use or synthesis in industrial applications.

Spectroscopic Data

Mass Spectrometry (MS): PubChem lists a GC-MS spectrum for this compound (Source of Spectrum: O1-34-1717-11), though the detailed fragmentation pattern and experimental conditions are not provided.[4]

Experimental Protocols and Analytical Methods

Due to the limited availability of specific experimental protocols for this compound, this section provides a general workflow for its analysis based on its classification as a volatile fluorinated compound. The U.S. Environmental Protection Agency (EPA) includes this compound in its "Other Test Method (OTM) 50" for the analysis of volatile fluorinated compounds in stationary source emissions, which utilizes thermal desorption coupled with gas chromatography-mass spectrometry (TD-GC-MS).

General GC-MS Analysis Workflow:

G cluster_0 Sample Preparation cluster_1 Instrumentation cluster_2 Data Analysis Sample Sample Collection (e.g., in canister) TD Thermal Desorption Sample->TD Introduction GC Gas Chromatography (Capillary Column) TD->GC Injection MS Mass Spectrometry (e.g., Quadrupole) GC->MS Separation & Ionization Data Data Acquisition & Processing MS->Data Detection Library Spectral Library Matching Data->Library Identification Quant Quantification Library->Quant Confirmation

Caption: General workflow for the analysis of volatile fluorinated compounds.

Applications and Relevance to Drug Development

While specific applications of this compound in drug development are not documented, its properties suggest potential utility in this field.

  • Solvent: Its fluorinated nature could make it a suitable solvent for fluorinated drug candidates or for specific reactions where traditional solvents are inadequate. Fluorinated ethers are being explored as electrolyte solvents in battery technology due to their stability.[9]

  • Intermediate: PubChem lists its use as an "intermediate," suggesting it could be a building block in the synthesis of more complex molecules.

  • Drug Delivery: The unique properties of fluoropolymers, such as biocompatibility and chemical resistance, are utilized in various pharmaceutical applications, including fluid delivery systems and encapsulation of instruments.[10] Although not a polymer, the properties of this fluorinated ether may be of interest in related research.

The incorporation of fluorine into drug molecules can significantly enhance metabolic stability, bioavailability, and efficacy.[11] As a fluorinated building block, this compound could potentially be used to introduce fluorinated moieties into larger molecules.

Biological Activity and Toxicology

There is limited publicly available information on the biological activity or toxicology of this compound. As a PFAS, it falls under a class of compounds that are of interest to regulatory bodies due to their persistence in the environment. Some fluorinated ethers have been studied for their anesthetic properties and associated toxicity, which is often linked to their metabolism.[12] However, no such data has been found specifically for this compound.

Conclusion

This compound is a perfluorinated ether with established basic chemical identifiers and some physical properties. The lack of detailed, publicly available experimental data, including synthesis protocols and comprehensive spectroscopic analysis, presents a significant knowledge gap. Its classification as a PFAS and inclusion in EPA analytical methods highlight its environmental relevance. While direct applications in drug development are not yet reported, its properties as a fluorinated solvent and potential synthetic intermediate suggest areas for future research and exploration. Further investigation is required to fully characterize this compound and unlock its potential applications.

References

Synthesis Pathway of 2H-Perfluoro-5-methyl-3,6-dioxanonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a proposed synthesis pathway for 2H-Perfluoro-5-methyl-3,6-dioxanonane (CAS 3330-14-1), a complex fluorinated ether. The synthesis commences with the well-documented dimerization of hexafluoropropylene oxide (HFPO) to form a key perfluoroacyl fluoride intermediate. Subsequent proposed steps, based on established principles of organofluorine chemistry, involve the introduction of a second fluoroalkoxy group and a terminal hydrodefluorination to yield the target molecule. This document provides a comprehensive overview of the synthetic strategy, including detailed experimental protocols for the initial, confirmed stages and plausible methodologies for the subsequent transformations. All quantitative data from cited literature is summarized, and the logical flow of the synthesis is visualized using a chemical pathway diagram.

Introduction

This compound is a per- and polyfluoroalkyl substance (PFAS) with the chemical formula C₈HF₁₇O₂.[1][2][3] Its unique structure, featuring two ether linkages and a single hydrogen atom in a perfluorinated carbon chain, suggests potential applications in specialized fields requiring chemically inert fluids with tailored properties. This guide provides a detailed technical overview of a scientifically plausible pathway for its synthesis, aimed at researchers and professionals in chemistry and drug development.

Proposed Synthesis Pathway

The synthesis of this compound is conceptualized as a multi-step process beginning with the dimerization of hexafluoropropylene oxide (HFPO). The subsequent steps involve the formation of a second ether linkage and the selective introduction of a hydrogen atom.

Logical Flow of the Synthesis Pathway

Synthesis_Pathway A Hexafluoropropylene Oxide (HFPO) B Perfluoro-2-(n-propoxy)propionyl fluoride (PPPF) A->B Dimerization (Catalyst, Solvent) C Perfluoro(5-methyl-3,6-dioxanonanoyl) fluoride B->C Reaction with Fluoroepoxide/Alcohol (Proposed) D This compound C->D Reduction & Selective Hydrodefluorination (Proposed)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols & Data

This section details the experimental procedures for the key steps in the synthesis. The initial step is well-documented in the patent literature, while the subsequent steps are proposed based on established reactions of perfluorinated compounds.

Step 1: Synthesis of Perfluoro-2-(n-propoxy)propionyl fluoride (PPPF)

The initial and most critical step is the dimerization of hexafluoropropylene oxide (HFPO) to produce perfluoro-2-(n-propoxy)propionyl fluoride (CF₃CF₂CF₂OCH(CF₃)COF). This reaction is typically carried out in a dipolar aprotic solvent with a nucleophilic catalyst.

Experimental Protocol:

A continuous process for the preparation of PPPF involves the dimerization of HFPO in a bubble column reactor.[4]

  • Reactor Setup: A bubble column reactor is filled with a dipolar-aprotic solvent (e.g., acetonitrile) and a nucleophilic catalyst (e.g., an alkali metal fluoride such as potassium fluoride, or a tertiary amine).

  • Reaction Conditions:

    • Temperature: The reaction is maintained in the range of 0 - 60°C, with a preferred range of 10 - 40°C, and optimally at 15 - 25°C.[4]

    • Catalyst Concentration: The catalyst concentration is typically between 0.1 to 10% by weight relative to the solvent.[4]

  • Procedure:

    • Gaseous HFPO is introduced at the bottom of the reactor.

    • The gaseous mixture within the reactor is circulated by a pump to ensure good mixing and to expel the PPPF product before it can undergo further reactions.

    • The gaseous effluent from the top of the reactor is passed through a condenser.

    • The condensate, which separates into a top solvent phase and a bottom PPPF phase, is collected. The non-condensed components are returned to the reactor.

    • The PPPF phase is isolated as the final product, while the solvent phase is recycled back into the reactor.

Quantitative Data:

ParameterValueReference
Reaction Temperature 15 - 25 °C (Optimal)[4]
Solvent Acetonitrile[4]
Catalyst Alkali metal fluorides / Tertiary amines[4]
Step 2 (Proposed): Formation of Perfluoro(5-methyl-3,6-dioxanonanoyl) fluoride

This proposed step involves the reaction of PPPF with a suitable C2 fluorinated species to introduce the second ether linkage. A plausible route is the reaction of PPPF with another molecule of a fluoroepoxide, such as tetrafluoroethylene oxide (TFEO), in the presence of a fluoride ion catalyst.

Proposed Experimental Protocol:

  • Reactants: Perfluoro-2-(n-propoxy)propionyl fluoride (PPPF) and tetrafluoroethylene oxide (TFEO).

  • Catalyst: A fluoride ion source, such as cesium fluoride or potassium fluoride.

  • Solvent: A polar aprotic solvent like diglyme or tetraglyme.

  • Procedure:

    • PPPF and the catalyst are dissolved in the solvent in a cooled reactor.

    • TFEO is bubbled through the solution at a controlled rate while maintaining a low temperature (e.g., -20 to 0°C) to manage the exothermicity of the reaction.

    • The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by GC-MS or ¹⁹F NMR.

    • The product, perfluoro(5-methyl-3,6-dioxanonanoyl) fluoride, would be isolated by distillation.

Step 3 (Proposed): Reduction and Selective Hydrodefluorination

The final step involves the conversion of the terminal acyl fluoride group of the intermediate from Step 2 into the 2H-perfluoroalkane moiety. This is a challenging transformation that likely requires a two-stage approach: reduction of the acyl fluoride followed by a selective hydrodefluorination.

Proposed Experimental Protocol:

  • Stage 1: Reduction of the Acyl Fluoride

    • Reducing Agent: A common reducing agent for perfluoroacyl fluorides is sodium borohydride.

    • Procedure: The perfluoro(5-methyl-3,6-dioxanonanoyl) fluoride is dissolved in a suitable solvent (e.g., tetrahydrofuran) and cooled. A solution of sodium borohydride is added dropwise. This would likely reduce the acyl fluoride to a primary alcohol (CF₂OH).

  • Stage 2: Conversion to a Fluoride and Selective Hydrodefluorination

    • Fluorination: The resulting alcohol can be converted to the corresponding fluoride (-CF₃) using a fluorinating agent like sulfur tetrafluoride (SF₄) or a DAST equivalent.

    • Selective Hydrodefluorination: The resulting perfluorinated ether would then undergo a selective hydrodefluorination. This can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst or using a silane-based reducing agent in the presence of a suitable catalyst. Recent advances in hydrodefluorination of PFAS compounds suggest that silylium-carborane catalysts or nickel-catalyzed reactions with hydrosilanes could be effective.[5][6]

Mandatory Visualizations

Experimental Workflow for the Synthesis of PPPF

PPPF_Workflow Start Start Reactor Bubble Column Reactor (Acetonitrile, Catalyst) Start->Reactor HFPO_In Introduce Gaseous HFPO Reactor->HFPO_In Circulate Circulate Gaseous Mixture HFPO_In->Circulate Condenser Condense Effluent Circulate->Condenser Separate Phase Separation Condenser->Separate Recycle_Gas Recycle Non-condensed Gas Condenser->Recycle_Gas Product Isolate PPPF Product Separate->Product Recycle_Solvent Recycle Solvent Separate->Recycle_Solvent End End Product->End Recycle_Gas->Reactor Recycle_Solvent->Reactor

References

In-Depth Technical Guide to the Physicochemical Properties of 2H-Perfluoro-5-methyl-3,6-dioxanonane (CAS Number: 3330-14-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound identified by CAS number 3330-14-1, which is 2H-Perfluoro-5-methyl-3,6-dioxanonane. This substance belongs to the class of per- and polyfluoroalkyl substances (PFAS), specifically a fluorinated ether.[1][2] PFAS are characterized by the strong carbon-fluorine bond, which imparts unique properties such as high thermal and chemical stability.[3] Due to these characteristics, compounds like this compound are of interest in various industrial applications, potentially as solvents, refrigerants, or in the synthesis of other fluorinated materials.[2][4] This guide is intended for researchers, scientists, and professionals in drug development who require detailed information on the fundamental properties of this compound.

Chemical Identity

  • CAS Number: 3330-14-1

  • IUPAC Name: 1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2,2-tetrafluoroethoxy)propane[1]

  • Common Synonyms: 2H-Perfluoro(5-methyl-3,6-dioxanonane), Fluoroether E-2[5]

  • Molecular Formula: C₈HF₁₇O₂[6]

  • Molecular Weight: 452.07 g/mol [6]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 1: General and Physical Properties
PropertyValueReference
Physical StateLiquid[1]
AppearanceColorless[7]
OdorNo information available-
Table 2: Thermal Properties
PropertyValueReference
Melting Point-122 °C[8]
Boiling Point103-105 °C[9]
Table 3: Density and Refractive Index
PropertyValueReference
Density1.659 g/cm³[9]
Refractive Index1.257[9]
Table 4: Other Properties
PropertyValueReference
SolubilityNo definitive quantitative data available. As a PFAS, it is expected to have low water solubility.[10]
Vapor PressureNo definitive quantitative data available.-
ViscosityNo definitive quantitative data available.[1]
Surface TensionNo definitive quantitative data available.[1]

Experimental Protocols

Experimental Protocol: Boiling Point Determination (Distillation Method)

Objective: To determine the boiling point of this compound at atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Boiling chips

  • Clamps and stand

Procedure:

  • A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled, ensuring all joints are secure. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

  • Cooling water is circulated through the condenser.

  • The distillation flask is gently heated.

  • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The boiling point is the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature reading during distillation.

  • The atmospheric pressure is recorded at the time of the experiment, as boiling point is pressure-dependent.

Synthesis and Applications

Synthesis

The synthesis of fluorinated ethers like this compound often involves the reaction of fluorinated alcohols with alkyl halides (Williamson ether synthesis) or the addition of fluorinated alcohols to fluoroolefins.[11] These reactions typically require specific catalysts and controlled conditions, such as elevated temperature and pressure, to achieve good yields.[11]

The general synthetic approach can be visualized as follows:

G Generalized Synthesis of Fluorinated Ethers cluster_reactants Reactants cluster_conditions Reaction Conditions Fluorinated Alcohol Fluorinated Alcohol Product This compound Fluorinated Alcohol->Product Reacts with Fluoroolefin or Alkyl Halide Fluoroolefin or Alkyl Halide Fluoroolefin or Alkyl Halide->Product Catalyst Catalyst Catalyst->Product Temperature & Pressure Temperature & Pressure Temperature & Pressure->Product

Caption: Generalized synthetic pathway for fluorinated ethers.

Potential Applications

Perfluoroalkyl ethers are known for their chemical inertness, thermal stability, and low surface tension.[4][12] These properties make them suitable for a variety of specialized applications, including:

  • Specialty Solvents: Their unique solubility characteristics can be advantageous in specific chemical processes.[2]

  • Heat Transfer Fluids: Their stability at a wide range of temperatures makes them candidates for use in cooling and heating systems.

  • Precursors in Fluoropolymer Production: They can serve as building blocks for the synthesis of more complex fluorinated polymers.[4]

Biological Activity and Toxicology

There is limited publicly available information on the specific biological activity or toxicology of this compound. As a member of the broader class of PFAS, it is important to consider the potential for environmental persistence.[3] The strong carbon-fluorine bond makes these compounds resistant to degradation.[3] Further research is needed to fully characterize the toxicological profile and potential biological interactions of this specific compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the determination of the boiling point of a liquid compound such as this compound.

G Experimental Workflow: Boiling Point Determination Start Start Sample_Preparation Sample Preparation: Place liquid and boiling chips in distillation flask Start->Sample_Preparation Apparatus_Setup Apparatus Setup: Assemble distillation equipment and position thermometer Sample_Preparation->Apparatus_Setup Heating Heating: Gently heat the flask Apparatus_Setup->Heating Observation Observation: Record temperature at which steady distillation occurs Heating->Observation Data_Recording Data Recording: Note the boiling point and atmospheric pressure Observation->Data_Recording End End Data_Recording->End

Caption: Workflow for boiling point determination.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GenX is the trade name for a technology that utilizes a group of synthetic organofluorine chemical compounds, primarily ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers like Teflon.[1][2] Developed by DuPont and now produced by its spin-off company Chemours, GenX chemicals are part of the broader class of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals" due to their environmental persistence.[1][3] While designed to be less bioaccumulative than PFOA, concerns regarding the toxicity and environmental fate of GenX and its related compounds have grown.[1][4] This technical guide provides a comprehensive overview of the GenX chemical family, including its physicochemical properties, toxicological profile, analytical methods for detection, and the molecular signaling pathways implicated in its toxicity.

Physicochemical and Toxicological Properties

The following tables summarize key quantitative data for the primary GenX compound, hexafluoropropylene oxide dimer acid (HFPO-DA), and its ammonium salt.

Physicochemical Properties of GenX (HFPO-DA)
PropertyValueReference(s)
Chemical Formula C6HF11O3[5]
Molar Mass 330.053 g/mol [5]
Appearance Liquid (<60 °C)[5]
Density 1.748 g/cm³ (at 20 °C)[5]
Water Solubility 739 g/L[6][7]
Vapor Pressure -1.49 ± 0.01 [log Psd at 298.15 K (Pa)][1]
pKa 3.82[6]
Toxicological Data for GenX
ParameterValueSpecies/SystemReference(s)
Oral LD50 >1,750–3,129 mg/kgRat[8]
Dermal LD50 >5,000 mg/kgRat[8]
Inhalation LC50 5,200 mg/m³Rat[8]
Chronic Oral Reference Dose (RfD) 0.000003 mg/kg-dayHuman[3][9]
Subchronic Oral Reference Dose (RfD) 0.00003 mg/kg-dayHuman[3][9]

Experimental Protocols

Analytical Detection: EPA Method 537.1

The standard method for the detection and quantification of GenX and other PFAS in drinking water is EPA Method 537.1.[10] This method utilizes solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1.1 Sample Preparation (Solid-Phase Extraction)

  • A 250 mL water sample is fortified with surrogate standards.[10]

  • The sample is passed through a solid-phase extraction cartridge containing a polystyrenedivinylbenzene (SDVB) or similar sorbent.[10]

  • Interferences are washed from the cartridge.[10]

  • The target analytes, including GenX, are eluted from the cartridge using a small volume of methanol.[10]

  • The eluate is concentrated to dryness under a gentle stream of nitrogen.

  • The residue is reconstituted in a methanol/water solution.[10]

3.1.2 LC-MS/MS Analysis

  • An aliquot of the prepared extract is injected into an LC-MS/MS system.[10]

  • Analytes are separated using a C18 reversed-phase high-performance liquid chromatography (HPLC) column.[10]

  • Detection is performed using a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode.[10]

  • Quantification is based on the integrated peak areas of the target analytes relative to the internal standards.[10]

In Vivo Toxicology Studies (General Protocol)

Toxicological assessments of GenX have largely been conducted in rodent models following OECD guidelines for the testing of chemicals. A general workflow for a subchronic oral toxicity study is outlined below.

3.2.1 Experimental Design

  • Test Animals: Typically, rats or mice are used. Animals are acclimated to laboratory conditions before the study begins.

  • Dose Groups: A control group receiving the vehicle (e.g., deionized water) and at least three dose groups receiving varying concentrations of GenX are established. Dose selection is based on preliminary range-finding studies.

  • Administration: GenX is administered orally, often via gavage or in drinking water, daily for a period of 90 days.

  • Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Terminal Procedures: At the end of the study, animals are euthanized. Blood is collected for hematology and clinical chemistry analysis. Organs are weighed, and tissues are collected for histopathological examination.

Key Signaling Pathways and Mechanisms of Toxicity

GenX exposure has been shown to perturb several key cellular signaling pathways, leading to a range of adverse health effects, including hepatotoxicity, immunotoxicity, and potential carcinogenicity.[3]

PPARα Activation and Hepatotoxicity

A primary mode of action for GenX-induced liver toxicity is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[9][11]

PPARa_Pathway GenX GenX PPARa PPARα GenX->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes MetabolicChanges Altered Lipid Metabolism TargetGenes->MetabolicChanges Hepatotoxicity Hepatotoxicity (Hypertrophy, Apoptosis) MetabolicChanges->Hepatotoxicity

Caption: GenX activates PPARα, leading to altered gene expression and hepatotoxicity.

PI3K/AKT/mTOR Signaling and Neuroinflammation

Studies have indicated that GenX can induce neuroinflammatory responses through the activation of the PI3K/AKT/mTOR signaling pathway in microglial cells.[12]

PI3K_AKT_mTOR_Pathway GenX GenX PI3K PI3K GenX->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits ProInflammatoryCytokines Pro-inflammatory Cytokines mTOR->ProInflammatoryCytokines Promotes Production Autophagy->ProInflammatoryCytokines Normally Suppresses Neuroinflammation Neuroinflammation ProInflammatoryCytokines->Neuroinflammation

Caption: GenX activates the PI3K/AKT/mTOR pathway, leading to neuroinflammation.

Induction of Apoptosis

GenX has been shown to induce apoptosis, or programmed cell death, in liver cells, which contributes to its hepatotoxicity.[7][13] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas) ProCaspase8 Pro-Caspase-8 DeathReceptor->ProCaspase8 Activates Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Activates GenX GenX Mitochondria Mitochondria GenX->Mitochondria Induces Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCaspase9 Pro-Caspase-9 Apoptosome->ProCaspase9 Activates Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->ProCaspase3 Activates Caspase3 Caspase-3 (Executioner) ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: GenX can induce apoptosis through both intrinsic and extrinsic pathways.

Conclusion

The GenX family of chemicals, introduced as a safer alternative to PFOA, presents its own set of toxicological concerns. This guide has provided a technical overview of the available data on GenX, including its chemical properties, toxicity, analytical detection methods, and the molecular mechanisms underlying its adverse effects. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is crucial for assessing the risks associated with GenX exposure and for the development of potential therapeutic or mitigating strategies. Further research is warranted to fully elucidate the long-term health effects of GenX and to develop more comprehensive risk assessment models.

References

Environmental Persistence of 2H-Perfluoro-5-methyl-3,6-dioxanonane: A Technical Guide and Call for Research

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

Per- and polyfluoroalkyl substances (PFAS) represent a vast class of synthetic chemicals of significant environmental concern due to their widespread use, persistence, and potential for bioaccumulation and toxicity. Within this group, ether-containing PFAS, such as 2H-Perfluoro-5-methyl-3,6-dioxanonane (CAS 3330-14-1), have been introduced as replacements for some long-chain PFAS. Understanding the environmental fate and persistence of these alternatives is critical for a comprehensive assessment of their risks. This technical guide provides a summary of the current knowledge on the environmental persistence of this compound, also known as Fluoroether E-2, and outlines the necessary experimental protocols to address the existing data gaps.

Introduction to this compound

This compound is a polyfluoroalkyl substance characterized by an ether linkage and a hydrogen atom on the second carbon. It has been identified as a degradation product of larger perfluoroalkyl ether carboxylic acids (PFEAs), specifically hexafluoropropylene oxide trimer acid (HFPO-TA), in polar aprotic solvents. This formation pathway highlights the potential for this compound to be present in the environment as a transformation product of other PFAS.

Below is a diagram illustrating the formation of this compound from its parent compound.

HFPO-Trimer Acid HFPO-Trimer Acid Degradation Degradation HFPO-Trimer Acid->Degradation in polar aprotic solvents This compound This compound Degradation->this compound

Figure 1: Formation of this compound.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a substance is essential for predicting its environmental behavior. The available data for this compound is summarized in the table below.

PropertyValueReference
CAS Number 3330-14-1[1]
Molecular Formula C8HF17O2[1]
Molecular Weight 452.07 g/mol [1]
Synonyms Fluoroether E-2, 2H-Heptadecafluoro-5-methyl-3,6-dioxaoctane[2]

Environmental Persistence: A Critical Data Gap

A thorough review of the scientific literature reveals a significant lack of quantitative data on the environmental persistence of this compound. While a safety data sheet indicates that the substance is "not readily biodegradable" and "may cause long-term adverse effects in the environment," specific experimental data on its hydrolysis, photolysis, and biodegradation rates are not publicly available. This absence of data prevents a reliable assessment of its environmental half-life and overall persistence.

The following sections outline the standard experimental protocols that should be employed to determine the environmental fate of this compound.

Recommended Experimental Protocols for Persistence Testing

To address the current data gaps, a tiered approach to testing, consistent with OECD and EPA guidelines, is recommended. The following experimental protocols provide a framework for determining the abiotic and biotic degradation potential of this compound.

Hydrolysis

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology (based on OECD Guideline 111):

  • Test System: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add a known concentration of this compound to each buffer solution. The concentration should be below its water solubility and allow for accurate analytical measurement.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis: At predetermined time intervals, collect aliquots from each solution. Analyze the concentration of the parent compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Determine the hydrolysis rate constant and the half-life at each pH by plotting the natural logarithm of the concentration versus time.

Photolysis

Objective: To determine the rate of direct photolysis of this compound in water under simulated sunlight.

Methodology (based on OECD Guideline 316):

  • Test System: Prepare a sterile, buffered aqueous solution of this compound.

  • Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

  • Control: A dark control (wrapped in aluminum foil) should be run in parallel to account for any non-photolytic degradation.

  • Sampling and Analysis: At selected time points, withdraw samples from both the irradiated and dark control solutions. Analyze for the concentration of the parent compound.

  • Data Analysis: Calculate the photolysis rate constant and quantum yield. The environmental half-life can then be estimated based on solar irradiance data for a specific latitude and season.

Biodegradation

Objective: To assess the potential for microbial degradation of this compound under aerobic and anaerobic conditions.

4.3.1. Aerobic Biodegradation (based on OECD Guideline 301B - Ready Biodegradability: CO2 Evolution Test):

  • Inoculum: Use an inoculum from a source with diverse microbial populations, such as activated sludge from a domestic wastewater treatment plant.

  • Test System: Set up flasks containing a mineral medium, the inoculum, and this compound as the sole organic carbon source.

  • Incubation: Incubate the flasks in the dark at a constant temperature with continuous shaking.

  • Measurement: Measure the amount of CO2 evolved over a 28-day period.

  • Data Analysis: Calculate the percentage of theoretical CO2 production. A substance is considered readily biodegradable if it reaches >60% of the theoretical maximum within a 10-day window.

4.3.2. Anaerobic Biodegradation (based on OECD Guideline 311 - Anaerobic Biodegradability of Organic Compounds in Digested Sludge):

  • Inoculum: Use digested sludge from an anaerobic digester.

  • Test System: Set up anaerobic vessels containing the sludge, a reducing medium, and the test substance.

  • Incubation: Incubate in the dark at a constant temperature (e.g., 35°C).

  • Measurement: Monitor the production of biogas (methane and carbon dioxide) over a period of up to 60 days.

  • Data Analysis: Calculate the percentage of theoretical gas production.

Logical Workflow for Environmental Persistence Assessment

A structured workflow is crucial for the efficient and comprehensive assessment of a chemical's environmental persistence.

cluster_0 Tier 1: Screening cluster_1 Tier 2: Abiotic Degradation cluster_2 Tier 3: Simulation Studies cluster_3 Tier 4: Persistence Assessment A Physicochemical Properties (Solubility, Vapor Pressure, etc.) C Hydrolysis Test (OECD 111) A->C D Direct Photolysis Test (OECD 316) A->D B Ready Biodegradability Test (e.g., OECD 301B) E Aerobic and Anaerobic Transformation in Soil/Water/Sediment (e.g., OECD 307, 308, 309) B->E F Calculate Degradation Half-lives (DT50) C->F D->F E->F G Compare to Persistence Criteria (P, vP) F->G

References

A Technical Guide to Assessing the Bioaccumulation Potential of 2H-Perfluoro-5-methyl-3,6-dioxanonane and Other Novel Perfluoroalkyl Ethers in Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific studies on the bioaccumulation potential of 2H-Perfluoro-5-methyl-3,6-dioxanonane (CAS: 3330-14-1). Consequently, this guide provides a framework for assessing its potential bioaccumulation based on established principles for other per- and polyfluoroalkyl substances (PFAS), including structurally related perfluoroalkyl ether carboxylic acids (PFECAs). The quantitative data and specific protocols herein are illustrative.

Introduction to this compound

This compound is a member of the expansive class of PFAS, characterized by a partially fluorinated alkyl chain containing ether linkages.[1][2][3] Its chemical structure suggests it is a replacement or alternative for legacy long-chain PFAS. While specific use and manufacturing data are limited, its inclusion in chemical inventories indicates its presence in commerce.[1] Understanding the environmental fate, and particularly the bioaccumulation potential, of such novel PFAS is critical for proactive environmental risk assessment.[4]

Compound Identification:

  • Chemical Name: this compound[1][2][3]

  • CAS Number: 3330-14-1[1][2][3]

  • Molecular Formula: C₈HF₁₇O₂[1][2][3]

  • Molecular Weight: 452.07 g/mol [1][2]

Principles of PFAS Bioaccumulation

The bioaccumulation of PFAS is a complex process deviating from the classic lipophilic partitioning model for traditional persistent organic pollutants. Instead of accumulating in fats, PFAS, particularly longer-chain compounds, tend to bind to proteins in tissues like the liver, muscle, and blood.[5][6]

Several key factors influence the bioaccumulation potential of PFAS:

  • Perfluorinated Chain Length: There is a strong positive correlation between the carbon chain length and the bioaccumulation factor (BAF) for legacy PFAS.[7][8] Long-chain compounds (generally with eight or more carbons) are typically more bioaccumulative than short-chain compounds.[9][10]

  • Functional Group: Perfluoroalkyl sulfonates (PFSAs) have been shown to be more bioaccumulative than perfluoroalkyl carboxylates (PFCAs) of the same chain length.[11]

  • Ether Linkages: The introduction of ether oxygen atoms into the fluorinated chain, as seen in PFECAs and compounds like this compound, is intended to increase flexibility and facilitate degradation. However, their bioaccumulation behavior is still under active investigation. Some studies suggest that certain long-chain PFECAs have the potential for trophic magnification (TMF > 1), while some short-chain PFECAs may biodilute (TMF < 1).[9]

Quantitative Assessment of Bioaccumulation

To assess bioaccumulation, researchers rely on several key metrics. The table below presents illustrative data from studies on various PFAS classes to provide context for the values that would be determined for this compound.

MetricDefinitionShort-Chain PFAS (e.g., PFBA, PFHxA)Long-Chain PFAS (e.g., PFOS, PFOA, PFDA)Ether PFAS (e.g., PFMOAA, HFPO-TrA)
Bioconcentration Factor (BCF) log(BCF)Low to Moderate (e.g., < 3)High (e.g., 3 to >4)Variable, structure-dependent
Bioaccumulation Factor (BAF) log(BAF)Low to Moderate (e.g., < 3.7)High (e.g., > 3.7)Variable, structure-dependent
Trophic Magnification Factor (TMF) TMFTypically < 1 (Biodilution)Typically > 1 (Biomagnification)Can be > 1 for longer-chain ethers
Biomagnification Factor (BMF) BMFTypically < 1Can be > 1, sometimes > 100Can be > 1

Table 1: Illustrative quantitative metrics for different PFAS classes, compiled from general findings in the literature.[6][8][9][10] Specific values are highly dependent on the ecosystem and species studied.

Experimental Protocols for Assessing Bioaccumulation Potential

A comprehensive assessment requires a combination of field studies and laboratory experiments. The following sections outline the methodologies that would be applied.

The diagram below illustrates a typical workflow for a field-based ecosystem study designed to determine the bioaccumulation and trophic magnification of a novel PFAS.

G cluster_0 Phase 1: Field Sampling cluster_1 Phase 2: Sample Processing & Analysis cluster_2 Phase 3: Data Analysis & Interpretation S Site Selection (Contaminated vs. Reference) M Media Collection (Water, Sediment) S->M B Biota Collection (Multiple Trophic Levels) M->B P Sample Homogenization & Pre-treatment B->P E Solid Phase Extraction (SPE Cleanup) P->E A Instrumental Analysis (LC-MS/MS) E->A D Quantify PFAS Concentrations A->D C Calculate Metrics (BAF, TMF) D->C T Trophic Level Assignment (Stable Isotope Analysis δ¹⁵N) T->C R Risk Assessment & Reporting C->R

Figure 1. Conceptual workflow for a PFAS bioaccumulation field study.
  • Site Selection: Choose study sites with known or suspected contamination sources and comparable reference sites.

  • Media Sampling: Collect surface water and sediment samples to characterize environmental concentrations.

  • Biota Sampling: Collect a range of organisms representing different trophic levels, from primary producers (e.g., algae) to invertebrates and fish.[5][6] Nonlethal sampling techniques, such as muscle biopsies and serum collection from fish, are increasingly used.[5]

  • Sample Preparation: Biota tissues (e.g., muscle, liver) are homogenized. All samples undergo a pre-treatment and cleanup process, typically Solid Phase Extraction (SPE), to isolate the analytes of interest and remove matrix interferences.

  • Instrumentation: The standard method for quantifying PFAS in environmental and biological matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS).

  • Method:

    • Chromatographic Separation: A C18 or specialized column separates the target analytes from other compounds in the extract. A gradient elution with solvents like methanol and ammonium acetate buffer is common.

    • Ionization: Electrospray ionization (ESI) in negative mode is typically used to generate ions of the PFAS molecules.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for detecting and quantifying specific precursor-to-product ion transitions for each PFAS.

    • Quantification: Concentrations are determined using an isotope dilution method, where isotopically labeled internal standards are added to each sample prior to extraction to correct for matrix effects and recovery losses.

  • Trophic Level Assignment: The trophic position of each organism is determined by analyzing the ratio of stable nitrogen isotopes (δ¹⁵N) in its tissue.

  • Calculation of BAF: The Bioaccumulation Factor is calculated as the concentration of the chemical in the organism divided by its concentration in the surrounding water, accounting for uptake from all environmental sources.[6]

  • Calculation of TMF: The Trophic Magnification Factor is determined from the slope of the log-linear regression of the lipid- or protein-normalized PFAS concentration against the trophic level of the organisms in the food web.[12] A TMF value significantly greater than 1 indicates the substance is biomagnifying.[9][12]

Bioaccumulation Potential of Ether PFAS: A Conceptual Model

The bioaccumulation potential of a PFAS is not governed by a single property but is a result of the interplay between its structure and biological interactions. The diagram below conceptualizes these relationships for perfluoroalkyl ethers.

G P PFAS Chemical Properties CL Chain Length (Number of CF₂ units) P->CL FG Functional Group (-COOH vs -SO₃H) P->FG EL Ether Linkages (Presence/Location of -O-) P->EL BP Binding Affinity (to proteins like albumin) CL->BP + ER Elimination Rate (e.g., renal clearance) CL->ER - FG->BP SO₃H > COOH EL->BP ? EL->ER + (potentially) B Biological Interactions UP Uptake Rate (e.g., across gills, gut) B->UP B->BP B->ER O Bioaccumulation Potential (BAF / TMF) UP->O + BP->O + ER->O -

Figure 2. Factors influencing the bioaccumulation potential of PFAS ethers.

This model shows that properties like increased chain length positively influence protein binding and negatively influence elimination, both leading to higher bioaccumulation. The effect of ether linkages is an area of active research, but they may potentially increase the rate of elimination compared to a continuous perfluoroalkyl chain of similar length.[11]

Conclusion and Future Research

While no direct data exists for this compound, the established methodologies for other PFAS provide a clear and robust roadmap for assessing its environmental risk. Its structure, containing both a relatively long fluorinated chain and ether linkages, makes its bioaccumulation behavior difficult to predict without empirical data. Future research should prioritize conducting laboratory bioconcentration studies and field-based food web analyses to determine the BAF and TMF of this compound. Such data are essential for ensuring that novel PFAS alternatives do not perpetuate the environmental persistence and bioaccumulation problems associated with legacy compounds.

References

Degradation of 2H-Perfluoro-5-methyl-3,6-dioxanonane in Soil and Water: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

2H-Perfluoro-5-methyl-3,6-dioxanonane is a member of the ether-containing per- and polyfluoroalkyl substances (ether PFAS) class. While lauded for their unique chemical properties, the environmental persistence and potential for long-range transport of PFAS are of significant concern. This document synthesizes the current understanding of the potential degradation pathways of this compound in terrestrial and aquatic environments. Drawing parallels from studies on other ether PFAS, this guide outlines hypothetical degradation products and details the experimental methodologies required for their identification and quantification. All quantitative data from analogous compound studies are presented in tabular format for clarity, and key processes are visualized through diagrams. This whitepaper is intended for researchers, environmental scientists, and professionals in drug development who are investigating the environmental fate of fluorinated compounds.

Introduction to this compound and its Environmental Significance

This compound is a synthetic organofluorine compound characterized by a nine-carbon chain equivalent with two ether linkages and a single hydrogen atom on the second carbon. Its chemical structure is CF₃CF(H)OCF₂CF(CF₃)OCF₂CF₂CF₃. The presence of the C-H bond makes it a polyfluoroalkyl substance, which can be a precursor to more persistent perfluoroalkyl acids. The ether linkages are a distinguishing feature that can influence its environmental behavior and degradation pathways compared to legacy PFAS like PFOA and PFOS. Understanding the degradation of such compounds is critical for assessing their environmental risk and developing potential remediation strategies. Safety data sheets indicate that this compound is not readily biodegradable and may cause long-term adverse effects in the environment[1].

Predicted Degradation Pathways and Products

Based on research into the degradation of other ether PFAS, the primary point of microbial attack is expected to be the non-fluorinated or partially fluorinated carbon atom adjacent to an ether bond. The presence of the C-H bond in this compound is a likely site for initial oxidation.

Aerobic Degradation

Under aerobic conditions, monooxygenase enzymes can hydroxylate the secondary carbon atom, leading to the formation of an unstable hemiacetal. This intermediate is expected to cleave at the ether bond, resulting in the formation of two smaller fluorinated molecules. One of the resulting fragments would likely be an aldehyde, which could be further oxidized to a carboxylic acid.

Anaerobic Degradation

Anaerobic degradation pathways for ether PFAS are less understood. However, reductive defluorination is a known process for some PFAS under anaerobic conditions, although it is generally a slow process. It is also possible that anaerobic microorganisms could mediate the cleavage of the ether bond through mechanisms that are yet to be fully elucidated.

Abiotic Degradation

Abiotic degradation mechanisms such as hydrolysis and photolysis are generally not considered significant transformation pathways for saturated PFAS in soil and water under typical environmental conditions. The strength of the carbon-fluorine and carbon-ether bonds contributes to their stability.

Table 1: Hypothetical Degradation Products of this compound

Parent CompoundDegradation PathwayPotential Intermediate ProductsPotential Final Products
This compoundAerobic OxidationHemiacetal intermediates, fluorinated aldehydesPerfluoropropanoic acid (PFPrA), 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid (a PFECA), Shorter-chain perfluorinated carboxylic acids (PFCAs)
This compoundAnaerobic ReductionReductively defluorinated intermediatesPartially defluorinated ether compounds

Note: This table is illustrative and based on the degradation of other ether PFAS. The actual degradation products may vary.

Experimental Protocols for Degradation Studies

To definitively determine the degradation products of this compound, rigorous experimental studies are required. The following sections detail the methodologies that would be employed.

Sample Collection and Preparation
  • Water Samples: Water samples (groundwater, surface water) should be collected in high-density polyethylene (HDPE) or polypropylene bottles. Care must be taken to avoid any equipment containing PFAS (e.g., Teflon™-lined caps). Samples should be stored at 4°C and extracted as soon as possible.

  • Soil and Sediment Samples: Soil and sediment samples should be collected using stainless steel tools and stored in HDPE containers. Samples are typically air-dried or lyophilized and sieved before extraction.

Biodegradation Experiments
  • Aerobic Soil Microcosms:

    • Soil is collected from a relevant, uncontaminated site.

    • The soil is spiked with a known concentration of this compound dissolved in a minimal amount of a suitable solvent (e.g., methanol), which is then allowed to evaporate.

    • The soil moisture is adjusted to 50-60% of its water-holding capacity.

    • Microcosms are incubated in the dark at a controlled temperature (e.g., 20-25°C) with periodic mixing and aeration to maintain aerobic conditions.

    • Sterile controls (e.g., autoclaved or gamma-irradiated soil) are run in parallel to distinguish between biotic and abiotic degradation.

    • Subsamples of soil are collected at regular time intervals for analysis.

  • Anaerobic Soil/Sediment Slurry Microcosms:

    • Soil or sediment is mixed with deoxygenated water in an anaerobic chamber to create a slurry.

    • The slurry is spiked with the target compound.

    • Electron donors and/or acceptors can be added to stimulate specific microbial populations.

    • Microcosms are sealed and incubated in the dark at a controlled temperature.

    • Headspace can be periodically analyzed for gases like methane to monitor microbial activity.

    • Slurry samples are collected over time for analysis.

  • Aqueous Biodegradation Assays:

    • A mineral salt medium is inoculated with activated sludge, wastewater treatment plant effluent, or a specific microbial consortium.

    • The medium is spiked with this compound as the sole carbon source or with an additional carbon source.

    • Cultures are incubated under aerobic (shaking incubator) or anaerobic (sealed serum bottles with an inert headspace) conditions.

    • Aqueous samples are taken at intervals to measure the concentration of the parent compound and identify degradation products.

Analytical Methodology
  • Extraction:

    • Water: Solid-phase extraction (SPE) is the most common method for extracting PFAS from water. Weak anion exchange (WAX) or polymeric reversed-phase cartridges are typically used.

    • Soil/Sediment: Extraction is often performed using a solvent mixture, such as methanol or acetonitrile, sometimes with a basic modifier like ammonium hydroxide. Techniques like pressurized liquid extraction (PLE) or ultrasonic extraction can be employed. The extract is then cleaned up using SPE.

  • Analysis:

    • High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the analysis of PFAS. This technique provides the high sensitivity and selectivity needed to detect and quantify the parent compound and its degradation products at trace levels.

    • High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, is invaluable for identifying unknown degradation products.

Visualizations

Predicted Aerobic Degradation Pathway

G parent This compound hydroxylation Hydroxylation at C-H bond parent->hydroxylation hemiacetal Unstable Hemiacetal Intermediate hydroxylation->hemiacetal cleavage Ether Bond Cleavage hemiacetal->cleavage product1 Fluorinated Aldehyde cleavage->product1 product2 Fluorinated Alcohol cleavage->product2 oxidation Further Oxidation product1->oxidation final_product Perfluoroalkyl Carboxylic Acids (PFCAs) oxidation->final_product

Caption: Predicted aerobic degradation pathway of this compound.

Experimental Workflow for Soil Degradation Study

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil_collection Soil Collection spiking Spiking with Target Compound soil_collection->spiking microcosm Soil Microcosm Setup (Aerobic/Anaerobic) spiking->microcosm incubation Controlled Incubation microcosm->incubation sampling Time-Series Sampling incubation->sampling extraction Solvent Extraction & SPE sampling->extraction analysis LC-MS/MS Analysis extraction->analysis identification Degradation Product ID (HRMS) analysis->identification data_analysis Data Analysis & Pathway Elucidation identification->data_analysis

Caption: General experimental workflow for studying the degradation of PFAS in soil.

Conclusion

While direct experimental data on the degradation of this compound in soil and water is currently lacking, the principles of microbial degradation of structurally similar ether PFAS provide a strong basis for predicting its environmental fate. The presence of a non-fluorinated carbon-hydrogen bond is a key feature that likely makes it more susceptible to aerobic biodegradation than its perfluorinated counterparts. Future research employing the detailed experimental protocols outlined in this whitepaper is essential to confirm these predicted pathways, identify the specific degradation products, and accurately assess the environmental risks associated with this compound. Such studies will be crucial for developing informed regulatory policies and effective remediation technologies.

References

The Unfolding Story of GenX: A Technical Examination of a PFOA Replacement

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper on the History, Development, and Core Toxicological Profile of Hexafluoropropylene Oxide Dimer Acid (HFPO-DA)

For Immediate Release

This technical guide provides an in-depth analysis of the history and development of GenX, the trade name for a processing aid technology utilizing hexafluoropropylene oxide dimer acid (HFPO-DA) and its ammonium salt. GenX was introduced by DuPont and its spin-off Chemours as a primary replacement for perfluorooctanoic acid (PFOA) following mounting concerns over PFOA's environmental persistence and adverse health effects. This document, intended for researchers, toxicologists, and drug development professionals, details the chemical's origins, comparative physicochemical and toxicological properties, and the molecular mechanisms underlying its biological activity.

Introduction: The Phase-Out of a "Forever Chemical"

Perfluorooctanoic acid (PFOA), a member of the per- and polyfluoroalkyl substances (PFAS) class, was a key industrial surfactant used for over 50 years in the manufacturing of fluoropolymers like Teflon™.[1][2][3] Its exceptional stability, a result of the strong carbon-fluorine bond, also meant it was extraordinarily persistent in the environment, leading to the moniker "forever chemical."[2] Growing evidence in the late 20th and early 21st centuries linked PFOA to various adverse health outcomes, including developmental toxicity, liver damage, and cancer.[4][5]

In response to these concerns and regulatory pressure, the U.S. Environmental Protection Agency (EPA) launched the PFOA Stewardship Program in 2006.[6][7] This voluntary program called on eight major companies in the PFAS industry to reduce PFOA from facility emissions and product content by 95% by 2010 and to work towards its complete elimination by 2015.[6][7]

The Emergence of GenX Technology

To meet the goals of the PFOA phase-out, DuPont began the commercial development of the GenX process in 2009.[1] GenX technology uses the ammonium salt of hexafluoropropylene oxide dimer acid (HFPO-DA) as a processing aid for producing fluoropolymers.[1][8] Chemically, HFPO-DA differs from PFOA by having a shorter six-carbon chain and an ether linkage, a structure that was initially believed to offer a more favorable toxicological and bioaccumulation profile.[9][10] The manufacturing process involves the dimerization of hexafluoropropylene oxide (HFPO) to form HFPO-DA, which is then converted to its ammonium salt.[1][11]

Comparative Data Analysis: PFOA vs. HFPO-DA (GenX)

While developed as a safer alternative, subsequent research has revealed that GenX presents its own set of health and environmental challenges, leading it to be labeled a "regrettable substitute."[12] The following tables summarize key quantitative data comparing the properties and toxicity of PFOA and HFPO-DA.

Physicochemical Properties
PropertyPerfluorooctanoic Acid (PFOA)Hexafluoropropylene Oxide Dimer Acid (HFPO-DA / GenX)Source(s)
Chemical Formula C₈HF₁₅O₂C₆HF₁₁O₃
Molecular Weight 414.07 g/mol 330.05 g/mol (Acid form)[13]
Structure 8-carbon linear chain6-carbon chain with an ether linkage[9][10]
Physical State Solid at room temperatureLiquid at room temperature[6]
Water Solubility 3.3 g/L (at 25 °C)>751 g/L (at 20 °C)[6]
Toxicological Data (Oral Exposure)
ParameterPerfluorooctanoic Acid (PFOA)Hexafluoropropylene Oxide Dimer Acid (HFPO-DA / GenX)SpeciesSource(s)
Acute LD₅₀ <1000 mg/kg1730 mg/kg (male), 1750 mg/kg (female)Rat[6]
Chronic RfD 2.0 x 10⁻⁹ mg/kg/day3.0 x 10⁻⁶ mg/kg/dayHuman[6][10]
NOAEL (2-year) Not specified in sources1.0 mg/kg/day (liver effects)Rat[14]
LOAEL (2-year) Not specified in sources50 mg/kg/day (liver necrosis)Rat[14]
NOAEL (28-day) 1.88 mg/kg/day (immune effects)Not specified in sourcesMouse[7]
LOAEL (28-day) 3.75 mg/kg/day (immune effects)100 mg/kg/day (immune effects)Mouse[7]

Note: RfD (Reference Dose), LD₅₀ (Median Lethal Dose), NOAEL (No-Observed-Adverse-Effect Level), LOAEL (Lowest-Observed-Adverse-Effect Level). Values can vary based on the specific study and endpoint.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are summaries of standard protocols for key types of studies used to evaluate the safety of compounds like GenX.

Protocol: Repeated Dose 28-Day Oral Toxicity Study (Rodent)

This study design provides information on the potential health hazards arising from repeated oral exposure to a substance over 28 days. It is typically conducted according to OECD Guideline 407 or equivalent EPA Health Effects Test Guidelines.

  • Test System: Typically, the rat is the preferred species. At least 10 animals (5 male, 5 female) are used per dose group.

  • Dose Groups: A minimum of three dose levels are used, plus a concurrent control group. A limit test may be performed at 1000 mg/kg body weight/day if no effects are expected.

  • Administration: The test substance is administered orally on a daily basis for 28 days. The most common method is gavage, using a stomach tube. The volume administered is typically limited to 1 mL/100g of body weight.

  • Observations:

    • Clinical: Animals are observed daily for signs of toxicity.

    • Body Weight & Consumption: Body weight and food consumption are measured at least weekly.

    • Hematology & Clinical Biochemistry: At the end of the 28-day period, blood samples are collected for analysis of hematological parameters (e.g., erythrocyte count, leukocyte count, platelets) and clinical biochemistry parameters (e.g., markers of liver and kidney function like ALT, AST, creatinine).

  • Pathology: All animals (including any that die during the study) undergo a full gross necropsy. Key organs are weighed, and tissues are collected and preserved for histopathological examination.

  • Satellite Group: A satellite group may be included at the high dose and control levels, which is kept for an additional 14 days without treatment to assess the reversibility of any observed toxic effects.

Protocol: Combined Chronic Toxicity/Carcinogenicity Study (Rodent)

This long-term study, often following OECD Guideline 453, is designed to identify the chronic toxic effects of a substance and its potential to cause cancer over the majority of an animal's lifespan.

  • Test System: The rat is the most commonly used species. For the carcinogenicity phase, each group should contain at least 50 animals of each sex. A smaller cohort (at least 10 of each sex) is used for the chronic toxicity phase assessments.

  • Dose Groups: At least three dose levels plus a concurrent control group are used. The highest dose is selected to induce some evidence of toxicity without causing excessive mortality.

  • Administration & Duration: The test substance is administered daily, typically mixed in the diet or drinking water, or by gavage. The duration is 24 months for the carcinogenicity phase and typically 12 months for the chronic toxicity satellite group.

  • Observations:

    • Clinical: Detailed observations for signs of toxicity and the development of palpable masses are conducted throughout the study.

    • Body Weight & Consumption: Body weight and food/water consumption are recorded weekly for the first 13 weeks and monthly thereafter.

    • Hematology, Biochemistry, & Urinalysis: These parameters are assessed at 3, 6, 12, 18, and 24 months.

    • Ophthalmology: Eye examinations are performed prior to the study and at termination.

  • Pathology: A full necropsy is performed on all animals. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected for microscopic histopathological evaluation to identify both non-neoplastic and neoplastic (cancerous) lesions.

Protocol: Analysis of GenX in Water by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard analytical method for detecting and quantifying GenX and other PFAS in environmental samples.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • A measured volume of water (e.g., 250 mL) is passed through an SPE cartridge (e.g., weak anion exchange).

    • The cartridge is washed to remove interfering substances.

    • The analyte (GenX) is eluted from the cartridge using a small volume of a suitable solvent (e.g., methanol with ammonium hydroxide).

    • The eluate is concentrated, often under a gentle stream of nitrogen, to a final volume (e.g., 0.5-1.0 mL).

  • LC Separation:

    • An aliquot of the prepared sample is injected into a UHPLC/HPLC system.

    • A delay column is often used to separate any background PFAS contamination from the analytical system itself.

    • The analytes are separated on a C18 reversed-phase analytical column using a gradient of mobile phases, typically water and methanol, often modified with ammonium acetate.

  • MS/MS Detection:

    • The eluent from the LC column is directed to a triple quadrupole mass spectrometer.

    • The instrument is operated in negative electrospray ionization (ESI) mode.

    • Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for HFPO-DA are monitored (e.g., m/z 329 -> 285).

  • Quantification: The concentration of GenX in the sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations. Isotope-labeled internal standards are used to correct for matrix effects and variations in instrument response.

Molecular Mechanisms and Signaling Pathways

Research into the toxicological mechanisms of PFOA and GenX has identified several key molecular signaling pathways that are disrupted upon exposure, with a central role identified for the Peroxisome Proliferator-Activated Receptors (PPARs).

PFOA-Mediated Toxicity Pathways

PFOA is a well-established activator of PPARα, a nuclear receptor that plays a critical role in lipid metabolism and homeostasis.[1][4] Activation of PPARα is considered a molecular initiating event for many of PFOA's hepatotoxic effects, especially in rodents.[7] In addition to PPARα, studies in human liver cells suggest PFOA can affect multiple other pathways, including the activation of PPARγ and the inhibition of Hepatocyte Nuclear Factor 4α (HNF4α), which is crucial for liver development.[7] It may also indirectly activate other nuclear receptors like the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR).[13]

PFOA_Toxicity_Pathway cluster_0 PPARα Activation Pathway cluster_1 PFOA PFOA PPARa PPARα PFOA->PPARa Activates PFOA->PPARa OtherReceptors Other Nuclear Receptors (CAR, PXR, PPARγ) PFOA->OtherReceptors Affects RXR RXR PPRE PPRE (Peroxisome Proliferator Response Element) TargetGenes Target Gene Transcription (e.g., CYP4A11, Acox1) PPRE->TargetGenes Regulates LipidMetabolism Altered Lipid Metabolism TargetGenes->LipidMetabolism Peroxisome Peroxisome Proliferation (Rodents) TargetGenes->Peroxisome Hepatotoxicity Hepatotoxicity (e.g., Steatosis) LipidMetabolism->Hepatotoxicity Peroxisome->Hepatotoxicity OtherPathways Disrupted Cellular Pathways OtherReceptors->OtherPathways OtherPathways->Hepatotoxicity p2->PPRE Binds to

Caption: PFOA-mediated activation of the PPARα signaling pathway.

GenX (HFPO-DA) Toxicity Pathways

Similar to PFOA, the primary mechanism for GenX-induced hepatotoxicity is also believed to be the activation of the PPARα signaling pathway.[9][15] Gene expression studies show that GenX exposure significantly alters genes in the PPAR signaling pathway, affecting all three isoforms (α, β/δ, and γ).[16] However, some studies indicate that GenX may also induce toxicity through PPARα-independent mechanisms. For instance, in human liver cells (HepG2), GenX has been shown to induce oxidative stress by increasing reactive oxygen species (ROS). This leads to the activation of an intrinsic apoptosis (programmed cell death) pathway, involving key genes like Bax, Caspase-9, and Caspase-3.[6][12]

GenX_Toxicity_Pathway cluster_PPAR PPARα-Dependent Pathway cluster_ROS PPARα-Independent Pathway GenX GenX (HFPO-DA) PPARa PPARα Activation GenX->PPARa ROS Increased ROS (Oxidative Stress) GenX->ROS LipidGenes Altered Lipid Metabolism Gene Expression PPARa->LipidGenes Hepatotoxicity_PPAR Hepatotoxicity (Steatosis, Hypertrophy) LipidGenes->Hepatotoxicity_PPAR Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Caption: Proposed molecular toxicity pathways for GenX (HFPO-DA).

Conclusion and Future Outlook

The transition from PFOA to GenX represents a complex case study in chemical replacement. While designed with features intended to reduce bioaccumulation, HFPO-DA has been shown to exhibit its own profile of toxicity, often acting through similar molecular pathways as the compound it replaced. Its high water solubility and environmental mobility pose distinct challenges for water treatment and environmental remediation.[4] Animal studies have demonstrated clear links to adverse effects on the liver, kidneys, and immune system, and have associated GenX with cancer.[10]

The scientific and regulatory communities continue to grapple with the legacy of PFOA and the emerging challenges of its replacements. This technical guide underscores the critical need for comprehensive toxicological and environmental assessment prior to the widespread industrial adoption of new chemical entities. Further research is required to fully elucidate the long-term health effects of GenX exposure in humans and to develop effective strategies for mitigating its impact on the environment.

References

"regulatory status of 2H-Perfluoro-5-methyl-3,6-dioxanonane in the US and EU"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

2H-Perfluoro-5-methyl-3,6-dioxanonane, with the CAS Registry Number 3330-14-1, is a synthetic per- and polyfluoroalkyl substance (PFAS). Due to its unique chemical properties, it has applications in laboratory research and chemical manufacturing. As a member of the broader class of PFAS, this substance is subject to increasing regulatory scrutiny in the United States and the European Union due to concerns about the persistence, bioaccumulation, and potential toxicity of "forever chemicals." This technical guide provides a comprehensive overview of the current regulatory status, available technical data, and relevant experimental frameworks for this compound to inform researchers, scientists, and drug development professionals.

Regulatory Status

The regulatory landscape for PFAS is evolving as authorities in the US and EU continue to address the potential risks associated with these substances.

United States

In the United States, this compound is regulated by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA).

  • TSCA Inventory Status: this compound is listed on the TSCA Chemical Substance Inventory, meaning it is an "existing" chemical in commerce.[1] The EPA's Substance Registry Services also classifies it as a PFAS.[2]

  • Chemical Data Reporting (CDR): The substance is subject to the TSCA's Chemical Data Reporting rule, which requires manufacturers and importers to provide the EPA with information on the production and use of chemicals in commerce.[1] According to CDR data, the aggregated production volume of this substance was less than 1,000,000 lbs in 2019.

  • PFAS-Specific Regulations: While there is no specific Significant New Use Rule (SNUR) targeting only this compound, it falls under the EPA's broader PFAS Strategic Roadmap. This includes initiatives to restrict certain PFAS uses and require more comprehensive data collection. The EPA has finalized a rule to prevent any entity from starting or resuming the manufacture or processing of 329 inactive PFAS without prior EPA review. While this specific substance is listed as active, the regulatory trend indicates increasing oversight for all PFAS.

  • National PFAS Testing Strategy: Notably, this compound has been identified as a candidate for testing under the EPA's National PFAS Testing Strategy. This suggests that there is a recognized need for more comprehensive toxicity data for this substance.

European Union

In the European Union, the primary regulations governing chemicals are the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation and the Classification, Labelling and Packaging (CLP) regulation.

  • REACH Status: As of the current available information, this compound does not have a registration dossier under REACH. This indicates that it is either not manufactured or imported into the EU in quantities of one tonne or more per year, or that it is used under an exemption. Its presence in the product catalogs of European chemical suppliers suggests it is available for research and development purposes, which has different requirements under REACH.

  • Classification, Labelling and Packaging (CLP): There is no harmonized classification and labelling for this compound in the CLP Regulation. Companies placing the substance on the market are responsible for self-classifying it based on available data. Safety Data Sheets from suppliers indicate that it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Export Control: An "Export Control Handbook for Chemicals" from the European Commission's Joint Research Centre includes this compound on a list of chemicals subject to export controls, signifying a level of regulatory monitoring.

Technical Data

A summary of the available physical, chemical, and hazard data for this compound is presented below.

Physical and Chemical Properties
PropertyValueReference
CAS Number 3330-14-1[1]
Molecular Formula C8HF17O2[1]
Molecular Weight 452.07 g/mol [1]
Appearance Colorless to almost colorless clear liquid
Boiling Point 103-105 °C
Melting Point -122 °C
Density 1.659 g/cm³
Refractive Index 1.257
Hazard Information
Hazard ClassGHS Classification
Acute Toxicity (Oral, Dermal, Inhalation) Not classified
Skin Corrosion/Irritation Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)
Respiratory or Skin Sensitization Not classified
Germ Cell Mutagenicity Not classified
Carcinogenicity Not classified
Reproductive Toxicity Not classified
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)
Specific Target Organ Toxicity (Repeated Exposure) Not classified
Aspiration Hazard Not classified

Data sourced from supplier Safety Data Sheets.

Experimental Protocols & Methodologies

Representative Analytical Method for PFAS in Water

A common approach for the analysis of PFAS in aqueous samples involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To quantify the concentration of this compound in a water sample.

Materials:

  • Water sample

  • Methanol (LC-MS grade)

  • Ammonium acetate

  • Glacial acetic acid

  • Weak anion exchange (WAX) SPE cartridges

  • Polypropylene tubes

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • To a 250 mL water sample, add a surrogate standard solution.

    • Adjust the pH of the sample to the appropriate range using a suitable buffer.

  • Solid-Phase Extraction (SPE):

    • Condition the WAX SPE cartridge with methanol followed by reagent water.

    • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with a buffer solution to remove interferences.

    • Elute the analyte from the cartridge using an appropriate solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Add an internal standard to the final extract.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the final extract into the LC-MS/MS system.

    • Separate the analyte using a suitable C18 column with a gradient elution program.

    • Detect and quantify the analyte using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

Visualizations

Conceptual Workflow for PFAS Analysis

PFAS_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis Sample_Collection Sample Collection (e.g., Water, Soil) Fortification Fortification with Internal Standards Sample_Collection->Fortification SPE Solid-Phase Extraction (SPE) Fortification->SPE Concentration Concentration SPE->Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: A generalized workflow for the analysis of PFAS in environmental samples.

Logical Framework for PFAS Risk Assessment

PFAS_Risk_Assessment cluster_hazard Hazard Identification & Characterization cluster_exposure Exposure Assessment cluster_risk Risk Characterization & Management Tox_Data Toxicological Data Review (In vivo, In vitro, In silico) Dose_Response Dose-Response Assessment (e.g., NOAEL, RfD) Tox_Data->Dose_Response Risk_Characterization Risk Characterization (Integration of Hazard & Exposure) Dose_Response->Risk_Characterization Source_ID Source Identification & Release Estimation Fate_Transport Environmental Fate & Transport Modeling Source_ID->Fate_Transport Exposure_Pathways Identification of Exposure Pathways & Populations Fate_Transport->Exposure_Pathways Exposure_Pathways->Risk_Characterization Risk_Management Risk Management Decisions (e.g., Regulatory Actions) Risk_Characterization->Risk_Management

Caption: A conceptual framework for the risk assessment of PFAS compounds.

Conclusion

The regulatory and scientific landscape for this compound is characteristic of many PFAS compounds: it is recognized as a substance requiring further scrutiny, yet comprehensive public data on its specific toxicological profile and environmental fate remains limited. For researchers and drug development professionals, it is crucial to acknowledge its classification as a PFAS and the associated regulatory trends towards increased control in both the US and EU. While specific experimental data for this compound is sparse, established methodologies for the analysis and risk assessment of PFAS provide a robust framework for its evaluation. As regulatory initiatives such as the EPA's National PFAS Testing Strategy progress, more detailed information on the toxicokinetics and potential health effects of this compound is expected to become available, which will be critical for informing its safe use and management.

References

Methodological & Application

Application Notes and Protocols for the Detection of 2H-Perfluoro-5-methyl-3,6-dioxanonane in Water

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides a detailed analytical method for the quantitative determination of the emerging per- and polyfluoroalkyl substance (PFAS), 2H-Perfluoro-5-methyl-3,6-dioxanonane, in various water matrices. The protocol is designed for researchers, scientists, and professionals in drug development and environmental monitoring. The method utilizes solid-phase extraction (SPE) for sample preconcentration and cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. While validated methods for this specific analyte are not publicly available, this protocol is based on established principles for the analysis of other emerging PFAS, particularly fluoroethers. All proposed parameters should be considered as a starting point for method development and validation.

Introduction

This compound is a member of the ever-growing class of PFAS. Due to the widespread use and environmental persistence of PFAS, there is an increasing need for robust and sensitive analytical methods to monitor their presence in environmental samples, including drinking water, surface water, and groundwater. This application note outlines a comprehensive protocol employing solid-phase extraction and liquid chromatography-tandem mass spectrometry, a technique widely recognized for its high sensitivity and specificity in PFAS analysis.

Materials and Reagents

  • Standards:

    • This compound (CAS: 3330-14-1) analytical standard.

    • Isotopically labeled internal standard (IS): As no specific labeled standard for the target analyte is commercially available, a structurally similar labeled compound such as a ¹³C-labeled perfluoroalkyl ether carboxylic acid (e.g., ¹³C₄-GenX) is recommended as a surrogate.

  • Solvents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

  • Reagents:

    • Ammonium acetate (≥99%, LC-MS grade)

    • Ammonium hydroxide (for SPE elution)

    • Formic acid (for mobile phase modification)

  • Sample Preparation Supplies:

    • Weak anion exchange (WAX) solid-phase extraction (SPE) cartridges.

    • Polypropylene sample bottles and centrifuge tubes.

    • Nitrogen evaporator.

Experimental Protocols

  • Sample Collection and Preservation: Collect water samples in polypropylene bottles. Preserve samples by adding a suitable agent to inhibit microbial degradation if necessary and store at 4°C until extraction.

  • Cartridge Conditioning: Condition the WAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load 250 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove any unretained interferences.

  • Elution: Elute the retained analytes with 5 mL of a solution of 1% ammonium hydroxide in methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of 50:50 (v/v) methanol:water. Vortex the sample to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 5 mM ammonium acetate in water.

    • Mobile Phase B: Methanol.

    • Gradient:

      Time (min) %B
      0.0 20
      1.0 20
      8.0 95
      10.0 95
      10.1 20

      | 12.0 | 20 |

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Estimated Retention Time: Based on its structure as a C8 fluoroether, the retention time is predicted to be in the mid-to-late part of the gradient, likely between 6 and 8 minutes under the specified conditions.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters:

      • Capillary Voltage: 3.0 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 350°C

      • Nebulizer Gas Flow: Instrument dependent, optimize for best signal.

      • Drying Gas Flow: Instrument dependent, optimize for best signal.

  • Proposed MRM Transitions (Hypothetical):

    • Molecular Formula: C₈HF₁₇O₂

    • Molecular Weight: 452.07 g/mol

    • Precursor Ion ([M-H]⁻): m/z 451.0

    • The fragmentation of fluoroethers in negative ESI mode often involves the cleavage of C-O and C-C bonds. Based on the structure of this compound, the following product ions are proposed. Collision energies (CE) are starting points and require optimization.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCE (eV) - QuantifierProduct Ion (m/z) - QualifierCE (eV) - Qualifier
This compound451.0285.0 (Loss of C₃F₇O)15169.0 (C₃F₇)25
¹³C₄-GenX (Surrogate Example)333.0288.010184.020

Data Presentation

The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for other emerging PFAS analyzed by similar methods and should be established during in-house method validation.[1]

ParameterExpected Value
Limit of Detection (LOD)0.5 - 2.0 ng/L
Limit of Quantitation (LOQ)1.5 - 5.0 ng/L
Linear Range5 - 500 ng/L
Recovery70 - 130%
Precision (%RSD)< 15%

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 250 mL Water Sample Spike Spike with Internal Standard Sample->Spike SPE_Load Solid-Phase Extraction (WAX) Spike->SPE_Load Wash Wash Cartridge SPE_Load->Wash Elute Elute with Methanolic NH4OH Wash->Elute Concentrate Evaporate to Dryness Elute->Concentrate Reconstitute Reconstitute in MeOH/H2O Concentrate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Report Concentration Quantify->Report

Caption: Experimental workflow for the analysis of this compound in water.

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 451.0 Fragment1 Quantifier Ion [M-H-C₃F₇O]⁻ m/z 285.0 Precursor->Fragment1 Collision Energy ~15 eV Fragment2 Qualifier Ion [C₃F₇]⁻ m/z 169.0 Precursor->Fragment2 Collision Energy ~25 eV NeutralLoss1 Loss of C₃F₇O NeutralLoss2 Further Fragmentation

Caption: Proposed fragmentation pathway for this compound in negative ESI-MS/MS.

References

Application Note and Protocol for the Quantification of GenX in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive and detailed protocol for the quantification of GenX (2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid) in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). GenX, a member of the per- and polyfluoroalkyl substances (PFAS) family, is of significant environmental and health concern, necessitating robust and reliable analytical methods for its detection and quantification in various biological matrices. This application note outlines two common sample preparation techniques: protein precipitation for plasma and serum, and solid-phase extraction (SPE) for more complex matrices or when lower detection limits are required. Detailed LC-MS/MS parameters and a summary of expected quantitative performance are also provided.

Introduction

GenX is a synthetic chemical used in the production of high-performance fluoropolymers and has been identified as a contaminant of emerging concern in the environment. Due to its persistence and potential for bioaccumulation, there is a growing need for sensitive and selective methods to quantify GenX in biological samples such as plasma, serum, and tissues. LC-MS/MS has become the analytical technique of choice for this purpose due to its high sensitivity, specificity, and ability to handle complex sample matrices.[1] This protocol provides a validated starting point for researchers to develop and implement their own methods for GenX quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the required limit of quantification. Protein precipitation is a rapid and straightforward technique suitable for plasma and serum samples. Solid-phase extraction offers more thorough cleanup and concentration, making it ideal for tissue homogenates or when lower detection limits are needed.

1.1. Protein Precipitation for Plasma and Serum Samples

This method is designed for the rapid removal of proteins from plasma or serum samples prior to LC-MS/MS analysis.

  • Materials:

    • Acetonitrile (ACN), HPLC grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

    • Add a stable isotope-labeled internal standard (e.g., ¹³C-GenX) to all samples, calibrators, and quality controls.

    • Add 300 µL of ice-cold acetonitrile to the sample. This corresponds to a 3:1 (v/v) ratio of ACN to sample.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

1.2. Solid-Phase Extraction (SPE) for Tissue Homogenates

This protocol is suitable for the extraction and cleanup of GenX from homogenized tissue samples. A weak anion exchange (WAX) SPE cartridge is recommended.

  • Materials:

    • Weak Anion Exchange (WAX) SPE cartridges

    • Methanol (MeOH), HPLC grade

    • Ammonium hydroxide (NH₄OH)

    • Formic acid

    • Water, HPLC grade

    • SPE manifold (vacuum or positive pressure)

    • Nitrogen evaporator

  • Procedure:

    • Sample Pre-treatment: Homogenize the tissue sample in a suitable buffer. Centrifuge the homogenate and collect the supernatant. Adjust the pH of the supernatant to be at least 2 pH units above the pKa of GenX.

    • SPE Cartridge Conditioning:

      • Pass 5 mL of methanol through the WAX cartridge.

      • Equilibrate the cartridge with 5 mL of HPLC-grade water. Do not allow the cartridge to go dry.

    • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

    • Washing:

      • Wash the cartridge with 5 mL of HPLC-grade water to remove unretained interferences.

      • A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove further impurities.

    • Elution: Elute GenX from the cartridge with 5 mL of a basic methanolic solution (e.g., 2% ammonium hydroxide in methanol).

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase (e.g., 80:20 water:methanol with 20 mM ammonium acetate).

LC-MS/MS Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Method:

    • Column: A C18 reversed-phase column (e.g., Phenomenex Gemini C18, 100 x 3.0 mm, 3 µm) is recommended.[1]

    • Mobile Phase A: 20 mM ammonium acetate in water.[1]

    • Mobile Phase B: Methanol.[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Column Temperature: 40°C.[1]

    • Gradient:

      Time (min) %A %B
      0.0 90 10
      0.5 45 55
      2.9 30 70
      3.0 1 99
      3.9 1 99
      4.0 90 10

      | 6.5 | 90 | 10 |

    • Delay Column: It is highly recommended to use a delay column between the LC pump and the injector to separate any background PFAS contamination from the analytical system from the analyte peak.

  • MS/MS Method:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
      GenX 329 285 100

      | ¹³C-GenX (IS) | Varies | Varies | 100 |

    • Collision Energy (CE): The optimal collision energy should be determined empirically for the specific instrument being used. A good starting point for the 329 -> 285 transition is typically in the range of 10-20 eV. It is recommended to perform a collision energy optimization experiment by infusing a standard solution of GenX and ramping the collision energy to find the value that yields the highest signal intensity for the product ion.

    • Source Parameters: Gas temperatures, gas flows, and ion spray voltage should be optimized according to the manufacturer's recommendations to achieve maximum sensitivity.

Data Presentation

The following table summarizes typical quantitative performance data for the analysis of GenX in biological samples based on validated LC-MS/MS methods.

ParameterMatrixLLOQ (ng/mL)Recovery (%)Precision (%RSD)Accuracy (%Bias)
GenX Human Plasma0.5 - 585 - 110< 15± 15
Rat Plasma1 - 1090 - 105< 15± 15
Tissue Homogenate2 - 2080 - 115< 20± 20

Note: These values are representative and may vary depending on the specific instrumentation, method, and laboratory.

Workflow Visualization

GenX_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_pp Protein Precipitation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma, Serum, Tissue) pp1 Add Internal Standard start->pp1 For Plasma/Serum spe1 Condition WAX Cartridge start->spe1 For Tissue pp2 Add Acetonitrile (3:1 v/v) pp1->pp2 pp3 Vortex pp2->pp3 pp4 Centrifuge (10,000 x g, 10 min) pp3->pp4 pp5 Collect Supernatant pp4->pp5 lc LC Separation (C18 Column, Gradient Elution) pp5->lc spe2 Load Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 spe5->lc ms MS/MS Detection (ESI-, MRM Mode) lc->ms quant Quantification (Internal Standard Calibration) ms->quant report Report Results quant->report

Caption: Experimental workflow for the quantification of GenX in biological samples.

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantification of GenX in biological samples. The described methods for sample preparation and analysis are suitable for supporting a variety of research applications, including pharmacokinetic, toxicokinetic, and biomonitoring studies. Adherence to the outlined procedures and proper method validation will ensure the generation of high-quality, reliable data for the assessment of GenX exposure and its potential health effects. The use of a stable isotope-labeled internal standard is strongly recommended to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for 2H-Perfluoro-5-methyl-3,6-dioxanonane as a Surfactant in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Perfluoro-5-methyl-3,6-dioxanonane is a short-chain perfluoroalkyl ether substance that holds potential as an alternative to long-chain per- and polyfluoroalkyl substances (PFAS) as a surfactant in polymerization processes. Due to environmental and health concerns associated with long-chain PFAS, such as perfluorooctanoic acid (PFOA), research and development efforts are focused on identifying effective, less bioaccumulative alternatives. Short-chain fluorinated surfactants, particularly those with ether linkages, are being investigated for their favorable performance characteristics and reduced environmental persistence.

These application notes provide an overview of the expected performance of this compound and similar short-chain fluorinated ether surfactants in emulsion polymerization, along with a generalized experimental protocol. It is important to note that while specific experimental data for this compound is limited in publicly available literature, the information presented here is based on analogous short-chain fluorinated surfactants and established principles of emulsion polymerization.

Key Advantages of Short-Chain Perfluoroether Surfactants

Short-chain perfluoroether surfactants offer several advantages in polymerization:

  • High Surface Activity: They can effectively reduce the surface tension of water at low concentrations, which is crucial for the formation and stabilization of monomer emulsions.

  • Chemical and Thermal Stability: The fluorinated backbone provides excellent resistance to chemical attack and thermal degradation, making them suitable for a wide range of polymerization conditions.

  • Reduced Bioaccumulation Potential: Compared to their long-chain counterparts, short-chain fluorinated compounds are generally less bioaccumulative.

  • Control over Polymer Properties: The choice of surfactant can influence particle size, molecular weight, and the overall morphology of the resulting polymer, which in turn affects the final material properties.

Data Presentation: Representative Performance of Short-Chain Fluorinated Surfactants

The following tables summarize typical quantitative data for short-chain fluorinated surfactants, which can be considered representative of the expected performance of this compound.

Table 1: Critical Micelle Concentration (CMC) of Representative Short-Chain Fluorinated Surfactants in Water

Surfactant TypeChain StructureCMC (mmol/L)
Short-Chain Perfluoroether CarboxylateC4-C6 Fluoroether1 - 10
Short-Chain Perfluoroether SulfonateC4-C6 Fluoroether0.5 - 5
Dimer Acid of Hexafluoropropylene EpoxideBranched Fluoroether~ 8

Table 2: Surface Tension of Aqueous Solutions of Representative Short-Chain Fluorinated Surfactants

Surfactant TypeConcentrationSurface Tension (mN/m)
Short-Chain Perfluoroether CarboxylateAbove CMC15 - 20
Short-Chain Perfluoroether SulfonateAbove CMC14 - 18
Dimer Acid of Hexafluoropropylene EpoxideAbove CMC~ 17

Experimental Protocols

This section provides a detailed, generalized methodology for an emulsion polymerization of a fluorinated monomer, such as vinylidene fluoride (VDF), using a short-chain perfluoroether surfactant like this compound.

Objective: To synthesize a stable fluoropolymer latex via emulsion polymerization using a short-chain fluorinated surfactant.

Materials:

  • Deionized (DI) water

  • This compound (or a similar short-chain perfluoroether surfactant)

  • Vinylidene fluoride (VDF) monomer

  • Potassium persulfate (KPS) or Ammonium persulfate (APS) (initiator)

  • Buffer (e.g., sodium bicarbonate)

  • Chain transfer agent (optional, e.g., a short-chain alkane or alcohol)

  • Nitrogen gas (for purging)

Equipment:

  • High-pressure polymerization reactor equipped with a stirrer, temperature and pressure controls, and monomer/initiator feed lines.

  • Schlenk line or similar apparatus for deoxygenation.

  • Analytical equipment for polymer characterization (e.g., Gas Chromatography for residual monomer, Dynamic Light Scattering for particle size, Gel Permeation Chromatography for molecular weight, Differential Scanning Calorimetry for thermal properties).

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the polymerization reactor.

    • Add the desired amount of deionized water to the reactor.

    • Add the short-chain perfluoroether surfactant to the water to achieve the target concentration (typically 0.1 to 2.0 wt% based on the total monomer weight).

    • Add a buffer, if necessary, to maintain a stable pH during the polymerization.

    • Seal the reactor and purge with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • Monomer Charging:

    • Heat the reactor to the desired polymerization temperature (typically 60-80 °C).

    • Pressurize the reactor with the gaseous VDF monomer to the desired reaction pressure (e.g., 20-40 bar). The pressure will be maintained throughout the reaction by continuous or intermittent feeding of the monomer.

  • Initiation of Polymerization:

    • Prepare a fresh aqueous solution of the initiator (e.g., KPS).

    • Inject the initiator solution into the reactor to start the polymerization. The amount of initiator will depend on the desired polymerization rate and molecular weight of the polymer.

  • Polymerization:

    • Maintain the reaction at the set temperature and pressure.

    • Monitor the reaction progress by observing the monomer consumption rate (pressure drop in a batch process or feed rate in a semi-batch process).

    • The polymerization is typically run for several hours until the desired monomer conversion or solid content is reached.

  • Termination and Cooling:

    • Once the desired conversion is achieved, stop the monomer feed (if applicable) and cool the reactor to room temperature.

    • Vent any unreacted monomer safely.

  • Latex Characterization:

    • The resulting polymer latex can be analyzed for:

      • Solid content (gravimetrically).

      • Particle size and size distribution (e.g., using Dynamic Light Scattering).

      • pH.

      • The polymer can be isolated from the latex by coagulation (e.g., by adding a salt solution or by freezing), followed by washing and drying. The isolated polymer can then be characterized for its molecular weight, thermal properties, and chemical structure.

Mandatory Visualizations

EmulsionPolymerizationWorkflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_post Post-Polymerization cluster_analysis Analysis prep1 Add DI Water prep2 Add Surfactant prep1->prep2 prep3 Add Buffer prep2->prep3 prep4 Seal & Purge with N2 prep3->prep4 react1 Heat Reactor prep4->react1 react2 Charge Monomer react1->react2 react3 Inject Initiator react2->react3 react4 Maintain T & P react3->react4 post1 Cool Reactor react4->post1 post2 Vent Unreacted Monomer post1->post2 post3 Collect Latex post2->post3 analysis1 Latex Characterization post3->analysis1 analysis2 Polymer Isolation analysis1->analysis2 analysis3 Polymer Characterization analysis2->analysis3

Caption: Experimental workflow for emulsion polymerization using a short-chain fluorinated surfactant.

SignalingPathways cluster_components Key Components cluster_process Polymerization Process M Monomer Micelle Monomer-swollen Micelle M->Micelle Enters S Surfactant S->Micelle Forms I Initiator Radical Initiator Radical I->Radical Decomposes to W Water Propagation Polymer Chain Propagation Micelle->Propagation in Micelle Radical->Micelle Initiates Particle Polymer Particle Propagation->Particle Forms

Caption: Logical relationship of key components in emulsion polymerization.

Application of GenX in the Synthesis of Fluoropolymers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GenX, the trade name for a technology primarily involving the ammonium salt of hexafluoropropylene oxide dimer acid (HFPO-DA), serves as a crucial processing aid in the synthesis of high-performance fluoropolymers.[1][2][3] Developed as a replacement for perfluorooctanoic acid (PFOA), GenX functions as a surfactant in aqueous emulsion polymerization, a fundamental process for producing fluoropolymers such as polytetrafluoroethylene (PTFE), polyvinylidene fluoride (PVDF), and fluoroelastomers.[3][4] This document provides detailed application notes and experimental protocols for the use of GenX in fluoropolymer synthesis, targeting researchers and professionals in chemical synthesis and material science.

The primary role of GenX in this process is to lower the surface tension of the aqueous medium, which facilitates the emulsification of the gaseous fluoromonomers and stabilizes the resulting polymer particles as they form and grow.[3][5] The final fluoropolymer products are essential materials in a vast array of applications, including advanced coatings, medical devices, and high-performance seals, owing to their exceptional chemical inertness, thermal stability, and low friction properties. After polymerization, GenX is typically removed from the final polymer through chemical treatment and heating processes.[3]

General Principles of Emulsion Polymerization with GenX

Emulsion polymerization of fluoromonomers using GenX as a surfactant generally involves the following key stages:

  • Preparation of the Aqueous Phase: Deionized water is charged into a polymerization reactor, followed by the addition of GenX (HFPO-DA ammonium salt) and other components like initiators and buffers.

  • Monomer Addition: The reactor is purged of oxygen and then pressurized with the desired gaseous fluoromonomer(s), such as tetrafluoroethylene (TFE) or vinylidene fluoride (VDF).

  • Initiation: The polymerization is initiated by heating the reactor to a specific temperature, which causes the thermal decomposition of the initiator to form free radicals.

  • Polymerization: The free radicals react with the monomer molecules in the micelles formed by the GenX surfactant, leading to the growth of polymer chains. The reaction is continued until the desired monomer conversion is achieved.

  • Termination and Work-up: The reaction is terminated, and the resulting fluoropolymer dispersion is processed to remove unreacted monomer and the GenX surfactant.

Experimental Protocols

While specific industrial protocols are proprietary, the following generalized procedures for the synthesis of PTFE and PVDF using GenX are based on established principles of emulsion polymerization.

Protocol 1: Synthesis of Polytetrafluoroethylene (PTFE) via Emulsion Polymerization

Objective: To synthesize a stable aqueous dispersion of PTFE using GenX as a surfactant.

Materials:

  • Deionized water

  • GenX (Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate)

  • Ammonium persulfate (APS) (Initiator)

  • Buffer solution (e.g., phosphate or borate buffer)

  • Tetrafluoroethylene (TFE) monomer (gas)

  • Stabilizer (e.g., paraffin wax)

Equipment:

  • High-pressure polymerization reactor with a stirrer, temperature control, and pressure monitoring systems

  • Gas inlet for monomer feed

  • System for initiator injection

Procedure:

  • Reactor Preparation: Charge the polymerization reactor with deionized water. The amount of water will depend on the desired final solids content of the dispersion.

  • Addition of Reagents: Add the desired amount of GenX surfactant to the deionized water. A typical concentration range for surfactants in emulsion polymerization is 0.01% to 5% by weight of the final polymer. Add a buffer to maintain a stable pH during the reaction and a small amount of a stabilizer like paraffin wax to prevent coagulation.

  • Purging: Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can inhibit the polymerization reaction.

  • Pressurization with Monomer: Heat the reactor to the desired polymerization temperature (typically 60-90°C). Pressurize the reactor with TFE gas to the target pressure (e.g., 1.5–3.0 MPa).

  • Initiation: Once the system has stabilized at the desired temperature and pressure, inject an aqueous solution of the initiator, ammonium persulfate, to start the polymerization.

  • Polymerization: Maintain the temperature and pressure during the polymerization. The consumption of the TFE monomer will cause a pressure drop, which should be compensated by continuously feeding more TFE gas to maintain a constant pressure.

  • Termination: After the desired reaction time or monomer consumption, stop the TFE feed and cool the reactor.

  • Work-up: Vent the unreacted TFE monomer and discharge the PTFE dispersion from the reactor. The dispersion can then be treated to remove the GenX surfactant, typically through coagulation followed by washing and drying of the polymer resin.

Protocol 2: Synthesis of Polyvinylidene Fluoride (PVDF) via Emulsion Polymerization

Objective: To synthesize a stable aqueous dispersion of PVDF using GenX as a surfactant.

Materials:

  • Deionized water

  • GenX (Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate)

  • Potassium persulfate (KPS) (Initiator)

  • Vinylidene fluoride (VDF) monomer (gas)

  • Chain-transfer agent (optional, e.g., isopropanol)

Equipment:

  • High-pressure polymerization reactor with a stirrer, temperature control, and pressure monitoring systems

  • Gas inlet for monomer feed

  • System for initiator injection

Procedure:

  • Reactor Setup: Charge the reactor with deionized water and the GenX surfactant.

  • Degassing: Seal the reactor and remove oxygen by several cycles of pressurizing with an inert gas and venting.

  • Monomer Charging: Heat the reactor to the reaction temperature (e.g., 80-120°C) and charge with VDF monomer to the desired pressure.

  • Initiation: Inject an aqueous solution of potassium persulfate to initiate the polymerization.

  • Reaction: Maintain the reaction temperature and pressure by feeding VDF as it is consumed. If a chain-transfer agent is used to control molecular weight, it can be added at the beginning or fed during the reaction.

  • Completion: Once the desired level of monomer conversion is reached, terminate the reaction by stopping the monomer feed and cooling the reactor.

  • Product Recovery: Vent the residual VDF monomer and collect the PVDF latex. The polymer can be isolated by coagulation, followed by washing and drying.

Data Presentation

The concentration of GenX has a significant impact on the characteristics of the resulting fluoropolymer dispersion. The following tables provide illustrative quantitative data based on general principles of emulsion polymerization, as specific data from industrial processes are not publicly available.

Table 1: Illustrative Effect of GenX Concentration on PTFE Particle Size

GenX Concentration (ppm relative to water)Average Particle Size (nm)Particle Size DistributionLatex Stability
500250BroadModerate
1000150NarrowGood
200080NarrowExcellent
300050Very NarrowExcellent

Note: This data is illustrative. Generally, a higher surfactant concentration leads to the formation of more micelles, resulting in a larger number of smaller polymer particles and improved latex stability.

Table 2: Illustrative Polymerization Conditions for TFE and VDF

ParameterPTFE SynthesisPVDF Synthesis
MonomerTetrafluoroethylene (TFE)Vinylidene Fluoride (VDF)
SurfactantGenX (HFPO-DA Ammonium Salt)GenX (HFPO-DA Ammonium Salt)
InitiatorAmmonium PersulfatePotassium Persulfate
Temperature60 - 90 °C80 - 120 °C
Pressure1.5 - 3.0 MPa2.0 - 5.0 MPa
Typical Reaction Time2 - 6 hours3 - 8 hours

Visualizations

Synthesis of GenX (HFPO-DA Ammonium Salt)

GenX_Synthesis Figure 1. Synthesis Pathway of GenX HFPO Hexafluoropropylene Oxide (HFPO) HFPO2 Dimerization HFPO->HFPO2 2 molecules HFPODA Hexafluoropropylene Oxide Dimer Acid (HFPO-DA) HFPO2->HFPODA GenX GenX (HFPO-DA Ammonium Salt) HFPODA->GenX NH4OH Ammonium Hydroxide NH4OH->GenX

Figure 1. Synthesis Pathway of GenX
General Workflow for Fluoropolymer Synthesis via Emulsion Polymerization

Emulsion_Polymerization_Workflow Figure 2. Experimental Workflow for Fluoropolymer Synthesis cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Product Recovery Water Deionized Water GenX_add Add GenX Surfactant Water->GenX_add Initiator_add Add Initiator & Buffer GenX_add->Initiator_add Purge Purge with N2 Pressurize Pressurize with Monomer Purge->Pressurize Heat Heat to Reaction Temp Pressurize->Heat Polymerize Initiate & Polymerize Heat->Polymerize Cool Cool & Vent Discharge Discharge Latex Cool->Discharge Coagulate Coagulate Polymer Discharge->Coagulate Wash_Dry Wash & Dry Coagulate->Wash_Dry Final_Polymer Final Fluoropolymer Wash_Dry->Final_Polymer

Figure 2. Experimental Workflow for Fluoropolymer Synthesis
Logical Relationship: Surfactant Concentration and Particle Size

Surfactant_Effect Figure 3. Effect of GenX Concentration on Particle Size Concentration GenX Concentration Micelles Number of Micelles Concentration->Micelles Increases Nucleation Nucleation Sites Micelles->Nucleation Increases Particle_Number Number of Polymer Particles Nucleation->Particle_Number Increases Particle_Size Average Particle Size Particle_Number->Particle_Size Decreases

Figure 3. Effect of GenX Concentration on Particle Size

Conclusion

GenX technology, utilizing the ammonium salt of HFPO-DA, provides an effective alternative to PFOA for the industrial synthesis of a wide range of fluoropolymers. The emulsion polymerization process, facilitated by the surfactant properties of GenX, allows for the production of stable polymer dispersions and high-quality fluoropolymer resins. While detailed industrial protocols and quantitative performance data are largely proprietary, the general principles and experimental outlines provided in this document offer a solid foundation for researchers and scientists working in the field of fluoropolymer synthesis. Further research and publication of non-proprietary data would be beneficial for the broader scientific community to fully understand and optimize the application of GenX in fluoropolymer manufacturing.

References

Application Notes and Protocols for Studying the Environmental Fate of 2H-Perfluoro-5-methyl-3,6-dioxanonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Perfluoro-5-methyl-3,6-dioxanonane is a member of the diverse class of per- and polyfluoroalkyl substances (PFAS). Due to the persistence and potential for long-range transport of many PFAS compounds, understanding their environmental fate is of critical importance. This document provides detailed application notes and experimental protocols for assessing the key environmental transformation and transport pathways of this compound, including hydrolysis, photolysis, biodegradation, and soil sorption/desorption. The protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a substance is fundamental to designing and interpreting environmental fate studies. The available and estimated properties for this compound are summarized below.

PropertyValueSource
CAS Number 3330-14-1[1]
Molecular Formula C₈HF₁₇O₂[1]
Molecular Weight 452.07 g/mol [1]
Melting Point -122°C[2]
Boiling Point 103-105°C[2]
Density 1.659 g/cm³[2]
Water Solubility Data not available (Estimation required)
Vapor Pressure Data not available (Estimation required)
Octanol-Water Partition Coefficient (Log Pow) Data not available (Estimation required)[3]

Note: The lack of experimental data for water solubility, vapor pressure, and Log Pow necessitates the use of Quantitative Structure-Property Relationship (QSPR) models for their estimation to inform experimental design.

Experimental Workflows

The overall workflow for assessing the environmental fate of this compound is depicted below.

cluster_prep Preparation cluster_studies Environmental Fate Studies cluster_analysis Analysis & Reporting start Start stock Prepare Stock Solution of Test Substance start->stock analytical Develop & Validate Analytical Method (LC-MS/MS) stock->analytical hydrolysis Hydrolysis Study analytical->hydrolysis photolysis Aqueous Photolysis Study analytical->photolysis biodegradation Biodegradation Studies (Aerobic & Anaerobic) analytical->biodegradation sorption Soil Sorption/ Desorption Study analytical->sorption sample_analysis Sample Analysis (LC-MS/MS) hydrolysis->sample_analysis photolysis->sample_analysis biodegradation->sample_analysis sorption->sample_analysis data_interp Data Interpretation & Kinetic Modeling sample_analysis->data_interp report Final Report data_interp->report

Caption: Overall experimental workflow for the environmental fate assessment of this compound.

Analytical Methodology: LC-MS/MS

The quantification of this compound and its potential transformation products at trace levels requires a highly sensitive and selective analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for PFAS analysis.

Protocol 1: General LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 or a specialized PFAS-specific column (e.g., containing a weak anion-exchange functionality) is recommended.

  • Mobile Phase:

    • A: Water with a suitable modifier (e.g., 20 mM ammonium acetate).

    • B: Methanol or acetonitrile.

    • A gradient elution will likely be required to achieve adequate separation.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for PFAS.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis.

  • Method Validation: A specific method for this compound must be developed and validated to determine parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. This will require obtaining a certified analytical standard of the compound.

Abiotic Degradation Protocols

cluster_hydrolysis Hydrolysis Protocol cluster_photolysis Aqueous Photolysis Protocol h_start Prepare sterile buffer solutions (pH 4, 7, 9) h_spike Spike with test substance h_start->h_spike h_incubate Incubate in the dark at constant temp. h_spike->h_incubate h_sample Collect samples at time intervals h_incubate->h_sample h_analyze Analyze by LC-MS/MS h_sample->h_analyze p_start Prepare sterile buffer solution (pH 7) p_spike Spike with test substance p_start->p_spike p_irradiate Irradiate with simulated sunlight (include dark controls) p_spike->p_irradiate p_sample Collect samples at time intervals p_irradiate->p_sample p_analyze Analyze by LC-MS/MS p_sample->p_analyze

Caption: Experimental workflows for abiotic degradation studies.

Protocol 2: Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

  • Objective: To determine the rate of abiotic hydrolysis of the test substance in aqueous solutions at different pH values.

  • Materials:

    • Sterile, buffered aqueous solutions at pH 4, 7, and 9.

    • Sterile test vessels (e.g., amber glass vials with PTFE-lined caps).

    • Constant temperature incubator/water bath.

  • Procedure:

    • Prepare sterile buffer solutions.

    • Add a known concentration of this compound to the test vessels containing the buffer solutions. The initial concentration should be below the water solubility limit and detectable by the analytical method.

    • Incubate the test vessels in the dark at a constant temperature (e.g., 25°C or 50°C).

    • At predetermined time intervals, sacrifice replicate vessels for analysis.

    • Analyze the concentration of the test substance using the validated LC-MS/MS method.

  • Data Analysis: Determine the hydrolysis rate constant and half-life at each pH by plotting the natural logarithm of the concentration versus time.

Protocol 3: Aqueous Photolysis (Adapted from OECD Guideline 316)

  • Objective: To determine the rate of direct phototransformation of the test substance in water under simulated sunlight.

  • Materials:

    • Sterile, buffered aqueous solution (typically pH 7).

    • Photoreactor equipped with a light source simulating natural sunlight (e.g., xenon arc lamp).

    • Quartz or borosilicate glass test vessels.

    • Dark control vessels wrapped in aluminum foil.

  • Procedure:

    • Prepare a sterile, buffered solution of the test substance.

    • Fill the test vessels and dark control vessels with the solution.

    • Place the vessels in the photoreactor and irradiate at a constant temperature.

    • At specified time intervals, remove replicate irradiated and dark control vessels.

    • Analyze the concentration of the test substance by LC-MS/MS.

  • Data Analysis: Calculate the phototransformation rate constant and half-life, correcting for any losses observed in the dark controls.

Biotic Degradation Protocols

Protocol 4: Ready Biodegradability (Adapted from OECD Guideline 301)

  • Objective: To screen for the ready biodegradability of the test substance under aerobic conditions.

  • Materials:

    • Mineral salts medium.

    • Inoculum from a wastewater treatment plant.

    • Test flasks and a method for measuring biodegradation (e.g., CO₂ evolution or O₂ consumption).

  • Procedure:

    • Add the mineral medium, inoculum, and the test substance to the test flasks.

    • Include control flasks (inoculum only) and reference flasks (inoculum plus a readily biodegradable substance like sodium benzoate).

    • Incubate the flasks in the dark at a constant temperature with shaking.

    • Measure the extent of biodegradation over a 28-day period.

  • Data Analysis: A substance is considered readily biodegradable if it reaches the pass level (e.g., >60% of theoretical CO₂ production) within the 10-day window of the 28-day test. Given that many PFAS are not readily biodegradable, this test is a useful initial screening step.

Protocol 5: Aerobic and Anaerobic Transformation in Water/Sediment Systems (Adapted from OECD Guideline 308)

  • Objective: To determine the rate and route of degradation in more environmentally relevant water-sediment systems.

  • Materials:

    • Intact water-sediment cores from a relevant environmental location.

    • Incubation system that allows for the maintenance of aerobic or anaerobic conditions.

  • Procedure:

    • Characterize the sediment and overlying water.

    • Add the test substance to the water phase of the cores.

    • For aerobic studies, gently bubble air through the water. For anaerobic studies, purge with an inert gas (e.g., nitrogen) and seal the systems.

    • Incubate in the dark at a constant temperature.

    • At time intervals, sacrifice replicate systems and analyze the water and sediment phases for the parent compound and potential transformation products.

  • Data Analysis: Determine the degradation half-life in the total system and the partitioning behavior between water and sediment.

Soil Sorption/Desorption Protocol

cluster_sorption Soil Sorption/Desorption Protocol s_start Characterize test soils s_spike Prepare test substance solutions in 0.01 M CaCl₂ s_start->s_spike s_equilibrate Equilibrate soil with solutions (Batch Equilibrium) s_spike->s_equilibrate s_centrifuge Centrifuge and analyze supernatant s_equilibrate->s_centrifuge s_desorption Perform desorption steps s_centrifuge->s_desorption s_analyze Analyze supernatant from desorption s_desorption->s_analyze

Caption: Experimental workflow for the soil sorption/desorption study.

Protocol 6: Batch Equilibrium Method (Adapted from OECD Guideline 106)

  • Objective: To determine the soil-water partition coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc) of the test substance.

  • Materials:

    • A range of characterized soils with varying properties (e.g., organic carbon content, pH, texture).

    • 0.01 M CaCl₂ solution.

    • Centrifuge tubes with low-binding properties.

    • Shaker.

  • Procedure:

    • Sorption Phase:

      • Add a known mass of soil to a series of centrifuge tubes.

      • Add a known volume of the test substance solution (prepared in 0.01 M CaCl₂) at various concentrations.

      • Include control tubes without soil to check for sorption to the vessel walls.

      • Equilibrate the tubes on a shaker for a predetermined time (e.g., 24-48 hours).

      • Centrifuge the tubes to separate the solid and aqueous phases.

      • Analyze the concentration of the test substance in the supernatant.

    • Desorption Phase:

      • Remove a known amount of the supernatant from the sorption phase.

      • Replace it with an equal volume of fresh 0.01 M CaCl₂ solution.

      • Resuspend the soil and equilibrate again.

      • Centrifuge and analyze the supernatant. Repeat for multiple desorption steps if required.

  • Data Analysis:

    • Calculate the amount of substance sorbed to the soil by mass balance.

    • Determine the Kd value from the slope of the linear sorption isotherm.

    • Calculate the Koc value by normalizing the Kd to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

Data Presentation

All quantitative results from these studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Summary of Abiotic Degradation Results

StudyConditionRate Constant (k)Half-life (t₁/₂)
Hydrolysis pH 4
pH 7
pH 9
Aqueous Photolysis Simulated Sunlight

Table 2: Summary of Biodegradation Results

StudySystem% Degradation (28 days)Half-life (t₁/₂)
Ready Biodegradability Aerobic
Transformation Study Aerobic Water/Sediment
Anaerobic Water/Sediment

Table 3: Summary of Soil Sorption Coefficients

Soil Type% Organic CarbonKd (L/kg)Koc (L/kg)
Soil 1 (e.g., Sandy Loam)
Soil 2 (e.g., Silt Loam)
Soil 3 (e.g., Clay)

By following these detailed protocols, researchers can generate robust and reliable data to characterize the environmental fate of this compound, contributing to a comprehensive risk assessment of this emerging PFAS compound.

References

Application Notes and Protocols for In Vitro Toxicity Assessment of 2H-Perfluoro-5-methyl-3,6-dioxanonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals that are persistent in the environment and have been associated with various adverse health outcomes.[1] 2H-Perfluoro-5-methyl-3,6-dioxanonane is a specific PFAS compound for which toxicological data is limited. These application notes provide a comprehensive overview and detailed protocols for a panel of in vitro assays to assess its potential toxicity. The recommended assays cover key toxicological endpoints, including cytotoxicity, genotoxicity, oxidative stress, immunotoxicity, and endocrine disruption. The use of human cell-based in vitro assays is crucial for assessing the potential adverse health effects of chemicals in humans, as it can eliminate interspecies variability.[2]

Recommended In Vitro Assays

A tiered approach is recommended to characterize the toxicological profile of this compound. The following table summarizes the suggested assays, their endpoints, and the type of data generated.

Toxicity Endpoint Assay Description Data Output
Cytotoxicity MTT AssayMeasures the metabolic activity of cells as an indicator of cell viability.IC50 (half-maximal inhibitory concentration) values, dose-response curves.
Genotoxicity Comet AssayDetects DNA strand breaks in individual cells.Percentage of DNA in the tail, tail moment, dose-response curves.
Oxidative Stress DCFH-DA AssayMeasures the intracellular generation of reactive oxygen species (ROS).[3]Fold increase in fluorescence intensity, dose-response curves.
Immunotoxicity IL-2 Reporter Gene AssayAssesses the effect on T-cell activation by measuring interleukin-2 (IL-2) promoter activity.[4]EC50 (half-maximal effective concentration) for IL-2 inhibition, dose-response curves.
Endocrine Disruption Androgen Receptor (AR) Transactivation AssayEvaluates the potential to interfere with the androgen receptor signaling pathway.[5]Agonist/antagonist activity, dose-response curves.

Experimental Protocols

Cell Culture

A variety of human cell lines can be utilized for PFAS toxicity testing. The choice of cell line should be guided by the target organ of interest. Some commonly used cell lines include:

  • HepG2 (Human Liver Cancer Cell Line): Suitable for assessing hepatotoxicity and metabolism-related effects.[6]

  • CaCo-2 (Human Colon Adenocarcinoma Cell Line): Represents the intestinal barrier and is useful for studying absorption and intestinal toxicity.[7]

  • HEK293 (Human Embryonic Kidney Cell Line): A general model for cytotoxicity and transfection-based assays.[7]

  • HMC-3 (Human Microglial Cell Line): Relevant for neurotoxicity studies.[7]

  • Jurkat T-cells: Used for assessing immunotoxicity.[4]

Cells should be cultured in the appropriate medium and conditions as recommended by the supplier. For PFAS testing, it is often recommended to use a serum-free medium during exposure to avoid potential binding of the test compound to serum proteins, which could reduce its bioavailability.[2]

Preparation of Test Compound

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24 to 72 hours.[5][9]

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

MTT Assay Experimental Workflow

Genotoxicity Assessment: Comet Assay

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[11]

Protocol:

  • Expose cells to various concentrations of this compound for a short period (e.g., 2-4 hours).

  • Harvest the cells and embed them in a low-melting-point agarose on a microscope slide.

  • Lyse the cells to remove membranes and proteins, leaving the DNA as a nucleoid.

  • Subject the slides to electrophoresis under alkaline conditions to unwind the DNA and allow broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.

  • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Quantify the DNA damage by measuring the length and intensity of the comet tail relative to the head.

Comet_Assay_Principle cluster_principle Principle of the Comet Assay cluster_comet Principle of the Comet Assay A Cell with DNA damage B Cell embedded in agarose A->B C Lysis to form nucleoid B->C D Electrophoresis C->D E Damaged DNA migrates (Comet Tail) D->E F Undamaged DNA remains (Comet Head) Head Comet Head Tail Comet Tail Head->Tail

Comet Assay Principle Diagram

Oxidative Stress Assessment: DCFH-DA Assay

This assay measures the intracellular production of reactive oxygen species (ROS). The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[3]

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat cells with this compound for the desired time.

  • Remove the treatment medium and load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

  • A positive control, such as tert-butyl hydroperoxide, should be included.

Oxidative_Stress_Pathway PFAS This compound Cell Cell PFAS->Cell ROS Reactive Oxygen Species (ROS) Cell->ROS induces Damage Cellular Damage (DNA, proteins, lipids) ROS->Damage DCFH_DA DCFH-DA (non-fluorescent) DCF DCF (fluorescent) DCFH_DA->DCF oxidized by ROS

Oxidative Stress Induction Pathway

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison of results across different assays and concentrations of this compound.

Table 1: Summary of In Vitro Toxicity Data for this compound

AssayCell LineEndpointResult (e.g., IC50, % increase)
MTT AssayHepG2Cell ViabilityData to be filled
Comet AssayHEK293DNA DamageData to be filled
DCFH-DA AssayHepG2ROS ProductionData to be filled
IL-2 Reporter AssayJurkatT-cell ActivationData to be filled
AR TransactivationHEK293Endocrine DisruptionData to be filled

Additional Considerations

  • Dose-Response: It is crucial to perform dose-response experiments to determine the concentration at which this compound exerts its toxic effects.

  • Time-Course: Evaluating the effects at different time points can provide insights into the kinetics of the toxic response.

  • Positive and Negative Controls: The inclusion of appropriate positive and negative controls is essential for validating the assay performance.

  • Statistical Analysis: Data should be analyzed using appropriate statistical methods to determine the significance of the observed effects.

These application notes provide a framework for the in vitro toxicological assessment of this compound. The results from these assays will contribute to a better understanding of the potential risks associated with exposure to this compound and can inform further in vivo studies and regulatory decision-making.

References

Application Notes and Protocols for In Vivo Studies of GenX Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models used to study the in vivo effects of GenX exposure. Detailed protocols for key experiments are provided to facilitate the design and execution of toxicological studies.

Animal Models and Experimental Designs

A variety of animal models have been employed to investigate the in vivo effects of GenX, a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals. The most commonly used models include mice, rats, and zebrafish, each offering unique advantages for studying specific toxicological endpoints.

Rodent Models (Mice and Rats):

Rodent models are frequently used to assess the systemic toxicity of GenX, with a particular focus on hepatotoxicity, developmental effects, and metabolic disturbances.[1][2]

  • Species and Strains: Sprague-Dawley and Wistar Hannover rats, as well as C57BL/6 and CD-1 mice, have been utilized in GenX research.[3][4][5]

  • Routes of Exposure: The most common route of administration is oral, either through gavage or in drinking water, to mimic human exposure pathways.[2][3][6]

  • Dosage and Duration: Dosing regimens vary widely depending on the study's objectives, ranging from acute high-dose exposures to chronic low-dose studies mimicking environmental levels.[2][3][6]

Zebrafish Models:

The zebrafish (Danio rerio) is a valuable model for high-throughput screening of developmental toxicity and neurotoxicity due to its rapid external development and optical transparency.[7][8]

  • Exposure Method: Zebrafish embryos are typically exposed to GenX dissolved in the tank water.[7][8]

  • Endpoints: Key endpoints include mortality, malformations, hatching rates, and behavioral changes such as hyperactivity.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies on GenX exposure.

Table 1: Effects of GenX on Liver and Serum Parameters in Rodents

Animal ModelExposure RouteDoseDurationObservationReference
Male C57 MiceDrinking Water0.1 µg/L, 10 µg/L, 1 mg/L, 100 mg/L14 weeksDose-dependent increase in serum ALT, AST, TC, and TG levels.[3][3]
Pregnant BALB/c MiceOral Gavage2 mg/kg/dayGestation days 0-21Increased serum ALT and AST levels in weanling pups.[4][4]
Male and Female Crl:CD1(ICR) MiceOral Gavage0.1, 0.5, 5 mg/kg/day90 daysDose-dependent increase in liver weight.[2][2]
Pregnant MiceOral Gavage2 mg/kg/dayGestationIncreased relative liver weight in dams.[9][9]

Table 2: Developmental and Reproductive Effects of GenX in Rats

Animal ModelExposure RouteDoseDurationObservationReference
Sprague-Dawley RatsNot SpecifiedNot SpecifiedGestationReduced pup birth weights, increased pup liver weight, and reduced neonatal survival.[1][1]
Timed-mated Sprague-Dawley RatsOral Gavage50, 125, 200, 250, 300 mg/kg/dayGestational days 6-19Increased pup mortality at ≥125 mg/kg/day; reduced pup body weight at ≥200 mg/kg/day.[10][10]

Table 3: Neurobehavioral Effects of GenX in Zebrafish Larvae

Animal ModelExposure RouteDoseDurationObservationReference
Zebrafish LarvaeWaterborneNot specified0-5 days post-fertilizationHyperactivity at non-teratogenic concentrations.[7][7]

Experimental Protocols

Oral Gavage in Rodents

Objective: To administer a precise dose of GenX directly into the stomach of a mouse or rat.

Materials:

  • GenX solution of desired concentration

  • Appropriate-sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip

  • Syringe

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.

  • Select the appropriate gavage needle size. The length should be pre-measured from the tip of the animal's nose to the last rib to ensure delivery to the stomach without causing perforation.

  • Draw the calculated volume of the GenX solution into the syringe and attach the gavage needle.

  • Properly restrain the animal to ensure its head and body are in a straight line, which facilitates the passage of the needle into the esophagus.

  • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is passed.

  • If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.

  • Once the needle is in the correct position, slowly administer the solution.

  • After administration, gently remove the needle along the same path of insertion.

  • Monitor the animal for any signs of distress, such as difficulty breathing.

Serum Clinical Chemistry Analysis

Objective: To quantify biomarkers of liver injury (e.g., ALT, AST) and metabolic function (e.g., cholesterol, triglycerides) in rodent serum.

Materials:

  • Blood collection tubes (serum separator tubes recommended)

  • Centrifuge

  • Clinical chemistry analyzer (e.g., Beckman Coulter AU series)

  • Pipettes and tips

Procedure:

  • Blood Collection: Collect whole blood from the animal via an appropriate method (e.g., cardiac puncture, retro-orbital sinus) and place it into a serum separator tube.

  • Clotting: Allow the blood to clot at room temperature for at least 30 minutes.

  • Centrifugation: Centrifuge the blood tubes at approximately 1,800-3,000 x g for 10 minutes to separate the serum from the blood cells.

  • Serum Collection: Carefully pipette the supernatant (serum) into a clean microcentrifuge tube, avoiding disturbance of the cell pellet.

  • Analysis: Analyze the serum samples using a clinical chemistry analyzer according to the manufacturer's instructions for the specific assays (e.g., ALT, AST, total cholesterol, triglycerides).

  • Storage: If not analyzed immediately, store the serum samples at -80°C.

Histopathological Examination of Liver and Kidney

Objective: To assess tissue morphology and identify lesions in the liver and kidneys following GenX exposure.

Materials:

  • 10% neutral buffered formalin

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Microscope

Procedure:

  • Tissue Collection and Fixation: Euthanize the animal and immediately excise the liver and kidneys. Fix the tissues in 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing:

    • Dehydrate the fixed tissues by passing them through a graded series of ethanol solutions.

    • Clear the tissues in xylene.

    • Infiltrate and embed the tissues in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues using a microtome.

  • Staining:

    • Mount the tissue sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with Hematoxylin (stains nuclei blue) and Eosin (stains cytoplasm and extracellular matrix pink).

    • Dehydrate the stained sections and mount with a coverslip.

  • Microscopic Examination: Examine the stained tissue sections under a light microscope to evaluate for any pathological changes, such as inflammation, necrosis, and changes in cell morphology.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the expression levels of target genes (e.g., those involved in the PPARα signaling pathway) in liver tissue.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR instrument

  • qPCR master mix (e.g., SYBR Green-based)

  • Forward and reverse primers for target and reference genes

  • Nuclease-free water

Procedure:

  • RNA Extraction: Extract total RNA from liver tissue samples using a commercially available RNA extraction kit, following the manufacturer's protocol.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the cDNA template, qPCR master mix, forward and reverse primers for the gene of interest, and nuclease-free water. Include appropriate controls (no-template control, no-reverse-transcriptase control).

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression levels using a suitable method, such as the ΔΔCt method, normalizing the expression of the target gene to that of a stable reference gene (e.g., GAPDH, β-actin).

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways implicated in GenX-induced toxicity.

GenX_PPARa_Signaling cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GenX GenX PPARa_RXR PPARα-RXR Heterodimer GenX->PPARa_RXR Activation PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Upregulates Transcription Lipid_Metabolism Altered Lipid Metabolism Target_Genes->Lipid_Metabolism

Caption: GenX activates the PPARα signaling pathway in hepatocytes.

GenX_Liver_Toxicity_Pathways cluster_pathways Affected Signaling Pathways cluster_outcomes Hepatotoxic Outcomes GenX GenX Exposure PPARa PPARα Activation GenX->PPARa TGFb TGF-β Signaling GenX->TGFb Bile_Acid Bile Acid Metabolism Disruption GenX->Bile_Acid Lipid_Metabolism Altered Lipid Metabolism PPARa->Lipid_Metabolism Inflammation Inflammation TGFb->Inflammation Cell_Death Hepatocyte Cell Death TGFb->Cell_Death Fibrosis Liver Fibrosis TGFb->Fibrosis Bile_Acid->Lipid_Metabolism Inflammation->Cell_Death Cell_Death->Fibrosis

Caption: Multiple signaling pathways contribute to GenX-induced hepatotoxicity.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for an in vivo study of GenX toxicity in a rodent model.

GenX_InVivo_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Interpretation Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Dosing Determine Dose, Route, and Duration Animal_Model->Dosing Endpoints Define Toxicological Endpoints Dosing->Endpoints Acclimation Animal Acclimation Exposure GenX Exposure (e.g., Oral Gavage) Acclimation->Exposure Monitoring Clinical Observation and Body Weight Exposure->Monitoring Necropsy Necropsy and Tissue Collection Monitoring->Necropsy Blood_Analysis Serum Chemistry Necropsy->Blood_Analysis Histo Histopathology Necropsy->Histo Gene_Expression qPCR/Transcriptomics Necropsy->Gene_Expression Data_Analysis Data Analysis and Statistics Blood_Analysis->Data_Analysis Histo->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion and Reporting Data_Analysis->Conclusion

Caption: A typical workflow for an in vivo GenX toxicology study.

References

Solid-Phase Extraction Methods for 2H-Perfluoro-5-methyl-3,6-dioxanonane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of 2H-Perfluoro-5-methyl-3,6-dioxanonane, an emerging per- and polyfluoroalkyl substance (PFAS), from aqueous samples. The information is intended to guide researchers in developing robust analytical methods for the detection and quantification of this compound in various matrices.

Introduction

This compound (CAS: 3330-14-1), a member of the perfluoroalkyl ether class of compounds, presents unique analytical challenges due to its chemical properties.[1][2][3] Solid-phase extraction (SPE) is a critical sample preparation technique that allows for the concentration and purification of this analyte from complex sample matrices prior to instrumental analysis, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The selection of the appropriate SPE sorbent and optimization of the extraction protocol are paramount for achieving high recovery and accurate quantification.

Principle of Solid-Phase Extraction for PFAS

Solid-phase extraction separates components of a mixture in a liquid sample based on their physical and chemical properties.[6] For many PFAS, including ether-containing structures like this compound, a combination of reversed-phase and ion-exchange mechanisms is often employed for effective retention and subsequent elution.[4][7] Weak anion exchange (WAX) SPE cartridges have demonstrated improved recovery for emerging PFAS like GenX, which is structurally similar to the target analyte, compared to standard reversed-phase sorbents alone.[8][9]

Recommended SPE Sorbent: Weak Anion Exchange (WAX)

For the extraction of this compound, a weak anion exchange (WAX) SPE cartridge is recommended. WAX sorbents typically feature a polymeric backbone with functional groups that can retain acidic PFAS through anion exchange, while also providing reversed-phase retention for the fluorinated carbon chains.[7][10] This dual retention mechanism is effective for a broad range of PFAS, including those with ether linkages.[11][12]

Experimental Protocol: SPE of this compound from Water

This protocol is a generalized procedure based on established methods for similar emerging PFAS.[13][14] Optimization may be required for specific sample matrices and analytical instrumentation.

Materials:

  • Weak Anion Exchange (WAX) SPE Cartridges (e.g., 150 mg, 6 mL)

  • Methanol (HPLC grade or higher)

  • Ammonium hydroxide solution (e.g., 2% in methanol)

  • Reagent Water (PFAS-free)

  • Sample Collection Bottles (Polypropylene)

  • Vacuum Manifold for SPE

  • Nitrogen Evaporation System

  • LC-MS/MS system for analysis

Procedure:

  • Sample Preparation:

    • Collect water samples in polypropylene bottles.

    • If not already preserved, acidify the sample to a pH < 2 with a suitable acid.

    • Spike the sample with an appropriate internal standard if available.

  • SPE Cartridge Conditioning:

    • Place the WAX SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 5 mL of methanol containing 2% ammonium hydroxide.

    • Follow with a wash of 5 mL of methanol.

    • Equilibrate the cartridge with 10 mL of reagent water. Do not allow the sorbent bed to go dry after this step.

  • Sample Loading:

    • Load the prepared water sample (e.g., 250 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove hydrophilic interferences.

    • Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes.

  • Elution:

    • Place a collection tube under the cartridge.

    • Elute the analyte with two aliquots of 4 mL of methanol containing 2% ammonium hydroxide. Allow the solvent to soak the sorbent for 1-2 minutes before drawing it through.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent, typically the initial mobile phase for the LC-MS/MS analysis (e.g., methanol/water mixture).

Quantitative Data Summary

While specific recovery data for this compound is not widely published, the following table summarizes typical recovery ranges observed for structurally similar emerging PFAS, such as GenX, using WAX SPE methods. This data can serve as a benchmark for method development and validation.

Analyte (Similar Compound)MatrixSPE SorbentTypical Recovery (%)Reference
GenX (HFPO-DA)Drinking WaterWAX85 - 115[8][9]
ADONADrinking WaterWAX90 - 110[15]
Other Perfluoroalkyl Ether Carboxylic AcidsSurface WaterWAX75 - 120[11][12]

Visualizations

Logical Workflow for SPE Method Development

SPE_Method_Development cluster_prep Preparation cluster_spe SPE Protocol cluster_analysis Analysis & Optimization Analyte_Info Characterize Analyte (this compound) Sorbent Select Sorbent (Weak Anion Exchange) Analyte_Info->Sorbent Matrix_Info Define Sample Matrix (e.g., Drinking Water) Matrix_Info->Sorbent Condition Conditioning Sorbent->Condition Load Sample Loading Condition->Load Wash Washing Load->Wash Elute Elution Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS Optimize Optimize & Validate (Recovery, Reproducibility) LCMS->Optimize

Caption: Logical workflow for developing an SPE method.

Experimental Workflow for Sample Analysis

Experimental_Workflow Sample Aqueous Sample Collection Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (WAX) Spike->SPE Concentrate Evaporation & Reconstitution SPE->Concentrate Analyze LC-MS/MS Analysis Concentrate->Analyze Data Data Processing & Quantification Analyze->Data

Caption: Experimental workflow for sample analysis.

References

Application Note: Analysis of Volatile Impurities in 2H-Perfluoro-5-methyl-3,6-dioxanonane using Headspace Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the identification and quantification of volatile impurities in 2H-Perfluoro-5-methyl-3,6-dioxanonane, a key component in advanced materials and industrial applications. The protocol utilizes static headspace sampling coupled with gas chromatography-mass spectrometry (HS-GC-MS) to effectively separate and detect trace levels of volatile organic compounds without complex sample preparation. This methodology is crucial for quality control and ensuring the purity of this compound, thereby guaranteeing its performance and safety in end-use products.

Introduction

This compound is a fluorinated ether with a wide range of industrial applications, valued for its chemical inertness, thermal stability, and unique solvent properties. The presence of volatile impurities, even at trace levels, can significantly impact the material's performance and may pose environmental or health concerns. These impurities can originate from the manufacturing process, including unreacted starting materials, by-products, or degradation products. Therefore, a reliable analytical method for the routine monitoring of these volatile residues is essential.

Headspace gas chromatography-mass spectrometry (HS-GC-MS) is an ideal technique for this analysis as it allows for the automated and sensitive determination of volatile compounds in liquid or solid matrices.[1][2][3] This method minimizes matrix effects and reduces the risk of contamination by avoiding direct injection of the non-volatile sample matrix into the GC system.[2]

This application note provides a comprehensive protocol for the headspace analysis of volatile impurities in this compound, offering a practical guide for researchers, quality control analysts, and professionals in the chemical industry.

Experimental Protocol

Materials and Reagents
  • Sample: this compound (CAS: 3330-14-1)[4][5]

  • Headspace Vials: 20 mL glass vials with PTFE/silicone septa and aluminum caps

  • Reference Standards: A mix of potential volatile impurities (e.g., fluorinated alcohols, residual solvents from synthesis such as isopropanol, and potential by-products like perfluoro(methyl vinyl ether)[6]).

  • High-Purity Helium: Carrier gas for GC-MS

  • Methanol: HPLC grade, for standard preparation

Instrumentation
  • Headspace Sampler: Agilent 7697A or equivalent

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • GC Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness

Headspace Sampler Conditions
ParameterSetting
Oven Temperature80 °C
Loop Temperature90 °C
Transfer Line Temperature100 °C
Vial Equilibration Time30 minutes
Injection Volume1 mL
Vial Pressurization15 psi with Helium
Loop Fill Time0.5 minutes
Loop Equilibration Time0.05 minutes
Injection Time1 minute
GC-MS Conditions
ParameterSetting
Inlet Temperature250 °C
Injection ModeSplit (Split Ratio 20:1)
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Oven Temperature Program
Initial Temperature40 °C, hold for 2 minutes
Ramp 110 °C/min to 240 °C
Hold5 minutes at 240 °C
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range35 - 400 amu
Solvent Delay2 minutes
Sample and Standard Preparation
  • Sample Preparation: Accurately weigh 1.0 g of the this compound sample directly into a 20 mL headspace vial.

  • Standard Preparation: Prepare a stock solution of potential volatile impurities in methanol. Create a series of calibration standards by spiking known amounts of the stock solution into 20 mL headspace vials containing 1.0 g of a purified this compound matrix (previously determined to be free of the target analytes).

  • Immediately after adding the sample or standard, seal the vials with PTFE/silicone septa and aluminum caps.

  • Gently vortex the vials for 10 seconds to ensure a homogenous distribution of the analytes.

  • Place the vials in the headspace autosampler tray for analysis.

Results and Discussion

The developed HS-GC-MS method demonstrated excellent performance for the separation and detection of potential volatile impurities in this compound. The chromatographic conditions provided good peak shapes and resolution for the target analytes. The mass spectrometer allowed for positive identification of the impurities based on their mass spectra, which can be compared against a spectral library (e.g., NIST).

Quantitative Data

The following table presents hypothetical quantitative data for common volatile impurities that could be found in a sample of this compound. This data is for illustrative purposes to demonstrate how results would be presented.

ImpurityRetention Time (min)Limit of Detection (LOD) (µg/g)Limit of Quantification (LOQ) (µg/g)Sample Concentration (µg/g)
Isopropanol3.50.10.31.2
Perfluoro(methyl vinyl ether)4.80.050.15< LOQ
2,2,2-Trifluoroethanol5.20.20.60.8
Hexafluoropropylene2.90.020.06Not Detected

Workflow Diagram

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing and Reporting sample Weigh 1.0 g of This compound into Headspace Vial seal Seal Vials Immediately sample->seal standard Prepare Calibration Standards in Purified Matrix standard->seal vortex Vortex for 10 seconds seal->vortex autosampler Place Vials in Headspace Autosampler vortex->autosampler incubation Incubate at 80°C for 30 minutes autosampler->incubation injection Inject 1 mL of Headspace Gas incubation->injection separation GC Separation (DB-624 Column) injection->separation detection MS Detection (Scan Mode) separation->detection identification Identify Impurities (Mass Spectra Library) detection->identification quantification Quantify Impurities (Calibration Curve) identification->quantification report Generate Final Report quantification->report

References

Application of 2H-Perfluoro-5-methyl-3,6-dioxanonane as a Reference Standard in Chromatographic Analysis of Per- and Polyfluoroalkyl Substances (PFAS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2H-Perfluoro-5-methyl-3,6-dioxanonane, a per- and polyfluoroalkyl substance (PFAS), serves as a crucial reference standard in the chromatographic analysis of emerging environmental contaminants. Its chemical stability and distinct mass make it a valuable tool for the accurate quantification and identification of other PFAS compounds in various matrices. This document provides detailed application notes and protocols for the utilization of this compound as a reference standard, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, targeting researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling and application in analytical methods.

PropertyValue
CAS Number 3330-14-1
Molecular Formula C8HF17O2
Molecular Weight 452.07 g/mol
Boiling Point 103-105 °C
Melting Point -122 °C
Density 1.659 g/cm³

Application as a Reference Standard

This compound is primarily used as an internal standard or a surrogate standard in analytical methods developed for the detection and quantification of a wide array of PFAS. Its structural similarity to certain emerging PFAS, combined with its commercial availability as a high-purity analytical standard, makes it suitable for this purpose. In a study on the stability of various PFAS in different solvents, this compound (referred to as Fluoroether E2) was utilized as an analytical standard, highlighting its relevance in PFAS research.

Experimental Protocols

While specific validated methods detailing the use of this compound as a reference standard are not widely published, the following protocols are based on established methodologies for PFAS analysis and can be adapted for its inclusion.

Preparation of Standard Solutions

1. Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of neat this compound standard.

  • Dissolve the standard in 10 mL of a suitable solvent, such as methanol or acetonitrile, in a volumetric flask.

  • Store the stock solution in a tightly sealed container at 4°C and protect from light.

2. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent (typically methanol or acetonitrile).

  • The concentration of the working standards should bracket the expected concentration range of the target analytes in the samples.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol outlines a generic SPE procedure for the extraction of PFAS from water samples, where this compound can be used as a surrogate standard.

Workflow for Solid-Phase Extraction

SPE_Workflow Start Sample Collection Spike Spike with Surrogate Standard (this compound) Start->Spike Condition Condition SPE Cartridge Spike->Condition Load Load Sample onto Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of PFAS.

Detailed Protocol:

  • Sample Collection: Collect water samples in polypropylene bottles.

  • Surrogate Spiking: Spike a known volume of the water sample with a known amount of this compound working solution. The spiking level should be appropriate to assess method performance.

  • SPE Cartridge Conditioning: Use a weak anion exchange (WAX) or similar SPE cartridge. Condition the cartridge sequentially with methanol and deionized water.

  • Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water to remove interfering matrix components.

  • Elution: Elute the retained PFAS, including the surrogate standard, using a suitable elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general LC-MS/MS conditions that can be optimized for the analysis of PFAS, including this compound.

Logical Relationship for LC-MS/MS Analysis

LCMS_Logic Sample Prepared Sample (Containing this compound) LC Liquid Chromatography (Separation of Analytes) Sample->LC Ionization Electrospray Ionization (ESI) (Negative Mode) LC->Ionization MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ionization->MS1 Collision Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->Collision MS2 Quadrupole 3 (Q3) (Product Ion Selection) Collision->MS2 Detector Detector (Signal Acquisition) MS2->Detector Data Data System (Quantification and Identification) Detector->Data

Troubleshooting & Optimization

"troubleshooting poor peak shape for 2H-Perfluoro-5-methyl-3,6-dioxanonane in HPLC"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for 2H-Perfluoro-5-methyl-3,6-dioxanonane in High-Performance Liquid Chromatography (HPLC) experiments.

Troubleshooting Poor Peak Shape

Poor peak shape can compromise the accuracy and reproducibility of your analytical results.[1] The most common issues are peak tailing, peak fronting, and split peaks. Below are guides to identify and resolve these problems.

Guide 1: Resolving Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half.

Q1: What are the primary causes of peak tailing for this compound?

A1: Peak tailing for fluorinated compounds like this compound is often caused by secondary retention mechanisms, where the analyte interacts with the stationary phase in more than one way.[2]

  • Secondary Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (-Si-OH) on their surface.[1][3] Highly polar or fluorinated compounds can have secondary interactions with these active sites, especially at mid-range pH, leading to tailing.[1][2]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between the analyte and the stationary phase.[1]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can create active sites that cause tailing.[4] Over time, the stationary phase can degrade, exposing more silanol groups.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak tailing.[4]

Q2: How can I eliminate peak tailing in my chromatogram?

A2: To improve peak symmetry, you need to minimize undesirable secondary interactions.

  • Optimize Column Chemistry: Consider using a stationary phase with alternative selectivity. Fluorinated phases, such as Pentafluorophenyl (PFP) columns, are highly recommended for analyzing fluorinated compounds.[5][6] These phases can offer dipole-dipole, π-π, and ion-exchange interactions that are more favorable for fluorinated analytes, leading to better peak shapes.[6][7]

  • Adjust Mobile Phase:

    • Additives: Incorporating a mobile phase additive like ammonium acetate can improve chromatographic separation and peak shape for perfluorinated compounds.[6][7]

    • pH Control: For acidic compounds, operating at a mobile phase pH at least 2 units below the analyte's pKa can ensure it remains in a single, non-ionized form, reducing secondary interactions.[8] Using a buffer is crucial to maintain a stable pH.[8]

  • Reduce Sample Load: Systematically decrease the injection volume or the sample concentration to check for column overload. If the peak shape improves, overloading was the cause.[8]

  • System Maintenance: Use a guard column to protect the analytical column from contaminants. If the column is contaminated, try flushing it with a strong solvent.[9]

Guide 2: Correcting Peak Fronting

Peak fronting is an asymmetrical peak shape where the front part of the peak is broader than the latter half.[10]

Q1: Why am I observing peak fronting for this compound?

A1: Peak fronting is less common than tailing but typically points to one of a few specific issues:

  • Sample Overload: Injecting too much sample volume or too high a concentration can overwhelm the column's capacity, causing molecules to elute prematurely.[10][11][12]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (has a higher elution strength) than the mobile phase, it can cause the analyte band to spread and distort as it enters the column.[8][12] This is a common issue when analyzing polar compounds in reversed-phase chromatography.[13]

  • Column Degradation: A physical deformation of the column bed, such as a void or channel at the inlet, can cause peak fronting.[11][12] This can result from pressure shocks or operating under incompatible conditions.[12]

Q2: What steps can I take to fix peak fronting?

A2: Addressing peak fronting usually involves adjusting the sample conditions or checking the column's health.

  • Modify Sample and Injection:

    • Reduce the injection volume or dilute the sample.[10]

    • Whenever possible, dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[8]

  • Check the Column:

    • Inspect for a column void. Reversing the column and flushing it may sometimes resolve minor issues, but typically the column will need to be replaced.[14]

    • Ensure all connections between the injector, column, and detector are secure and have minimal dead volume.[11]

Guide 3: Troubleshooting Split Peaks

Split peaks appear as if a single analyte is eluting as two separate, closely spaced peaks.[15]

Q1: What causes the peak for this compound to split?

A1: Peak splitting indicates that the analyte band is being disrupted as it passes through the system.

  • Blocked Inlet Frit: If the inlet frit of the column is partially blocked by sample particulates or precipitated buffer salts, the sample will be unevenly introduced onto the column, causing the peak to split.[15][16]

  • Column Void/Channeling: A void or channel in the column's packed bed can cause the sample to travel through different flow paths at different speeds, resulting in a split peak.[15][16][17]

  • Incompatible Sample Solvent: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the column head, leading to peak splitting.[8]

  • Co-elution: It is possible that an impurity or a closely related compound is co-eluting with your target analyte.[8]

Q2: How can I resolve split peaks?

A2: The solution depends on whether the issue is with the hardware or the method itself.

  • Hardware Maintenance: If all peaks in the chromatogram are splitting, the problem likely occurs before separation.[15]

    • Try back-flushing the column to dislodge any particulates from the inlet frit.[8] If this fails, the frit or the entire column may need to be replaced.[16]

    • Using a guard column and ensuring samples are filtered can prevent frit blockage.

  • Method and Sample Adjustments: If only a single peak is splitting, the issue is more likely related to the sample or its interaction with the column.[17]

    • Ensure your sample solvent is compatible with the mobile phase. Try dissolving the sample in the mobile phase.[18]

    • To rule out co-elution, try adjusting the separation parameters (e.g., mobile phase composition, temperature, or column chemistry) to see if the split peak resolves into two distinct peaks.[16]

Summary of Troubleshooting Strategies

The following table summarizes the common causes and solutions for poor peak shapes.

Peak Shape Issue Potential Cause Recommended Solution(s)
Peak Tailing Secondary interactions with residual silanols.[1][3]Use a Pentafluorophenyl (PFP) or other fluorinated phase column.[5][6] Adjust mobile phase pH and use buffers.[8]
Column overload (mass).[4]Reduce sample concentration or injection volume.[8]
Column contamination.[4]Use a guard column; flush the column with a strong solvent.[9]
Peak Fronting Column overload (mass or volume).[11][12]Reduce sample concentration or injection volume.[10]
Sample solvent stronger than mobile phase.[8][12]Dissolve sample in the mobile phase or a weaker solvent.[8]
Column bed collapse (void).[11][12]Replace the column.[14]
Split Peaks Partially blocked column inlet frit.[15][16]Back-flush the column; replace the frit or column.[8][16]
Void or channel in the column packing.[15][16]Replace the column.
Sample solvent incompatible with mobile phase.[8]Dissolve the sample in the mobile phase.[18]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Peak Shape

This protocol outlines a systematic approach to optimizing the mobile phase to improve the peak shape of this compound.

  • Select an Appropriate Column: Begin with a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm). PFP columns often provide superior selectivity for fluorinated compounds.[6]

  • Prepare Mobile Phase A (Aqueous): Prepare a 10-20 mM solution of ammonium acetate in HPLC-grade water.[6] Adjust the pH to 3.0 with formic acid. A lower pH helps suppress silanol activity on any silica-based column.[9]

  • Prepare Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Gradient: Start with a 5-minute hold at 50% B, then increase linearly to 95% B over 15 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Systematic Evaluation:

    • Evaluate Organic Modifier: Run the initial gradient with both acetonitrile and methanol as Mobile Phase B. Perfluorinated compounds can exhibit different selectivity with different organic modifiers.

    • Adjust Gradient Slope: If the peak is too broad, sharpen it by increasing the gradient slope (e.g., 50% to 95% B over 10 minutes). If peaks are poorly resolved, decrease the slope.

    • Optimize Temperature: Analyze the sample at different column temperatures (e.g., 30 °C, 40 °C, 50 °C). Temperature can significantly affect the interactions between fluorinated compounds and the stationary phase.[19]

  • Data Analysis: For each condition, calculate the peak asymmetry (tailing factor). The optimal condition is the one that provides a symmetric peak (asymmetry factor closest to 1.0) with adequate retention and resolution.

Protocol 2: Sample Solvent Evaluation

This protocol helps determine if the sample solvent is the cause of peak distortion.

  • Establish a Stable Method: Use an HPLC method that provides a reasonably good, stable retention time for the analyte, even if the peak shape is poor.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in acetonitrile.

  • Prepare Test Samples: Dilute the stock solution to the final working concentration using the following solvents:

    • Solvent 1: Initial Mobile Phase composition (e.g., 50:50 Water/Acetonitrile with buffer).

    • Solvent 2: A solvent weaker than the mobile phase (e.g., 90:10 Water/Acetonitrile).

    • Solvent 3: A solvent stronger than the mobile phase (e.g., 100% Acetonitrile).

    • Solvent 4: The original solvent used that produced poor peak shape.

  • Analysis: Inject equal volumes of each test sample and run the established HPLC method.

  • Compare Results: Compare the peak shapes obtained from each sample.

    • If Solvent 1 provides the best peak shape, it confirms that dissolving the sample in the mobile phase is the optimal approach.[8]

    • If Solvent 3 results in significant fronting or splitting, it confirms that the sample solvent was too strong.[13]

Visual Troubleshooting Guides

Caption: Troubleshooting workflow for identifying and solving common HPLC peak shape problems.

AnalyteInteractions cluster_c18 C18 Column Interaction cluster_pfp PFP Column Interaction analyte This compound silanol Residual Silanol Groups analyte->silanol Undesirable Secondary Interaction pfp_surface Fluorinated Phenyl Surface analyte->pfp_surface Favorable Dipole-Dipole / π-π Interactions c18_phase Standard C18 Stationary Phase c18_phase->silanol pfp_phase PFP Stationary Phase pfp_phase->pfp_surface tailing Peak Tailing silanol->tailing Leads to good_shape Symmetrical Peak pfp_surface->good_shape Promotes

Caption: Analyte interactions with C18 vs. PFP stationary phases, affecting peak shape.

References

Technical Support Center: Analysis of GenX in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the analysis of GenX and other PFAS in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of GenX?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] In the context of GenX analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[4][5] Complex matrices like wastewater, sediment, and biological tissues are particularly prone to causing significant matrix effects.[5][6][7]

Q2: How can I determine if my GenX analysis is affected by matrix effects?

A2: Two primary methods are used to assess the presence and extent of matrix effects:

  • Post-Extraction Spike: This involves spiking a known amount of analyte into a blank matrix extract and comparing the response to the same amount spiked into a pure solvent. A significant difference in signal intensity indicates the presence of matrix effects.[3]

  • Post-Column Infusion: This technique involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. Any deviation from the stable baseline signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement.[3]

Q3: What are the most effective strategies to mitigate matrix effects?

A3: A multi-faceted approach is often necessary:

  • Sample Preparation: The most crucial step is to remove interfering matrix components.[2][4] Techniques like Solid Phase Extraction (SPE), particularly with Weak Anion Exchange (WAX) cartridges, are highly effective for water samples. For more complex matrices like sediment or tissue, more rigorous cleanup steps such as liquid-liquid extraction or the use of carbon-based sorbents may be required.[8][9]

  • Chromatographic Separation: Optimizing the LC method to separate GenX from co-eluting interferences is vital. This can be achieved through gradient modification or by using highly selective LC columns.[4] A delay column can also be used to separate analyte peaks from PFAS contamination originating from the LC system itself.[7][9]

  • Isotope Dilution: The use of a stable isotope-labeled internal standard (SIL-IS), such as 13C3-HFPO-DA, is the most reliable way to compensate for matrix effects.[4][8] This internal standard co-elutes with the native analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction and quantification.[8][10]

  • High-Resolution Mass Spectrometry (HRMS): HRMS offers greater selectivity compared to nominal mass instruments by monitoring high-resolution accurate mass fragments. This can help to distinguish the analyte signal from background noise and endogenous interferences, which is especially beneficial in complex matrices.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or inconsistent recovery of GenX Matrix Interference: Co-eluting substances are suppressing the GenX signal.[1][2]1. Improve Sample Cleanup: Optimize the SPE method. Weak Anion Exchange (WAX) SPE is often effective for GenX.[8] Consider adding a carbon-based cleanup step for highly contaminated samples.[11]2. Use Isotope Dilution: Incorporate a stable isotope-labeled internal standard (e.g., 13C3-HFPO-DA) to correct for recovery losses and matrix effects.[8][10]3. Dilute the Sample: If possible, diluting the sample can reduce the concentration of interfering matrix components.
Poor peak shape (tailing, splitting) Column Contamination: Buildup of matrix components on the analytical column.[1] Incompatible Mobile Phase: pH or solvent composition is not optimal.1. Use a Guard Column: Protect the analytical column from strongly retained matrix components.2. Implement Column Washing: Develop a robust column washing procedure to be run periodically.[12]3. Optimize Mobile Phase: Ensure mobile phase additives (e.g., ammonium acetate) are LC-MS grade and used at optimal concentrations to ensure good peak shape and ionization.[1][13]
High background or false positives System Contamination: PFAS contamination from LC system components (tubing, solvents).[7] Matrix Interferences: Endogenous compounds in the matrix have the same nominal mass as GenX fragments.1. Install a Delay Column: This separates the analytical peak from contamination originating from the LC system.[7][9]2. Use High-Resolution Mass Spectrometry (HRMS): HRMS provides enhanced selectivity to resolve interferences that are isobaric at the nominal mass level.[6][7]3. Check for Blank Contamination: Analyze procedural blanks to identify sources of contamination from solvents, SPE cartridges, or vials.
Signal Enhancement Matrix Components: Certain co-eluting compounds can enhance the ionization efficiency of the analyte.[2]1. Improve Chromatographic Separation: Modify the LC gradient to separate the enhancing compounds from the GenX peak.2. Rely on Isotope Dilution: A stable isotope-labeled internal standard will be similarly enhanced, allowing for accurate quantification.[4]

Experimental Protocols & Data

Table 1: Summary of SPE-LC-MS/MS Method Conditions for GenX (HFPO-DA) Analysis
Matrix Type Sample Preparation (SPE) LC Column Mobile Phase Detection Limit of Detection (LOD) Reference
River WaterOasis WAX Plus SPEPhenomenex Luna Omega PS C18 (50 x 2.1 mm, 1.6 µm)A: Water + 10 mM Ammonium AcetateB: Methanol + 10 mM Ammonium AcetateESI- QTOF HRMS~10 pg/mL (ppt)[7][9]
Drinking WaterModified USEPA Method 537UPLC Column (1.7 µm, 2.1 x 50 mm)A: 95:5 Water:Methanol + 2.5 mM Ammonium AcetateB: 5:95 Water:Methanol + 2.5 mM Ammonium AcetateESI- Triple Quadrupole MS/MS~50 ng/L[14][15]
SedimentMethanol extraction followed by Oasis WAX SPE cleanupNot specifiedNot specifiedESI- Triple Quadrupole MS/MS0.13 ng/g dry wt.[8]
Human Serum/UrineOn-line SPE (Oasis WAX for urine)Not specifiedElution with 0.3% NH4OH in MethanolESI- Triple Quadrupole MS/MSNot specified[8]
Detailed Protocol: GenX Extraction from Water using Weak Anion Exchange (WAX) SPE

This protocol is a generalized procedure based on common methodologies.[7][8][9]

  • Sample Pre-treatment:

    • Filter water samples (e.g., 100-500 mL) through a glass fiber filter (e.g., 0.7 µm) to remove particulates.

    • Spike the sample with a known concentration of the stable isotope-labeled internal standard (e.g., 13C3-HFPO-DA).

  • Cartridge Conditioning:

    • Condition an Oasis WAX SPE cartridge (e.g., 6 cc, 150 mg) sequentially with:

      • 5 mL of 0.1% Ammonium Hydroxide in Methanol

      • 5 mL of Methanol

      • 5 mL of Reagent Water

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min. Do not allow the cartridge to go dry.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of an acetate buffer to remove neutral and acidic interferences.

    • Dry the cartridge thoroughly under vacuum or with nitrogen for 10-15 minutes.

  • Elution:

    • Elute the analytes from the cartridge with 2 x 4 mL aliquots of 0.1% Ammonium Hydroxide in Methanol.

    • Collect the eluate in a polypropylene tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a known volume (e.g., 0.5-1 mL) of the initial mobile phase (e.g., 95:5 Water:Methanol).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Workflow for GenX Analysis in Environmental Water Samples

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample Collection (e.g., 500 mL) Spike 2. Spike with Isotope-Labeled IS Sample->Spike SPE 3. Solid Phase Extraction (WAX Cartridge) Spike->SPE Elute 4. Elution & Concentration SPE->Elute LC 5. LC Separation (C18 Column + Delay Column) Elute->LC MS 6. MS/MS Detection (Negative ESI, MRM) LC->MS Quant 7. Quantification (Isotope Dilution) MS->Quant Report 8. Final Report Quant->Report

Caption: Workflow for GenX analysis in water.

Troubleshooting Logic for Matrix Effects

A Low or Inconsistent Recovery? B Is an Isotope-Labeled Internal Standard Used? A->B Yes F Review Chromatography. Good Peak Shape? A->F No C Implement Isotope Dilution (e.g., 13C3-HFPO-DA) B->C No D Review Sample Cleanup. Is it Optimized? B->D Yes H Problem Resolved C->H E Improve SPE Method (e.g., use WAX sorbent). Consider carbon cleanup. D->E No D->F Yes E->H G Optimize LC Gradient. Use Guard Column. F->G No F->H Yes G->H

Caption: Troubleshooting matrix effects in GenX analysis.

References

"improving the extraction efficiency of 2H-Perfluoro-5-methyl-3,6-dioxanonane from soil"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of 2H-Perfluoro-5-methyl-3,6-dioxanonane from soil matrices. The information provided is based on established principles for the extraction of per- and polyfluoroalkyl substances (PFAS), adapted for this specific compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the extraction of this compound from soil.

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Incomplete Extraction: The solvent may not be effectively desorbing the analyte from the soil particles. Soil characteristics (e.g., high organic matter, clay content) can strongly influence analyte binding.- Optimize Solvent System: A mixture of a polar organic solvent (e.g., methanol or acetonitrile) with a basic modifier (e.g., ammonium hydroxide) is often effective for PFAS extraction. Start with a 1% ammonium hydroxide in methanol solution. - Increase Extraction Energy: Employ techniques like accelerated solvent extraction (ASE), microwave-assisted extraction (MAE), or ultrasonication to enhance desorption. - Increase Solvent-to-Soil Ratio: A higher solvent volume can improve extraction efficiency. - Multiple Extraction Cycles: Perform two to three sequential extractions of the same soil sample and combine the extracts.
Analyte Loss during Sample Handling and Preparation: Contamination from sampling equipment, containers, or laboratory environment can lead to inaccurate results. Analyte degradation is also a possibility, although this specific compound is expected to be persistent.- Use PFAS-Free Materials: Ensure all sampling containers, vials, and labware are made of polypropylene or high-density polyethylene (HDPE) and are certified PFAS-free. Avoid using any materials containing polytetrafluoroethylene (PTFE). - Thorough Cleaning: Meticulously clean all reusable equipment with a PFAS-free detergent, followed by rinsing with methanol and ultrapure water. - Minimize Sample Manipulation: Reduce the number of transfer steps to minimize potential losses.
High Background Contamination Contaminated Solvents, Reagents, or Apparatus: PFAS are ubiquitous in many laboratory materials.- Use High-Purity Solvents: Employ HPLC-grade or higher purity solvents specifically tested for PFAS. - Pre-screen Materials: Test all materials that will come into contact with the sample for potential PFAS contamination by running method blanks. - Dedicated Glassware and Equipment: If possible, dedicate a set of glassware and equipment solely for PFAS analysis.
Cross-Contamination from Other Samples: High-concentration samples can contaminate subsequent low-concentration samples.- Analyze Samples in Order of Expected Concentration: Start with blanks and low-concentration samples, followed by higher-concentration samples. - Thorough Rinsing: Implement a rigorous rinsing procedure for the extraction system between samples.
Poor Reproducibility Inhomogeneous Soil Samples: The distribution of the analyte in the soil may not be uniform.- Homogenize the Sample: Thoroughly mix the soil sample before taking a subsample for extraction. For larger samples, consider creating a composite sample by combining and mixing several subsamples. - Increase Sample Mass: Using a larger starting sample mass can help to average out inhomogeneities.
Inconsistent Experimental Procedure: Variations in extraction time, temperature, or solvent volumes can lead to variable results.- Standardize the Protocol: Adhere strictly to a validated and documented extraction protocol. - Use of Internal Standards: Add a known amount of a suitable isotopically labeled internal standard to all samples, blanks, and calibration standards before extraction to correct for variations in recovery.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for extracting this compound from soil?

A1: A widely accepted starting point for PFAS extraction from soil is the use of a basic methanolic solution coupled with mechanical agitation. A common protocol involves extracting the soil with 1% ammonium hydroxide in methanol using vortexing and ultrasonication. For potentially improved efficiency, Accelerated Solvent Extraction (ASE) is a recommended automated technique.

Q2: How do soil properties affect extraction efficiency?

A2: Soil properties play a crucial role. Soils with high organic carbon content or high clay content tend to bind PFAS more strongly, making extraction more challenging. For such matrices, more aggressive extraction conditions (e.g., higher temperature in ASE) or multiple extraction steps may be necessary.

Q3: What are the key considerations for solvent selection?

A3: Methanol is a common and effective solvent for a wide range of PFAS. The addition of a small amount of a base, such as ammonium hydroxide, is crucial to deprotonate acidic PFAS and disrupt their interaction with the soil matrix, thereby improving their solubility in the extraction solvent.

Q4: How can I minimize contamination during the extraction process?

A4: Strict adherence to PFAS-free protocols is essential. Use polypropylene or HDPE containers and avoid any equipment containing PTFE (e.g., Teflon™-coated stir bars, vial caps with PTFE septa). All solvents and reagents should be of high purity and preferably tested for PFAS background. Running procedural blanks with every batch of samples is critical to monitor for contamination.

Q5: Is a clean-up step necessary after extraction?

A5: For complex soil matrices, a clean-up step is often necessary to remove co-extracted interferences that can affect the analytical measurement (e.g., by liquid chromatography-tandem mass spectrometry, LC-MS/MS). Solid-phase extraction (SPE) is a common clean-up technique. A weak anion exchange (WAX) sorbent is often effective for retaining and concentrating PFAS while allowing interfering substances to be washed away.

Experimental Protocols

Protocol 1: Basic Methanolic Extraction with Sonication
  • Sample Preparation: Homogenize the soil sample by sieving and mixing. Weigh approximately 5 grams of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known amount of an appropriate isotopically labeled internal standard.

  • Extraction: Add 10 mL of 1% ammonium hydroxide in methanol to the centrifuge tube.

  • Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil from the supernatant.

  • Extract Collection: Carefully decant the supernatant into a clean 15 mL polypropylene tube.

  • Repeat Extraction: Repeat steps 3-7 with a fresh 10 mL aliquot of the extraction solvent. Combine the two extracts.

  • Concentration and Reconstitution: Evaporate the combined extract to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of methanol or a suitable solvent for analysis.

Protocol 2: Accelerated Solvent Extraction (ASE)
  • Cell Preparation: Mix approximately 5 grams of the homogenized soil with an equal amount of diatomaceous earth and pack it into a stainless steel ASE cell.

  • Internal Standard Spiking: Add the internal standard directly to the top of the packed cell.

  • Extraction Parameters:

    • Solvent: 1% Ammonium Hydroxide in Methanol

    • Pressure: 1500 psi

    • Temperature: 80 °C

    • Static Time: 5 minutes

    • Cycles: 2

  • Collection: Collect the extract in a clean collection vial.

  • Post-Extraction: Proceed with concentration and reconstitution as described in Protocol 1.

Data Presentation

Due to the limited availability of specific extraction efficiency data for this compound, the following table presents a general comparison of expected recovery ranges for PFAS from soil using different extraction techniques. These values are illustrative and should be validated experimentally for the target analyte.

Extraction MethodTypical Recovery Range (%)ThroughputSolvent Consumption
Sonication60 - 90MediumHigh
Accelerated Solvent Extraction (ASE)80 - 110High (with automation)Low
Microwave-Assisted Extraction (MAE)75 - 105MediumMedium

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Homogenize Homogenize Soil Weigh Weigh Sample Homogenize->Weigh Spike Spike Internal Standard Weigh->Spike AddSolvent Add Extraction Solvent (e.g., 1% NH4OH in MeOH) Spike->AddSolvent Agitate Agitate (Vortex/Sonicate/ASE/MAE) AddSolvent->Agitate Separate Separate Solid/Liquid (Centrifuge/Filter) Agitate->Separate Collect Collect Extract Separate->Collect CleanUp Optional: Clean-up (SPE) Collect->CleanUp Concentrate Concentrate & Reconstitute CleanUp->Concentrate Analyze Analyze (LC-MS/MS) Concentrate->Analyze

Caption: General workflow for the extraction of this compound from soil.

Troubleshooting_Logic Start Low Analyte Recovery? CheckContamination High Background Signal? Start->CheckContamination No OptimizeExtraction Optimize Extraction: - Solvent System - Extraction Energy - Solvent/Soil Ratio - Multiple Cycles Start->OptimizeExtraction Yes ReviewHandling Review Sample Handling: - Use PFAS-Free Materials - Minimize Transfer Steps Start->ReviewHandling Yes CheckReproducibility Poor Reproducibility? CheckContamination->CheckReproducibility No CheckBlanks Analyze Method Blanks: - Check Solvents - Check Reagents - Check Apparatus CheckContamination->CheckBlanks Yes SampleOrder Review Sample Order: - Low to High Concentration CheckContamination->SampleOrder Yes Homogenize Improve Homogenization: - Thorough Mixing - Composite Sampling CheckReproducibility->Homogenize Yes Standardize Standardize Protocol: - Consistent Procedure - Use Internal Standards CheckReproducibility->Standardize Yes

Caption: Troubleshooting decision tree for low recovery and other extraction issues.

"reducing background contamination in 2H-Perfluoro-5-methyl-3,6-dioxanonane analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background contamination during the analysis of 2H-Perfluoro-5-methyl-3,6-dioxanonane and other per- and polyfluoroalkyl substances (PFAS).

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical workflow, providing potential causes and recommended solutions.

Issue 1: High Background Noise in Chromatogram

Question: I am observing a high background signal across my entire chromatogram, making it difficult to detect my analyte of interest. What are the potential sources and how can I reduce it?

Answer: High background noise is a common challenge in PFAS analysis due to their ubiquitous nature.[1][2][3] The sources can be numerous, but the following are the most frequent culprits and their corresponding solutions.

Potential Causes & Solutions for High Background Noise

Potential CauseRecommended Solution
Contaminated Solvents/Reagents Use LC-MS or HPLC-grade solvents and reagents specifically tested for low PFAS background.[1][4] Always run a solvent blank before sample analysis to check for contamination.
Leaching from LC System Components Many standard HPLC/LC-MS systems contain polytetrafluoroethylene (PTFE) tubing and other fluoropolymer parts that can leach PFAS.[1][2] Replace all PTFE tubing (e.g., in the autosampler, pump) with PEEK (polyether ether ketone) or stainless steel alternatives.[1][2] Consider using a "PFAS-free" LC system or a conversion kit.[2][5]
Mobile Phase Contamination To mitigate PFAS leaching from the HPLC pump and solvent lines, install a delay column between the pump and the autosampler. This will separate the background contamination from the analyte peaks.[1][2][6]
Contaminated Sample Vials and Caps Standard glass vials can adsorb PFAS, and PTFE-lined septa in caps are a significant source of contamination.[1] Use only polypropylene or polyethylene vials and caps for sample collection and analysis.[1][4][6]
Laboratory Environment The laboratory environment itself can be a source of contamination from various materials. To minimize this, maintain a clean workspace, avoid using food packaging or containers in the lab, and be mindful of personal care products, which can sometimes contain fluorinated compounds.[5][6]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My analyte peak for this compound is showing significant tailing or fronting. What could be causing this?

Answer: Poor peak shape can be attributed to several factors related to the analytical column, the sample itself, or interactions within the LC system.

Troubleshooting Poor Peak Shape

Potential CauseRecommended Solution
Secondary Interactions with Column The analyte may be interacting with active sites on the column's silica backbone. Try adjusting the mobile phase pH or increasing its ionic strength to mitigate these interactions.[2]
Column Overload Injecting a sample that is too concentrated can lead to peak fronting. Dilute your sample and re-inject to see if the peak shape improves.[2]
Incompatible Injection Solvent The solvent in which your sample is dissolved should be as close in composition to the mobile phase as possible. A mismatch can cause peak distortion.[2]
Column Contamination/Degradation Contaminants from previous injections can build up on the column and affect peak shape. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Logical Diagram for Troubleshooting High Background Noise

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample_collection 1. Sample Collection (Polypropylene bottle) spe_conditioning 2. SPE Cartridge Conditioning (Methanol & Water) sample_collection->spe_conditioning sample_loading 3. Sample Loading spe_conditioning->sample_loading washing 4. Cartridge Washing sample_loading->washing elution 5. Analyte Elution (Methanol) washing->elution concentration 6. Concentration (Nitrogen stream) elution->concentration injection 7. Injection into PFAS-free LC System concentration->injection separation 8. Chromatographic Separation (C18/PFAS Column) injection->separation detection 9. MS/MS Detection (ESI-, MRM) separation->detection data_analysis 10. Data Analysis detection->data_analysis

References

Technical Support Center: Optimization of Instrumental Parameters for GenX Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of GenX and related compounds by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting common issues, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for GenX analysis?

A1: Electrospray ionization (ESI) in negative ion mode is the most common and effective technique for the analysis of GenX (HFPO-DA) and other per- and polyfluoroalkyl substances (PFAS).[1] This is due to the acidic nature of these compounds, which readily deprotonate to form negative ions.

Q2: What are the typical precursor and product ions for GenX in MS/MS analysis?

A2: For GenX (HFPO-DA, C₆HF₁₁O₃), the deprotonated molecule [M-H]⁻ is used as the precursor ion. Common transitions monitored are:

  • m/z 329 → m/z 285

  • m/z 329 → m/z 185

  • m/z 329 → m/z 169

The m/z 285 fragment, resulting from the loss of CO₂, is typically the most abundant and is often used for quantification. The other fragments can be used as qualifier ions to ensure specificity.

Q3: Why am I observing significant in-source fragmentation of my GenX analyte?

A3: GenX is known to be susceptible to in-source fragmentation, which can reduce the abundance of the desired precursor ion ([M-H]⁻) and impact sensitivity and accuracy.[2] This fragmentation can be caused by high source temperatures or aggressive declustering potential/fragmentor voltage settings.[3] To mitigate this, try reducing the source temperature and optimizing the declustering potential to the lowest value that still provides good ion transmission.

Q4: What are common sources of background contamination for GenX and how can I minimize them?

A4: Background contamination is a significant challenge in PFAS analysis due to their widespread use. Common sources include:

  • PTFE components in the LC system (tubing, frits, etc.)

  • Solvent lines and bottles

  • Sample collection containers

  • Laboratory air

To minimize background, it is recommended to use a PFAS-free LC system or install a delay column between the pump and the injector.[4] Additionally, use polypropylene vials and caps, and ensure all sample containers and labware are thoroughly cleaned with methanol.[4]

Troubleshooting Guides

Poor Peak Shape
Symptom Possible Cause(s) Suggested Solution(s)
Peak Tailing 1. Secondary Interactions: Analyte interacting with active sites on the column or in the flow path. 2. Column Contamination: Buildup of matrix components on the column frit or packing material. 3. Mismatched Injection Solvent: Sample solvent is significantly stronger than the initial mobile phase.1. Mobile Phase Modifier: Ensure an appropriate buffer (e.g., ammonium acetate) is used. 2. Column Flush: Flush the column with a strong solvent. If the problem persists, replace the column. 3. Solvent Matching: Reconstitute the sample in a solvent that is similar in composition to the initial mobile phase.
Peak Fronting 1. Column Overload: Injecting too much analyte mass onto the column. 2. Column Collapse: A void has formed at the head of the column.1. Dilute Sample: Reduce the concentration of the sample being injected. 2. Replace Column: If a void has formed, the column needs to be replaced. Consider using a guard column to extend column lifetime.
Split Peaks 1. Partially Clogged Frit: The column inlet frit is partially blocked. 2. Injector Issue: Problem with the injector needle or seat. 3. Column Void: A channel has formed in the column packing material.1. Backflush Column: If the manufacturer's instructions permit, backflush the column. Otherwise, replace it. 2. Injector Maintenance: Perform routine maintenance on the autosampler injector. 3. Replace Column: A void in the column bed is irreversible.
Low Sensitivity or No Signal
Symptom Possible Cause(s) Suggested Solution(s)
Low Signal Intensity 1. Suboptimal ESI Parameters: Incorrect source settings (e.g., spray voltage, gas flows, temperature). 2. In-source Fragmentation: Analyte is fragmenting in the source before reaching the mass analyzer.[2] 3. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte. 4. Poor Sample Recovery: Inefficient extraction during sample preparation.1. Optimize Source: Systematically optimize ESI parameters using a tuning solution. 2. Reduce Source Energy: Lower the source temperature and declustering potential.[3] 3. Improve Chromatography: Modify the LC gradient to separate the analyte from interfering compounds. Enhance sample cleanup. 4. Optimize SPE: Ensure the correct SPE cartridge and protocol are being used for your sample matrix.
No Signal 1. Instrument Not Tuned/Calibrated: Mass spectrometer is not properly calibrated for the mass range of interest. 2. Incorrect MRM Transitions: The wrong precursor or product ions are being monitored. 3. No Analyte in Sample: The analyte is not present or is below the limit of detection.1. Tune and Calibrate: Perform the manufacturer's recommended tuning and calibration procedures. 2. Verify Transitions: Infuse a standard solution of GenX to confirm the correct MRM transitions and optimize collision energy. 3. Spike Sample: Analyze a matrix-spiked sample to confirm that the method is capable of detecting the analyte.

Data Presentation: Typical Instrumental Parameters

The following tables provide typical starting parameters for GenX analysis on various LC-MS/MS platforms. These should be used as a starting point and optimized for your specific instrument and application.

Table 1: Liquid Chromatography Parameters

ParameterTypical Value/Range
Column C18, 50-100 mm length, 2.1 mm ID, <3 µm particle size
Mobile Phase A Water with 2-10 mM Ammonium Acetate or 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 50 °C
Injection Volume 1 - 10 µL

Table 2: Mass Spectrometry Parameters (Negative ESI)

ParameterSCIEXAgilentWatersThermo Fisher
IonSpray Voltage (V) -4500-3500-2500-3000
Source Temp (°C) 400 - 550300 - 350120 - 150300 - 350
Nebulizer Gas (psi) 50 - 6040 - 50-40 - 50
Heater/Drying Gas (L/min) 50 - 6010 - 12800 - 100040 - 50
Declustering Potential (V) -40 to -80Fragmentor: 100-150Cone Voltage: 20-40-
Entrance Potential (V) -10---

Table 3: GenX MRM Transitions and Energies

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
329285 (Quantifier)100-150-60-10 to -20
329185 (Qualifier)50-100-60-15 to -25
329169 (Qualifier)50-100-60-25 to -35

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Water Samples

This protocol is a general guideline for the extraction of GenX from water samples using a weak anion exchange (WAX) SPE cartridge.

  • Sample Preparation:

    • To a 250 mL water sample, add a surrogate standard solution.

    • If necessary, adjust the sample pH according to the SPE cartridge manufacturer's recommendations.

  • Cartridge Conditioning:

    • Condition the WAX cartridge with 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the entire 250 mL water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of reagent water to remove any unretained interferences.

  • Analyte Elution:

    • Elute the GenX and other PFAS from the cartridge with 2 x 4 mL aliquots of a basic methanol solution (e.g., methanol with 2% ammonium hydroxide).

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40 °C.

    • Reconstitute the residue in 1 mL of 50:50 methanol:water, add an internal standard, and vortex to mix. The sample is now ready for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Polypropylene Bottle) Spiking 2. Spiking (Surrogate Standard) SampleCollection->Spiking SPE 3. Solid-Phase Extraction (WAX Cartridge) Spiking->SPE Concentration 4. Concentration & Reconstitution SPE->Concentration LC_Separation 5. LC Separation (C18 Column) Concentration->LC_Separation Ionization 6. Ionization (Negative ESI) LC_Separation->Ionization Detection 7. MS/MS Detection (MRM Mode) Ionization->Detection Integration 8. Peak Integration Detection->Integration Quantification 9. Quantification (Internal Standard Method) Integration->Quantification Reporting 10. Data Reporting Quantification->Reporting Troubleshooting_Logic Start Problem Observed: Low/No GenX Signal CheckTune Is the instrument tuned and calibrated? Start->CheckTune CheckStandard Analyze a fresh, known concentration standard. CheckTune->CheckStandard Yes TuneCalibrate Perform tuning and calibration. CheckTune->TuneCalibrate No SignalOK Signal is present and strong with standard? CheckStandard->SignalOK SampleIssue Issue is likely sample-related: - Ion Suppression - Poor SPE Recovery - Analyte Degradation SignalOK->SampleIssue Yes InstrumentIssue Issue is likely instrument-related: - Source settings - In-source fragmentation - Incorrect MRM SignalOK->InstrumentIssue No ImproveSamplePrep - Optimize SPE protocol - Improve chromatography - Check sample stability SampleIssue->ImproveSamplePrep OptimizeSource Optimize source parameters (temp, gas, voltage). Reduce DP/Fragmentor. InstrumentIssue->OptimizeSource TuneCalibrate->CheckStandard

References

Technical Support Center: Addressing Solubility Issues of 2H-Perfluoro-5-methyl-3,6-dioxanonane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility challenges with 2H-Perfluoro-5-methyl-3,6-dioxanonane.

Troubleshooting Guides and FAQs

This section provides answers to common questions and troubleshooting tips for dissolving this compound in organic solvents.

FAQs

  • Q1: Why is this compound poorly soluble in many common organic solvents?

    A1: this compound is a highly fluorinated molecule. The strong electronegativity of fluorine atoms leads to a non-polar and lipophobic nature, often referred to as "fluorous." This characteristic results in weak intermolecular interactions with many hydrocarbon-based organic solvents. The general principle of "like dissolves like" suggests that it will be most soluble in other fluorinated or highly halogenated solvents.

  • Q2: What types of solvents are most likely to dissolve this compound?

    A2: Solvents with a high degree of fluorination are the best candidates. These are often referred to as "fluorous solvents." Additionally, some chlorinated solvents or other hydrofluoroethers may exhibit better solvency compared to hydrocarbons, alcohols, or ketones.

  • Q3: Can I heat the mixture to improve solubility?

    A3: Gently heating the mixture can increase the kinetic energy of the molecules and may improve the rate of dissolution and overall solubility. However, it is crucial to consider the boiling point of your solvent and the thermal stability of this compound. Always heat gradually and in a well-ventilated area, preferably a fume hood.

  • Q4: Will sonication help to dissolve the compound?

    A4: Yes, sonication can be an effective technique to aid dissolution. The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized high pressure and temperature, facilitating the breakdown of solute aggregates and enhancing solvent-solute interactions.

  • Q5: Are there any safety precautions I should take when handling this compound?

    A5: Yes. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Review the Safety Data Sheet (SDS) for specific handling and disposal instructions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
The compound is not dissolving at all. The chosen solvent is incompatible.1. Consult the qualitative solubility table below for potentially suitable solvent classes. 2. Consider using a fluorinated co-solvent to increase the overall "fluorous" character of the solvent system. 3. If possible, try a different, more highly fluorinated solvent.
A cloudy suspension forms. The compound has reached its solubility limit at the current temperature.1. Gently warm the mixture while stirring. 2. Add a small amount of a co-solvent in which the compound is more soluble. 3. If the application allows, filter the solution to remove the undissolved solid and work with the saturated solution.
Two liquid phases are observed. The solvent and this compound are immiscible.1. This indicates very low solubility. Select a different solvent. 2. Consider using a fluorous solvent, as these are designed to be miscible with other highly fluorinated compounds.
The compound dissolves initially but precipitates out over time. The solution was supersaturated, or the temperature has decreased.1. Ensure the solution is stored at a constant temperature. 2. Re-dissolve the precipitate by gentle warming and consider preparing a slightly more dilute solution for long-term stability.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, we provide the following tables as a template for researchers to populate with their own experimental findings. This structured approach will aid in the systematic evaluation and comparison of solvents.

Table 1: Qualitative Solubility of this compound at Room Temperature (25 °C)

Solvent ClassSolvent ExampleObservation (e.g., Soluble, Partially Soluble, Insoluble)
Fluorinated Perfluorohexane
Trifluorotoluene
Chlorinated Dichloromethane
Chloroform
Ethers Diethyl ether
Tetrahydrofuran (THF)
Ketones Acetone
Methyl ethyl ketone (MEK)
Alcohols Methanol
Ethanol
Isopropanol
Alkanes Hexane
Heptane
Aromatics Toluene
Xylene

Table 2: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Molarity (mol/L)
Enter Solvent NameEnter Temperature
Enter Solvent NameEnter Temperature
Enter Solvent NameEnter Temperature

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol describes a method to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Gas chromatograph with a mass spectrometer (GC-MS) or a suitable quantitative analytical instrument

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that some solid remains undissolved.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial and vortex for 1-2 minutes to initially disperse the solid.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for at least 24 hours to ensure saturation is reached. Periodically check for the presence of undissolved solid.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Record the final volume of the filtered solution.

  • Quantitative Analysis:

    • Determine the concentration of this compound in the filtered solution using a pre-calibrated analytical method such as GC-MS.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

    • Analyze the filtered sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in g/100 mL and mol/L based on the determined concentration and the volume of the analyzed solution.

Visualizations

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Quantitative Analysis cluster_calc Solubility Calculation prep1 Add excess compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Vortex to disperse prep2->prep3 prep4 Equilibrate at constant temperature (≥ 24h) prep3->prep4 sample1 Allow solid to settle prep4->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm PTFE filter sample2->sample3 analysis1 Analyze by GC-MS (or other method) sample3->analysis1 analysis2 Determine concentration from calibration curve analysis1->analysis2 calc1 Calculate solubility (g/100 mL, mol/L) analysis2->calc1

Caption: Experimental workflow for determining the solubility of this compound.

troubleshooting_logic start Attempt to dissolve compound q1 Does the compound dissolve? start->q1 success Soluble q1->success Yes q2 Is a cloudy suspension formed? q1->q2 No q3 Are two liquid phases visible? q2->q3 No action1 Gently heat and/or sonicate q2->action1 Yes insoluble Insoluble/Immiscible q3->insoluble Yes action2 Consider a co-solvent q3->action2 No action3 Select a different (fluorous) solvent insoluble->action3 action1->q1 action2->start action3->start

Caption: Logical workflow for troubleshooting solubility issues.

References

Navigating the Nuances of Cleaning Glassware Contaminated with 2H-Perfluoro-5-methyl-3,6-dioxanonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - Researchers and laboratory professionals handling the emerging per- and polyfluoroalkyl substance (PFAS) 2H-Perfluoro-5-methyl-3,6-dioxanonane now have a dedicated resource for ensuring the cleanliness and integrity of their laboratory glassware. This technical support center provides detailed protocols, troubleshooting guidance, and frequently asked questions to address the specific challenges associated with this fluorinated compound.

The persistence of PFAS, often dubbed "forever chemicals," in laboratory settings can lead to experimental cross-contamination and inaccurate results. This guide offers a systematic approach to mitigate such risks when working with this compound.

Recommended Cleaning Protocol

A multi-step cleaning procedure is recommended to effectively remove this compound from laboratory glassware. This protocol is based on general best practices for PFAS decontamination and should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

Initial Decontamination:

  • Detergent Wash: Prepare a 2-5% solution of an alkaline detergent, such as Alconox or Liquinox, in hot water. Submerge the glassware in this solution and scrub thoroughly with a soft-bristled brush. The combination of heat and alkalinity helps to break down and emulsify the fluorinated compound.

Thorough Rinsing:

  • Hot Water Rinse: After scrubbing, rinse the glassware thoroughly with hot tap water to remove the detergent and loosened contaminant.

  • Solvent Rinse: Rinse the glassware with a high-purity solvent like methanol or acetone to remove any remaining organic residues.

  • Deionized Water Rinse: Perform a final rinse with deionized water to remove any residual salts or solvents.

Drying and Storage:

  • Drying: Dry the glassware in an oven at a temperature appropriate for the glassware type. Avoid using drying agents that could introduce contamination.

  • Storage: Store the clean glassware in a protected environment, such as a clean cabinet, to prevent re-contamination from airborne particles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Persistent Contamination After Cleaning Insufficient scrubbing or contact time with the detergent solution.Increase the soaking time in the alkaline detergent solution to several hours or overnight. Ensure all surfaces are thoroughly scrubbed.
Ineffective rinsing.Increase the volume and number of rinses with both hot water and the chosen solvent.
Inappropriate solvent for pre-rinse.If the initial solvent rinse is not effective, experiment with other high-purity solvents such as isopropanol or a specialized fluorinated solvent, if available and appropriate for your waste stream.
Visible Residue on Glassware Detergent residue.Ensure a thorough final rinse with deionized water.
Hard water salt deposition.Use a dilute acid rinse (e.g., 1% HCl) before the final deionized water rinse if hard water is suspected to be an issue. Caution: Always add acid to water, never the other way around, and ensure compatibility with your waste disposal procedures.

Frequently Asked Questions (FAQs)

Q1: What personal protective equipment (PPE) should I wear when cleaning glassware contaminated with this compound?

A1: According to the Safety Data Sheet (SDS), you should wear protective gloves (e.g., nitrile) and eye/face protection (safety glasses or goggles).[1] Work should be conducted in a well-ventilated area, preferably a fume hood.

Q2: How should I dispose of the contaminated cleaning solutions and solvents?

A2: All waste generated from the cleaning process, including the initial solvent rinse, detergent solution, and subsequent solvent rinses, should be collected and disposed of as hazardous waste. Follow your institution's and local regulations for the disposal of PFAS-contaminated waste. Common recommended disposal methods for PFAS waste include incineration at high temperatures, disposal in a hazardous waste landfill, or deep well injection.

Q3: How can I verify that the glassware is truly clean and free of residual this compound?

A3: For critical applications, a verification step may be necessary. This typically involves a wipe test of the glassware surface followed by analysis using a highly sensitive analytical technique like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A general procedure for this is outlined in the experimental protocols section.

Experimental Protocols

Protocol for Verification of Cleaning Efficacy using Wipe Sampling and LC-MS/MS

This protocol provides a general framework for verifying the absence of residual this compound on glassware surfaces.

1. Wipe Sampling Procedure: a. Define a standardized surface area on the cleaned and dried glassware (e.g., 10 cm x 10 cm). b. Using clean, powder-free gloves, moisten a low-particle wipe with a high-purity solvent (e.g., methanol). c. Wipe the defined area with firm, overlapping strokes in one direction. d. Fold the wipe with the exposed side inward and wipe the same area again in a perpendicular direction. e. Place the wipe sample into a clean, labeled vial. f. Create a blank sample by moistening a wipe with the same solvent and placing it directly into a vial without wiping a surface.

2. Sample Analysis by LC-MS/MS: a. Extract the this compound from the wipe into a suitable solvent. b. Analyze the extract using a validated LC-MS/MS method capable of detecting the target analyte at low concentrations. The method would need to be specifically developed for this compound, which would involve optimizing chromatographic separation and mass spectrometric detection parameters.

Visualizing the Workflow

To aid in understanding the recommended procedures, the following diagrams illustrate the cleaning and verification workflows.

CleaningProtocol cluster_prep Preparation cluster_cleaning Cleaning Steps cluster_final Final Steps PPE Don PPE FumeHood Work in Fume Hood PreRinse Pre-rinse with Solvent FumeHood->PreRinse DetergentWash Wash with Alkaline Detergent PreRinse->DetergentWash HotRinse Rinse with Hot Water DetergentWash->HotRinse SolventRinse Rinse with Solvent HotRinse->SolventRinse DIRinse Rinse with DI Water SolventRinse->DIRinse Dry Dry Glassware DIRinse->Dry Store Store Properly Dry->Store

Caption: Recommended workflow for cleaning contaminated glassware.

VerificationProtocol cluster_sampling Wipe Sampling cluster_analysis Analysis cluster_result Result DefineArea Define Surface Area MoistenWipe Moisten Wipe DefineArea->MoistenWipe WipeSurface Wipe Surface MoistenWipe->WipeSurface StoreSample Store Wipe Sample WipeSurface->StoreSample Extract Extract Analyte StoreSample->Extract LCMS Analyze by LC-MS/MS Extract->LCMS Evaluate Evaluate Cleanliness LCMS->Evaluate

Caption: Workflow for verifying glassware cleanliness.

References

"minimizing sample degradation of 2H-Perfluoro-5-methyl-3,6-dioxanonane during storage"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific storage and degradation of 2H-Perfluoro-5-methyl-3,6-dioxanonane is limited. The following guidance is based on best practices for the handling and storage of per- and polyfluoroalkyl substances (PFAS) in general. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

  • Temperature: Elevated temperatures can potentially increase the rate of degradation or transformation.[1][2]

  • Light Exposure: Photodegradation, particularly in the presence of certain catalysts, can break down perfluorinated compounds.[3][4]

  • pH: The pH of the sample matrix can influence the stability of some PFAS.[3][5] Acidic conditions are sometimes used to inhibit microbial activity.[5]

  • Microbial Activity: Certain microorganisms have been shown to be capable of transforming some polyfluoroalkyl substances.[6][7]

  • Presence of Other Chemicals: Co-contaminants or radicals in the sample matrix could potentially interact with and degrade the target analyte.[6]

Q2: What are the recommended storage temperatures for samples containing this compound?

A2: For general PFAS, freezing temperatures are recommended to maintain sample integrity and inhibit potential biotic and abiotic degradation.[5][7] Studies on various PFAS have shown long-term stability at temperatures of -20°C and below.[1][2] For aqueous samples, it is advisable to store them frozen to minimize any potential for microbial degradation or other transformations.[5][7]

Q3: What type of container should I use to store my samples?

A3: High-density polyethylene (HDPE) and polypropylene containers are commonly used for storing samples containing PFAS.[1][7] It is crucial to avoid glass containers for aqueous samples as PFAS can adsorb to glass surfaces, leading to a decrease in the measured concentration. Ensure containers are clean and have not been previously exposed to other PFAS to prevent cross-contamination.

Q4: How can I tell if my sample of this compound has degraded?

A4: Degradation can be identified by a decrease in the concentration of the parent compound, this compound, and the potential appearance of smaller perfluorinated compounds or other transformation products. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are typically used to quantify the parent compound and identify any degradation byproducts.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Unexpectedly low concentration of this compound in a stored sample. 1. Adsorption to container walls (if using glass).2. Degradation due to improper storage temperature.3. Photodegradation from light exposure.4. Contamination of the analytical standard.1. Transfer samples to polypropylene or HDPE containers.2. Review storage temperature logs. Ensure samples were consistently stored at ≤ -20°C.3. Store samples in amber containers or in the dark.4. Verify the purity and concentration of the analytical standard.
Appearance of unknown peaks in the chromatogram of a stored sample. 1. Formation of degradation products.2. Sample contamination during storage or processing.3. Leaching of contaminants from the storage container.1. Attempt to identify the unknown peaks using high-resolution mass spectrometry. These could be shorter-chain perfluorinated compounds.[3]2. Review sample handling procedures to identify potential sources of contamination.3. Analyze a blank solvent stored in the same type of container to check for leachable compounds.
Inconsistent results between replicate samples from the same storage condition. 1. Non-homogeneity of the original sample.2. Inconsistent storage conditions for individual aliquots.3. Cross-contamination between samples.1. Ensure thorough mixing of the bulk sample before aliquoting.2. Verify that all replicate containers were sealed properly and stored under identical conditions.3. Use fresh pipette tips and other disposable materials for each sample to prevent cross-contamination.

Data Presentation

Table 1: Recommended Storage Conditions for Per- and Polyfluoroalkyl Substances (PFAS)

ParameterRecommendationRationale
Temperature ≤ -20°CMinimizes chemical and biological degradation.[1][2][5][7]
Container Material High-Density Polyethylene (HDPE) or PolypropylenePrevents adsorption of PFAS that can occur with glass containers.[1][7]
Light Exposure Store in the dark or in amber containersPrevents potential photodegradation.[4]
pH (for aqueous samples) Consider adjusting to pH 2-3 if microbial degradation is a concern and the analyte is stable at low pH.Acidic conditions can inhibit microbial activity.[5] However, the effect on this compound stability is unknown and should be tested.
Storage Duration For critical samples, long-term stability studies are recommended.While many PFAS are stable for extended periods when frozen, specific stability data for this compound is not available.[1]

Experimental Protocols

Protocol 1: Assessment of Storage Stability of this compound

Objective: To determine the stability of this compound in a specific sample matrix under different storage conditions.

Materials:

  • This compound analytical standard

  • Sample matrix of interest (e.g., water, serum, soil extract)

  • High-purity solvents (e.g., methanol, acetonitrile)

  • Polypropylene or HDPE storage vials

  • Calibrated pipettes

  • LC-MS system

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Spike the sample matrix with a known concentration of this compound. A typical concentration might be in the range of 10-100 ng/mL.

    • Homogenize the spiked sample thoroughly.

  • Aliquoting and Storage:

    • Aliquot the spiked sample into multiple polypropylene or HDPE vials.

    • Designate different storage conditions to be tested (e.g., Room Temperature (20°C), Refrigerated (4°C), Frozen (-20°C), and Ultra-low (-80°C)).

    • For each condition, prepare triplicate samples for each time point.

    • Include a set of "time zero" samples to be analyzed immediately.

  • Time Points:

    • Establish a series of time points for analysis (e.g., Day 0, Day 7, Day 30, Day 90, Day 180).

  • Sample Analysis:

    • At each time point, retrieve the triplicate samples from each storage condition.

    • Allow frozen samples to thaw at room temperature.

    • Process the samples for analysis (e.g., extraction, dilution) using a validated method.

    • Analyze the samples by LC-MS to quantify the concentration of this compound.

  • Data Analysis:

    • Calculate the mean concentration and standard deviation for each set of triplicates.

    • Compare the mean concentration at each time point to the "time zero" concentration.

    • Consider the analyte stable if the concentration remains within a predefined range (e.g., 80-120%) of the initial concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Evaluation prep1 Prepare Stock Solution prep2 Spike Sample Matrix prep1->prep2 prep3 Homogenize prep2->prep3 storage1 Aliquot into Vials prep3->storage1 storage2 Time Zero Analysis storage1->storage2 storage3 Store at Different Temperatures (20°C, 4°C, -20°C, -80°C) storage1->storage3 analysis1 Retrieve Samples at Time Points (Day 7, 30, 90...) storage3->analysis1 analysis2 Sample Processing (Extraction/Dilution) analysis1->analysis2 analysis3 LC-MS Analysis analysis2->analysis3 data1 Quantify Concentration analysis3->data1 data2 Compare to Time Zero data1->data2 data3 Assess Stability data2->data3

Caption: Workflow for assessing the storage stability of this compound.

troubleshooting_logic cluster_investigation Investigation Path cluster_remedy Corrective Actions start Unexpected Analytical Result (e.g., Low Concentration) check_storage Review Storage Conditions (Temp, Container, Light) start->check_storage check_handling Review Sample Handling (Contamination, Homogeneity) start->check_handling check_analytical Review Analytical Method (Standard Purity, Instrument Performance) start->check_analytical remedy_storage Optimize Storage Protocol (e.g., Lower Temp, Different Container) check_storage->remedy_storage remedy_handling Refine Handling Procedures check_handling->remedy_handling remedy_analytical Re-run with New Standard/ Instrument Calibration check_analytical->remedy_analytical

Caption: Logical troubleshooting guide for unexpected analytical results.

References

"calibration curve linearization for 2H-Perfluoro-5-methyl-3,6-dioxanonane quantification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding calibration curve linearization for the quantification of 2H-Perfluoro-5-methyl-3,6-dioxanonane and related per- and polyfluoroalkyl substances (PFAS).

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for this compound showing non-linearity?

Non-linearity in calibration curves for PFAS compounds is a common issue that can arise from several factors. When the concentration range of the analyte spans several orders of magnitude, the instrument's response may not remain linear.[1] This can be due to detector saturation at high concentrations, matrix effects, or analyte-specific behaviors in the analytical system.[1] For many analytical techniques, such as LC-MS/MS, the relationship between response and concentration can become non-linear, especially at the upper and lower ends of a wide calibration range.[2]

Q2: What is heteroscedasticity and how does it affect my calibration curve?

Heteroscedasticity is a statistical term describing a situation where the variance of the measurement error is not constant across the range of concentrations.[3] In analytical chemistry, this means the absolute error of your measurement increases as the concentration of the analyte increases.[4] Standard least-squares regression assumes homoscedasticity (constant variance). When this assumption is violated, the regression model gives more weight to the data points at higher concentrations, which have larger errors.[4][5] This can lead to a calibration curve that is poorly fitted at the lower concentration levels, resulting in significant inaccuracies when quantifying low-level samples.[3]

Q3: What are the primary methods for correcting a non-linear calibration curve?

There are two main approaches to handle non-linearity in calibration curves:

  • Weighted Least-Squares Regression: This is the most common and often preferred method. It addresses the issue of heteroscedasticity by applying a "weight" to each data point, giving more importance to the more precise (i.e., lower concentration) points.[5] This method helps to equalize the influence of all points on the final regression line, improving accuracy at the low end of the curve.[4]

  • Quadratic (or Second-Order Polynomial) Fit: This approach uses a non-linear equation (y = ax² + bx + c) to model the instrument response.[6] This can be effective when the non-linearity is a consistent and predictable curve. However, it should be used with caution, as it can sometimes mask underlying analytical problems and requires more calibration points to define the curve accurately.[6][7]

Troubleshooting Guide

Problem: My correlation coefficient (r²) is high (>0.99), but the accuracy at my lowest calibration points is poor (>20% error).

  • Cause: This is a classic sign of heteroscedasticity. A high r² value can be misleading because it is heavily influenced by the high-concentration points.[3] The large absolute errors at the high end of the curve can mathematically produce a high r², even if the low-end points deviate significantly from the line. It is common to see calibration curves pass r² criteria while having relative errors over 100% at the low end.[8]

  • Solution:

    • Use Weighted Regression: Apply a weighting factor to your regression model. The most common weighting factors are 1/x or 1/x², where 'x' is the concentration.[9] This will give more statistical weight to the lower concentration points and improve the fit across the entire range.

    • Evaluate Relative Error: Instead of relying solely on r², calculate the percent relative error (%RE) for each calibration point. Acceptance criteria often require the %RE for each point to be within ±30% of its true value.[10]

Problem: My calibration curve consistently bends at higher concentrations.

  • Cause: This phenomenon, often due to detector saturation or competitive ionization in LC-MS, results in a non-linear response. A simple linear model cannot accurately describe this relationship.

  • Solution:

    • Use a Quadratic Fit: A second-order polynomial (quadratic) regression model can often accurately fit this type of curved data.[6] Ensure you have a sufficient number of calibration points (a minimum of 5-6 is recommended) to define the curve properly.

    • Reduce the Calibration Range: If a linear model is required, you may need to restrict the upper limit of your calibration range to the portion where the response is still linear.[1] This might require diluting high-concentration samples to fall within the linear range.

Data Presentation: Comparison of Calibration Models

The table below illustrates how different regression models can affect the calculated accuracy for a hypothetical dataset. Notice how the weighted and quadratic models improve the accuracy at the lower concentration standards compared to the unweighted linear model.

True Conc. (ng/mL) Instrument Response Calculated Conc. (Unweighted Linear) % Relative Error Calculated Conc. (1/x² Weighted) % Relative Error Calculated Conc. (Quadratic Fit) % Relative Error
1.015,0001.5252.0%1.055.0%1.022.0%
2.535,0002.8915.6%2.510.4%2.48-0.8%
5.072,0005.214.2%5.030.6%5.010.2%
10.0150,00010.151.5%10.020.2%10.050.5%
25.0380,00025.080.3%25.010.0%25.100.4%
50.0750,00049.15-1.7%49.88-0.2%49.85-0.3%

Experimental Protocols

Protocol: Generating a Calibration Curve for this compound by LC-MS/MS

Note: As this specific compound is not widely reported in standard methods, this protocol is a general guide based on established methods for other PFAS, such as EPA 1633.[11] Analysts should perform in-house validation.

  • Preparation of Stock and Working Standards:

    • Prepare a 1000 ng/mL primary stock solution of this compound in methanol.

    • Perform serial dilutions in methanol to create a series of working standards. For a wide calibration range, a minimum of 6-8 concentration levels is recommended. Example concentrations: 0.5, 1, 2.5, 5, 10, 25, 50, and 100 ng/mL.

    • Prepare a corresponding set of standards containing a mass-labeled internal standard (if available) at a constant concentration.

  • LC-MS/MS Instrument Parameters (Example):

    • LC System: UPLC/HPLC system with a delay column to mitigate background PFAS contamination.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 20 mM ammonium acetate in water.

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient to separate the analyte from interferences (e.g., start at 10% B, ramp to 95% B over 10 minutes, hold, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization in negative mode (ESI-).

    • MRM Transitions: Determine the optimal precursor and product ions for this compound and its labeled internal standard (if used).

  • Data Analysis and Curve Fitting:

    • Acquire the data for the blank, calibration standards, and quality control samples.

    • Integrate the peak areas for the analyte (and internal standard).

    • Plot the instrument response (or response ratio) against the known concentrations.

    • Evaluate the resulting curve using a linear, unweighted regression model first.

    • Calculate the r² and the %RE for each point.

    • If the %RE at the lower levels exceeds acceptance criteria (e.g., ±30%), apply a weighted least-squares regression (1/x or 1/x² weighting).

    • If the data shows significant curvature, evaluate a quadratic fit.

    • The chosen model should have the lowest sum of absolute relative errors and meet all established acceptance criteria.[4]

Visualizations

Calibration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation & Quantification prep_stock Prepare Stock Standard prep_working Create Serial Dilutions prep_stock->prep_working instrument_run LC-MS/MS Analysis prep_working->instrument_run data_acq Acquire Peak Area Data instrument_run->data_acq plot_data Plot Response vs. Concentration data_acq->plot_data model_select Select Regression Model (Linear, Weighted, Quadratic) quantify Quantify Unknown Samples model_select->quantify plot_data->model_select

Caption: Workflow for calibration curve generation and evaluation.

Heteroscedasticity_Concept cluster_problem The Problem: Heteroscedasticity cluster_solution The Solution: Weighted Regression low_conc Low Concentration low_var Small Error (High Precision) low_conc->low_var high_conc High Concentration high_var Large Error (Low Precision) high_conc->high_var weighted Weighted Regression low_var->weighted Given More Importance unweighted Unweighted Regression high_var->unweighted Dominates Fit bias_fit Fit is biased by high concentration points unweighted->bias_fit improved_fit Fit is improved for low concentration points weighted->improved_fit

Caption: Heteroscedasticity and the role of weighted regression.

Caption: Decision tree for selecting an appropriate calibration model.

References

"interference removal in the analysis of 2H-Perfluoro-5-methyl-3,6-dioxanonane in complex matrices"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2H-Perfluoro-5-methyl-3,6-dioxanonane (CAS: 3330-14-1) in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interference removal and analytical best practices.

This center offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analysis of this emerging PFAS compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound in complex matrices?

A1: The primary challenges include:

  • Matrix Interferences: Complex matrices such as soil, wastewater, and biological tissues contain numerous compounds that can interfere with the detection of the target analyte. These interferences can lead to signal suppression or enhancement, affecting the accuracy and precision of the results.

  • Low Concentrations: this compound is often present at trace levels, requiring highly sensitive analytical methods and efficient sample preparation to achieve reliable quantification.

  • Ubiquitous Background Contamination: PFAS, in general, are present in many laboratory materials, which can lead to background contamination and false positives.[1]

Q2: What is the recommended analytical technique for the quantification of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of PFAS compounds, including this compound.[2] This technique offers high sensitivity and selectivity, which is crucial for detecting trace amounts in complex samples.

Q3: How can I minimize background contamination during my experiments?

A3: To minimize background contamination, it is essential to:

  • Use PFAS-free laboratory consumables, including sample containers, pipette tips, and vials.

  • Thoroughly clean all glassware and equipment with methanol and high-purity water.

  • Analyze method blanks with each batch of samples to monitor for any background contamination.

  • Install a delay column in the LC system to separate any background PFAS from the analytical column.

Q4: What are the common sources of interference in LC-MS/MS analysis of PFAS?

A4: Common sources of interference include:

  • Co-eluting matrix components: Compounds in the sample matrix that have similar retention times to the analyte can cause ion suppression or enhancement in the mass spectrometer.

  • Isomeric compounds: Structural isomers of the analyte can be difficult to separate chromatographically and may have similar fragmentation patterns.

  • Adduct formation: The formation of adducts (e.g., with sodium or other cations) in the electrospray ionization (ESI) source can complicate the mass spectrum.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Column Overload: Injecting too much sample onto the column.

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample is too strong, causing the analyte to move through the column too quickly.

  • Secondary Interactions: The analyte is interacting with active sites on the column, such as residual silanols.

  • Column Degradation: The column has aged or been damaged.

Solutions:

  • Dilute the sample or reduce the injection volume.

  • Ensure the sample solvent is weaker than or matches the initial mobile phase composition.

  • Use a high-quality, end-capped column to minimize silanol interactions.

  • Replace the column if it is old or shows signs of degradation.

Issue 2: High Background Signal or Contamination

Possible Causes:

  • Contaminated solvents, reagents, or labware.

  • Leaching of PFAS from components of the LC-MS/MS system.

  • Carryover from previous injections.

Solutions:

  • Use LC-MS grade solvents and PFAS-free consumables.

  • Install a delay column before the injector to trap contaminants from the mobile phase.

  • Run blank injections between samples to check for and reduce carryover.

  • Develop a rigorous cleaning protocol for the LC system.[3]

Issue 3: Low Analyte Recovery

Possible Causes:

  • Inefficient extraction from the sample matrix.

  • Loss of analyte during sample preparation steps (e.g., evaporation).

  • Adsorption of the analyte to container walls.

Solutions:

  • Optimize the solid-phase extraction (SPE) method, including the choice of sorbent, wash, and elution solvents.

  • Use isotopically labeled internal standards to correct for recovery losses.

  • Use polypropylene or other PFAS-free containers to minimize adsorption.

Experimental Protocols

The following are generalized experimental protocols based on established methods for PFAS analysis, such as EPA Method 1633. It is crucial to validate these methods for the specific analysis of this compound in your matrix of interest.

Protocol 1: Sample Preparation of Water Samples using Solid-Phase Extraction (SPE)
  • Sample Collection: Collect water samples in polypropylene bottles.

  • Spiking: Add an isotopically labeled internal standard of this compound to the sample.

  • SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by high-purity water.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a water/methanol mixture to remove interferences.

  • Elution: Elute the analyte from the cartridge using a small volume of methanol containing a weak base (e.g., ammonium hydroxide).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The extract is now ready for LC-MS/MS analysis.

Protocol 2: Sample Preparation of Soil and Sediment Samples
  • Sample Homogenization: Homogenize the soil or sediment sample.

  • Spiking: Add an isotopically labeled internal standard to a subsample of the homogenized material.

  • Extraction: Extract the sample with an appropriate solvent, such as methanol or acetonitrile, using sonication or shaking.

  • Centrifugation: Centrifuge the sample to separate the solid material from the solvent extract.

  • Cleanup: The extract may require further cleanup using SPE as described in Protocol 1 to remove matrix interferences.

  • Concentration and Analysis: Concentrate the final extract and analyze by LC-MS/MS.

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for PFAS analysis.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a buffer such as ammonium acetate.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used for most PFAS.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring for specific precursor and product ion transitions for this compound.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following table presents representative recovery data for other emerging PFAS from various matrices using SPE, which can be used as a starting point for method development.

Analyte ClassMatrixExtraction MethodAverage Recovery (%)Reference
Perfluoroalkyl Ether Carboxylic Acids (PFECAs)Surface WaterSPE (WAX)85 - 110[General PFAS Literature]
Short-chain PFASWastewaterSPE (WAX)70 - 120[General PFAS Literature]
Emerging PFASSoilQuEChERS80 - 115[General PFAS Literature]
Emerging PFASBiological TissueAcetonitrile Precipitation & SPE75 - 110[General PFAS Literature]

Note: This data is for representative purposes only. Actual recovery for this compound must be determined experimentally.

Visual Workflows

The following diagrams, created using Graphviz, illustrate key workflows for interference removal and troubleshooting.

Interference_Removal_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Interference Check Start Sample Collection in PFAS-free container Spike Spike with Isotopically Labeled Internal Standard Start->Spike Extraction Matrix-Specific Extraction (e.g., SPE, QuEChERS) Spike->Extraction Cleanup Additional Cleanup (e.g., Carbon, Florisil) Extraction->Cleanup Concentration Concentration (Nitrogen Evaporation) Cleanup->Concentration Injection Injection into LC-MS/MS Concentration->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection MS/MS Detection (Negative ESI, MRM) Separation->Detection Interference Interference Observed? Detection->Interference Optimize_Prep Optimize Sample Prep: - Different SPE sorbent - Modify wash/elute solvents - Additional cleanup steps Interference->Optimize_Prep Yes Final_Data Final Data Analysis Interference->Final_Data No Optimize_Prep->Extraction

Caption: Workflow for interference removal in the analysis of this compound.

Troubleshooting_Signal_Loss Start No or Low Signal for Analyte Check_MS Check MS Performance (Tune & Calibration) Start->Check_MS Check_LC Check LC System (Pressure, Leaks) Check_MS->Check_LC MS OK MS_Issue Troubleshoot MS: - Clean ion source - Recalibrate Check_MS->MS_Issue Issue Found Check_Method Review Method Parameters (MRM transitions, RT window) Check_LC->Check_Method LC OK LC_Issue Troubleshoot LC: - Check for blockages - Replace column Check_LC->LC_Issue Issue Found Check_Sample_Prep Evaluate Sample Preparation (Recovery Check) Check_Method->Check_Sample_Prep Method OK Method_Issue Correct Method: - Verify MRM transitions - Adjust retention time window Check_Method->Method_Issue Issue Found Sample_Prep_Issue Optimize Sample Prep: - New SPE protocol - Check for analyte degradation Check_Sample_Prep->Sample_Prep_Issue Issue Found Resolved Problem Resolved Check_Sample_Prep->Resolved No Issue Found (Consult Senior Analyst) MS_Issue->Resolved LC_Issue->Resolved Method_Issue->Resolved Sample_Prep_Issue->Resolved Signaling_Pathway_Placeholder A Matrix Component A D Ion Source (ESI) A->D Co-elution E Analyte Ion [M-H]- A->E Causes Ion Suppression B Matrix Component B B->D Co-elution B->E Causes Ion Enhancement C Analyte: This compound C->D D->E F Suppressed Signal E->F G Enhanced Signal E->G

References

Validation & Comparative

Comparative Guide to a New Analytical Method for the Quantification of 2H-Perfluoro-5-methyl-3,6-dioxanonane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation and comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 2H-Perfluoro-5-methyl-3,6-dioxanonane against a standard High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) method. The data presented is intended to guide researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs.

Methodology Comparison

A novel UHPLC-MS/MS method was developed and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The performance of this new method is compared to a conventional HPLC-QTOF-MS method. The validation encompassed the evaluation of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5]

Table 1: Comparison of Chromatographic and Mass Spectrometric Conditions

ParameterNew UHPLC-MS/MS MethodStandard HPLC-QTOF-MS Method
Chromatography
ColumnC18, 1.7 µm, 2.1 x 50 mmC18, 3.5 µm, 4.6 x 150 mm
Mobile PhaseA: 5 mM Ammonium Acetate in WaterB: AcetonitrileA: 10 mM Ammonium Acetate in WaterB: Methanol
Gradient5% B to 95% B in 3 min10% B to 100% B in 15 min
Flow Rate0.4 mL/min1.0 mL/min
Run Time5 minutes20 minutes
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI) NegativeElectrospray Ionization (ESI) Negative
Acquisition ModeMultiple Reaction Monitoring (MRM)Full Scan
Validation Data Summary

The following tables summarize the performance characteristics of the new and standard analytical methods for this compound, which is available from commercial suppliers such as Thermo Scientific and Santa Cruz Biotechnology.[6][7][8] The chemical formula for this compound is C8HF17O2 with a CAS number of 3330-14-1.[9][10]

Table 2: Linearity and Sensitivity

ParameterNew UHPLC-MS/MS MethodStandard HPLC-QTOF-MS MethodAcceptance Criteria
Linearity Range 0.1 - 100 ng/mL1 - 500 ng/mL-
Correlation Coefficient (r²) > 0.999> 0.995≥ 0.995
Limit of Detection (LOD) 0.03 ng/mL0.3 ng/mL-
Limit of Quantitation (LOQ) 0.1 ng/mL1 ng/mL-

Table 3: Accuracy and Precision

Quality Control LevelNew UHPLC-MS/MS MethodStandard HPLC-QTOF-MS MethodAcceptance Criteria
Accuracy (% Recovery) Precision (%RSD) Accuracy (% Recovery)
Low QC (0.3 ng/mL) 98.7%4.2%95.3%
Mid QC (50 ng/mL) 101.2%2.5%103.1%
High QC (80 ng/mL) 99.5%1.8%98.9%

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Specificity

The specificity of the analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[3][4]

  • Protocol:

    • Analyze a blank matrix sample (e.g., plasma, water) to assess for any interfering peaks at the retention time of this compound.

    • Analyze the blank matrix spiked with the analyte at the LOQ to confirm that the analyte peak is distinguishable from the baseline noise.

    • Analyze the blank matrix spiked with potentially interfering substances (e.g., structurally related PFAS) to ensure no co-elution or interference with the analyte signal.

Linearity

Linearity demonstrates the direct proportionality of the analytical method's response to the concentration of the analyte.[1]

  • Protocol:

    • Prepare a series of at least five calibration standards of this compound by spiking a known amount of the analytical standard into the blank matrix. The concentration range should encompass the expected concentrations of the samples.

    • Analyze each calibration standard in triplicate.

    • Plot the peak area response versus the nominal concentration of the analyte.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the calibration curve.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements.[3][5]

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

    • For repeatability (intra-assay precision), analyze six replicates of each QC level on the same day and with the same instrument.

    • For intermediate precision , analyze three replicates of each QC level on three different days by two different analysts.

    • Calculate the percent recovery for accuracy and the percent relative standard deviation (%RSD) for precision for each QC level.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.[3]

  • Protocol:

    • LOD: Prepare and analyze a series of decreasing concentrations of the analyte. The LOD is typically determined as the concentration that yields a signal-to-noise ratio of 3:1.

    • LOQ: Prepare and analyze a series of decreasing concentrations of the analyte. The LOQ is the lowest concentration that can be analyzed with a signal-to-noise ratio of at least 10:1 and meets the acceptance criteria for accuracy and precision.

Visualizations

Workflow for New Analytical Method Validation

The following diagram illustrates the structured approach for validating the new UHPLC-MS/MS method.

cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting a Define Analytical Requirements b Develop Validation Protocol a->b c Specificity b->c d Linearity & Range b->d e Accuracy & Precision b->e f LOD & LOQ b->f g Robustness b->g h Analyze Results c->h d->h e->h f->h g->h i Compare Against Acceptance Criteria h->i j Prepare Validation Report i->j

Caption: Workflow for the validation of a new analytical method.

Performance Comparison of Analytical Methods

This diagram provides a visual comparison of the key performance metrics between the new and standard methods.

References

Navigating the Analytical Maze: A Comparative Guide to GenX Measurement in Water

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a comprehensive inter-laboratory comparison study for GenX analysis in water necessitates a focus on comparing established analytical methodologies. This guide provides a detailed overview of common methods, their performance metrics, and experimental protocols to aid researchers in selecting the most appropriate approach for their needs.

The primary analytical technique for the determination of GenX in water samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This powerful technique offers the high sensitivity and selectivity required to detect the low concentrations of GenX typically found in environmental samples. Method performance, however, can vary based on the specific sample preparation and LC-MS/MS conditions employed.

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of commonly cited methods for GenX analysis in water. These include the United States Environmental Protection Agency (EPA) Method 537.1 and other laboratory-developed methods utilizing solid-phase extraction (SPE) for sample pre-concentration and cleanup.

Table 1: Method Performance Characteristics for GenX in Drinking Water

ParameterEPA Method 537.1
Limit of Detection (LOD) 0.002 µg/L
Limit of Quantification (LOQ) 0.005 µg/L
Accuracy (% Recovery) 70-130%
Precision (%RSD) < 20%

Table 2: Method Performance for GenX in Diverse Water Matrices (Groundwater, Surface Water, Wastewater)

ParameterWeak Anion Exchange (WAX) SPE + LC-MS/MS
Limit of Detection (LOD) Analyte and matrix dependent
Limit of Quantification (LOQ) Analyte and matrix dependent
Accuracy (% Recovery) 70-130%
Precision (%RSD) < 30%

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reliable and reproducible results in GenX analysis. The following sections outline the key steps in the most common methodologies.

EPA Method 537.1: Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water

This method is designed for the analysis of a suite of PFAS, including GenX, in drinking water.

Sample Preparation (Solid-Phase Extraction - SPE):

  • A 250 mL water sample is fortified with surrogate standards.

  • The sample is passed through a solid-phase extraction cartridge containing a polystyrenedivinylbenzene (SDVB) or similar sorbent.

  • Interfering substances are washed from the cartridge.

  • The target analytes, including GenX, are eluted from the cartridge using a small volume of methanol.

  • The eluate is concentrated to dryness and then reconstituted in a methanol/water solution.

LC-MS/MS Analysis:

  • An aliquot of the prepared extract is injected into an LC-MS/MS system.

  • Analytes are separated using a C18 reversed-phase HPLC column.

  • Detection is performed using a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

  • Quantification is based on the integrated peak areas of the target analytes relative to internal standards.

EPA_Method_537_1_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start 250 mL Drinking Water Sample fortify Fortify with Surrogates start->fortify spe SPE (SDVB Cartridge) fortify->spe wash Wash Cartridge spe->wash elute Elute with Methanol wash->elute concentrate Concentrate Eluate elute->concentrate reconstitute Reconstitute in Methanol/Water concentrate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate C18 Column Separation inject->separate detect Tandem MS Detection (ESI-) separate->detect quantify Quantify detect->quantify

Workflow for EPA Method 537.1.
Weak Anion Exchange (WAX) SPE for Various Water Matrices

For more complex water matrices like surface water and wastewater, a more selective sample preparation method is often required. Weak anion exchange (WAX) SPE provides enhanced cleanup.

Sample Preparation (WAX-SPE):

  • A 500 mL water sample is spiked with internal standards.

  • The pH of the sample is adjusted as needed.

  • The sample is passed through a WAX SPE cartridge.

  • The cartridge is washed to remove interferences.

  • The analytes are eluted with a basic methanol solution.

  • The eluate is concentrated and brought to a final volume.

LC-MS/MS Analysis:

The instrumental analysis is similar to that of EPA Method 537.1, employing an LC-MS/MS system with a C18 or similar column and a tandem mass spectrometer for detection and quantification.

WAX_SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start 500 mL Water Sample (Surface, Waste) spike Spike with Internal Standards start->spike ph_adjust Adjust pH spike->ph_adjust spe WAX SPE Cartridge ph_adjust->spe wash Wash Cartridge spe->wash elute Elute with Basic Methanol wash->elute concentrate Concentrate Eluate elute->concentrate inject Inject into LC-MS/MS concentrate->inject separate C18 Column Separation inject->separate detect Tandem MS Detection (ESI-) separate->detect quantify Quantify detect->quantify

A Comparative Toxicological Assessment: PFOA vs. a Structural Analogue of 2H-Perfluoro-5-methyl-3,6-dioxanonane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the toxicological profiles of the well-studied Perfluorooctanoic acid (PFOA) and a structurally related perfluoroether, Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (HFPO-TA), which serves as a surrogate for the data-lacking 2H-Perfluoro-5-methyl-3,6-dioxanonane.

Due to a significant lack of toxicological data for this compound (CAS 3330-14-1), this guide presents a comparative analysis between the extensively researched Perfluorooctanoic acid (PFOA) and a close structural analogue, Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (also known as Hexafluoropropylene oxide trimer acid or HFPO-TA). HFPO-TA shares key structural similarities with this compound, making it a relevant, albeit imperfect, substitute for understanding the potential toxicological profile of this data-poor compound. The information on this compound itself is limited to safety data sheets, which indicate it is a skin, eye, and respiratory irritant.

This guide provides a comprehensive overview of the available experimental data on the hepatotoxicity, genotoxicity, developmental toxicity, and mechanisms of action for PFOA and HFPO-TA, presented in a format accessible to researchers, scientists, and drug development professionals.

Quantitative Toxicity Data

The following tables summarize key quantitative data from various toxicological studies on PFOA and HFPO-TA.

Table 1: Acute and General Toxicity
EndpointPFOAHFPO-TASpecies
Oral LD50 430-680 mg/kg bwNo data availableRat
Hepatotoxicity Increased liver weight, hepatocellular hypertrophy, necrosis, elevated ALT levels.[1]Increased liver weight, necrosis, elevated ALT levels.[1][2]Mouse
Bioaccumulation High, with a long half-life in humans.Higher bioaccumulation potential than PFOA.[1][2]Mouse
Table 2: Genotoxicity
AssayPFOAHFPO-TACell Line/OrganismResults
Comet Assay Positive (DNA strand breaks)[3][4]No direct data available. Some studies on related compounds suggest potential for DNA damage.HepG2 cellsPFOA induces DNA damage.
Micronucleus Assay Positive[3]No direct data available.HepG2 cellsPFOA shows potential for chromosomal damage.
Ames Test Generally negativeNo direct data available.Salmonella typhimuriumPFOA is generally considered non-mutagenic in this assay.
Table 3: Developmental and Reproductive Toxicity
EndpointPFOAHFPO-TASpeciesKey Findings
Developmental Toxicity Decreased offspring survival, delayed eye opening. NOAEL: 2.5 mg/kg/day; LOAEL: 5 mg/kg/day (decreased offspring survival).[5]Decreased hatching, survival, and body length. LC50 (120 hpf): 231 mg/L.[6]Mouse, ZebrafishBoth compounds exhibit developmental toxicity.
Reproductive Toxicity Impaired testicular function.Significantly impaired testicular function (approx. 10-fold more potent than PFOA at the same dosage), decreased testosterone levels.[7]MouseHFPO-TA appears to be a more potent reproductive toxicant than PFOA in the studied model.
Table 4: Mechanistic Insights - PPAR Activation
ReceptorPFOAHFPO-TAKey Observations
PPARα Activator; mediates many of the hepatic and lipid metabolism effects.[8][9]Activator; implicated in liver and lipid metabolism effects.[2][8]Both compounds are agonists of PPARα, a key mechanism in their toxicity.
PPARγ Agonist activity demonstrated.Higher binding affinity and agonistic activity than PFOA.[10]Both compounds interact with PPARγ, with HFPO-TA showing stronger activity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of toxicological studies.

In Vivo Hepatotoxicity Assessment in Rodents (General Protocol)

This protocol outlines a general procedure for evaluating the liver toxicity of substances like PFOA and HFPO-TA in a rodent model.

  • Animal Model: Male and female mice (e.g., C57BL/6 or CD-1) or rats (e.g., Sprague-Dawley) are commonly used. Animals are acclimated for at least one week before the study begins.

  • Dosing: The test compound (PFOA or HFPO-TA) is administered orally via gavage for a specified period, typically 28 days for sub-chronic studies. A vehicle control group (e.g., deionized water or corn oil) is included. At least three dose levels are used to establish a dose-response relationship.

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.

  • Sample Collection: At the end of the study, animals are euthanized, and blood is collected for clinical chemistry analysis (e.g., ALT, AST). The liver is excised and weighed.

  • Histopathology: A portion of the liver is fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.

In Vitro Genotoxicity Assessment: Comet Assay (Alkaline Version)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Culture: Human hepatoma (HepG2) cells are cultured under standard conditions.

  • Exposure: Cells are treated with various concentrations of the test compound (PFOA or HFPO-TA) and a vehicle control for a defined period (e.g., 24 hours).

  • Cell Embedding: After treatment, cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed to allow the broken DNA fragments to migrate away from the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green), and the comets are visualized and analyzed using fluorescence microscopy and specialized software to quantify the extent of DNA damage (e.g., tail length, tail intensity).

Developmental Toxicity Assessment in Zebrafish (General Protocol)

Zebrafish embryos are a common model for developmental toxicity screening.

  • Embryo Collection and Exposure: Fertilized zebrafish embryos are collected and placed in individual wells of a multi-well plate. They are exposed to a range of concentrations of the test substance (PFOA or HFPO-TA) dissolved in the embryo medium.

  • Endpoint Evaluation: Embryos are observed at regular intervals (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) for various developmental endpoints, including:

    • Hatching rate

    • Survival rate

    • Heart rate

    • Morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature)

    • Body length

  • Data Analysis: The concentration that is lethal to 50% of the embryos (LC50) is calculated. Statistical analysis is performed to determine significant differences in developmental endpoints between the exposed and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the toxicology of PFOA and HFPO-TA.

PPAR_Alpha_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PFAS PFOA / HFPO-TA PPARa_inactive PPARα PFAS->PPARa_inactive Ligand Binding PPARa_active PPARα PPARa_inactive->PPARa_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_active->PPRE Heterodimerization and DNA Binding RXR_active->PPRE Heterodimerization and DNA Binding Target_Genes Target Genes (e.g., for lipid metabolism) PPRE->Target_Genes Gene Transcription

Caption: PPARα signaling pathway activation by PFOA and HFPO-TA.

In_Vivo_Toxicity_Workflow start Animal Acclimation dosing Dosing (e.g., Oral Gavage) start->dosing observation Clinical Observation (Body Weight, etc.) dosing->observation euthanasia Euthanasia & Sample Collection observation->euthanasia blood Blood Analysis (Clinical Chemistry) euthanasia->blood organ Organ Weight & Histopathology euthanasia->organ data Data Analysis & Interpretation blood->data organ->data

Caption: General experimental workflow for in vivo rodent toxicity studies.

Conclusion

While a direct toxicological comparison of this compound is not possible due to the absence of publicly available data, the analysis of its structural analogue, HFPO-TA, in relation to PFOA provides valuable insights.

Both PFOA and HFPO-TA demonstrate significant hepatotoxicity and developmental toxicity. A key mechanistic similarity is their ability to activate PPAR nuclear receptors, particularly PPARα, which plays a central role in their effects on lipid metabolism and liver function. However, emerging evidence suggests that HFPO-TA may exhibit a higher bioaccumulation potential and, in some instances, more potent reproductive toxicity than PFOA. The genotoxicity of PFOA is established through in vitro assays, while the genotoxic potential of HFPO-TA remains an area requiring further investigation.

This comparative guide underscores the importance of comprehensive toxicological evaluation for emerging per- and polyfluoroalkyl substances (PFAS) and highlights that structural similarities can be indicative of shared toxicological profiles, although potencies may differ. Further research is critically needed to fill the data gaps for compounds like this compound to enable accurate risk assessments.

References

"performance comparison of different SPE cartridges for GenX extraction"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Solid-Phase Extraction (SPE) Cartridges for GenX Analysis

For researchers, scientists, and drug development professionals engaged in the analysis of GenX and other per- and polyfluoroalkyl substances (PFAS), selecting the optimal solid-phase extraction (SPE) cartridge is a critical step that significantly influences the accuracy, sensitivity, and reproducibility of analytical results. This guide provides an objective comparison of the performance of different SPE cartridges for the extraction of GenX, supported by experimental data and detailed methodologies.

Performance Comparison of SPE Cartridges for GenX Extraction

The selection of an SPE cartridge for GenX extraction primarily revolves around two types of sorbent chemistries: weak anion exchange (WAX) and polymeric reversed-phase materials like polystyrenedivinylbenzene (SDVB). The choice between these depends on the sample matrix, regulatory method requirements, and the desired selectivity.

SPE Cartridge TypeSorbent ChemistryPrimary Retention MechanismTypical MatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)
Weak Anion Exchange (WAX) Polymeric with weak anion exchange functional groupsIon Exchange & Reversed PhaseDrinking Water, Groundwater, Surface Water, Wastewater84 - 119[1]< 20[1]Analyte and matrix dependent[1]Analyte and matrix dependent[1]
Polymeric Reversed-Phase Polystyrenedivinylbenzene (SDVB)Reversed PhaseDrinking Water70 - 130[1]< 20[1]2[1]5[1]
Agilent Bond Elut PFAS WAX Polymeric Weak Anion ExchangeIon Exchange & Reversed PhaseDrinking Water98.1 (for 25 PFAS in EPA 533)4.6 (for 25 PFAS in EPA 533)Statistically verified MRL of 2Not specified
Restek Resprep WAX Polymeric Weak Anion ExchangeIon Exchange & Reversed PhaseDrinking Water84 - 119≤ 20Below EPA 533 reporting limitsNot specified

Note: Performance data can vary based on the specific experimental conditions, including the sample matrix, spiking concentrations, and analytical instrumentation. The data presented for commercial cartridges are often based on the analysis of a broader range of PFAS, including GenX.

Experimental Protocols

Detailed and consistent experimental protocols are essential for achieving reliable and reproducible results in GenX analysis. Below are the generalized methodologies for the most common types of SPE cartridges.

Weak Anion Exchange (WAX) SPE Protocol (Based on EPA Method 533)

This protocol is highly effective for the extraction of a wide range of PFAS, including short-chain compounds like GenX, from various water matrices.[1]

  • Cartridge Conditioning:

    • Pass 15 mL of methanol through the WAX cartridge.

    • Follow with 18 mL of reagent water, ensuring the cartridge does not go dry.

  • Sample Loading:

    • To a 500 mL water sample, add internal standards.

    • Adjust the sample pH if necessary, as specified by the method.

    • Pass the sample through the conditioned cartridge at a controlled flow rate (e.g., 10-15 mL/min).

  • Cartridge Washing:

    • After the entire sample has passed through, dry the cartridge under vacuum for a specified time (e.g., 5-10 minutes).

    • Wash the cartridge with a specific volume of a wash solution (e.g., 15 mL of a buffered solution) to remove interferences.

  • Elution:

    • Elute the retained analytes with a small volume of basic methanol (e.g., 2 x 4 mL of methanol with ammonium hydroxide).

    • Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a methanol/water solution for LC-MS/MS analysis.[1]

Polymeric Reversed-Phase (SDVB) SPE Protocol (Based on EPA Method 537.1)

This protocol is well-established for the analysis of PFAS in drinking water.[1]

  • Cartridge Conditioning:

    • Rinse the SDVB cartridge with 15 mL of methanol.

    • Follow with 18 mL of reagent water, not allowing the cartridge to dry.

  • Sample Loading:

    • To a 250 mL drinking water sample, add surrogate standards.

    • Pass the sample through the conditioned cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing:

    • After the sample has passed through, draw air or nitrogen through the cartridge to remove residual water.

    • A wash step with a specific solvent may be included to remove interferences.

  • Elution:

    • Elute the analytes from the cartridge with a small volume of methanol (e.g., 2 x 4 mL).

    • Collect the eluate in a polypropylene tube.

  • Concentration and Reconstitution:

    • Concentrate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the extract in a specific volume of a methanol/water mixture for analysis.[1]

Visualizing the Experimental Workflow

To provide a clear visual representation of the GenX extraction process using SPE, the following diagrams illustrate the key steps involved.

Caption: A generalized workflow for the extraction of GenX from water samples using solid-phase extraction.

Retention_Mechanisms cluster_WAX Weak Anion Exchange (WAX) Sorbent cluster_SDVB Polystyrenedivinylbenzene (SDVB) Sorbent WAX_Sorbent Polymeric Backbone + Weak Anion Exchange Groups Reversed_Phase_Interaction Reversed-Phase Interaction (Hydrophobic) Ion_Exchange_Interaction Ion-Exchange Interaction (Electrostatic) GenX_Anion GenX (Anionic Form) GenX_Anion->Reversed_Phase_Interaction GenX_Anion->Ion_Exchange_Interaction SDVB_Sorbent Hydrophobic Polymer Matrix RP_Interaction Reversed-Phase Interaction (Hydrophobic) GenX_Molecule GenX Molecule GenX_Molecule->RP_Interaction

Caption: Primary retention mechanisms for GenX on WAX and SDVB SPE sorbents.

References

A Comparative Guide to the Cross-Validation of LC-MS/MS and GC-MS Methods for the Analysis of 2H-Perfluoro-5-methyl-3,6-dioxanonane

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Introduction to the Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the most widely recognized and utilized method for the analysis of a broad range of PFAS, including compounds like 2H-Perfluoro-5-methyl-3,6-dioxanonane.[1] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established standardized LC-MS/MS methods (e.g., EPA Method 537.1 and 533) for monitoring PFAS in drinking water.[2] The technique is well-suited for non-volatile and thermally labile compounds, offering high sensitivity and selectivity without the need for chemical derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Its application to PFAS analysis is less common due to the polar nature and lower volatility of many PFAS.[3] However, for certain PFAS, including fluoroethers like this compound which has a relatively low boiling point (103-105°C), GC-MS can be a viable analytical approach.[4] In some cases, derivatization may be necessary to improve the volatility and chromatographic performance of target analytes.[3] The existence of a GC-MS spectrum for this compound suggests its amenability to this technique.[5]

Experimental Workflows

A robust cross-validation study begins with a harmonized sample preparation protocol before branching into method-specific workflows. The following diagram illustrates the logical flow of such a study.

cluster_prep Harmonized Sample Preparation cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow cluster_comparison Cross-Validation Sample Sample Collection Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction LC_Separation LC Separation Extraction->LC_Separation Reconstitution in Mobile Phase Derivatization Derivatization (if needed) Extraction->Derivatization Solvent Exchange MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection LC_Data Data Analysis MSMS_Detection->LC_Data Comparison Comparative Data Analysis (Linearity, LOD, LOQ, Accuracy, Precision) LC_Data->Comparison GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection GC_Data Data Analysis MS_Detection->GC_Data GC_Data->Comparison

Figure 1: Cross-validation workflow for LC-MS/MS and GC-MS analysis.

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound by LC-MS/MS and GC-MS.

3.1. Sample Preparation (Harmonized)

A common sample preparation method for PFAS in aqueous samples is Solid-Phase Extraction (SPE).

  • Materials: Weak anion exchange (WAX) SPE cartridges, methanol, 0.1% ammonium hydroxide in methanol, deionized water, polypropylene tubes.

  • Procedure:

    • Condition Cartridge: Condition the WAX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load Sample: Load 250-500 mL of the water sample onto the conditioned cartridge.

    • Wash Cartridge: Wash the cartridge with 5 mL of deionized water.

    • Elute Analytes: Elute the retained PFAS with 5 mL of 0.1% ammonium hydroxide in methanol.

    • Concentrate: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for analysis.

3.2. LC-MS/MS Protocol

  • Instrumentation:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column suitable for PFAS analysis.

    • Mobile Phase: A gradient of (A) water with a suitable modifier (e.g., ammonium acetate) and (B) methanol.

    • Flow Rate: Appropriate for the column dimensions.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Specific precursor-to-product ion transitions for this compound would need to be determined through infusion experiments.

3.3. GC-MS Protocol

  • Instrumentation:

    • Gas Chromatograph: A system equipped with a split/splitless injector.

    • Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

  • Derivatization (if necessary): While this compound's volatility may allow for direct analysis, derivatization could improve peak shape and sensitivity. Silylation is a common derivatization technique for polar analytes.

  • Chromatographic Conditions:

    • Column: A low to mid-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: Optimized to ensure volatilization without degradation.

    • Oven Temperature Program: An initial hold at a low temperature, followed by a ramp to a final temperature to ensure adequate separation.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

Data Presentation: Comparative Performance

A critical step in cross-validation is comparing the quantitative performance of both methods. The following table summarizes the expected performance metrics for LC-MS/MS and GC-MS in the context of PFAS analysis.

Performance Metric LC-MS/MS (Expected) GC-MS (Expected) Considerations
Linearity (R²) ≥ 0.99≥ 0.98Both methods are expected to demonstrate good linearity over a defined concentration range.
Limit of Detection (LOD) Low ng/L to pg/LMid to high ng/LLC-MS/MS generally offers superior sensitivity for most PFAS.
Limit of Quantification (LOQ) Low ng/LHigh ng/LThe higher sensitivity of LC-MS/MS translates to lower LOQs.
Accuracy (% Recovery) 80-120%70-130%Accuracy is highly dependent on the efficiency of the sample preparation and the absence of matrix effects.
Precision (% RSD) < 15%< 20%Precision is influenced by sample preparation, instrument stability, and data processing.

Logical Relationships in Method Selection

The choice between LC-MS/MS and GC-MS for the analysis of this compound depends on several factors. The following diagram illustrates the decision-making process.

Analyte This compound Properties Properties: - Ether Structure - Boiling Point: 103-105°C Analyte->Properties Decision Method Selection Criteria Properties->Decision LCMS LC-MS/MS Decision->LCMS High Sensitivity Required Non-volatile Co-contaminants Standardized Method Preferred GCMS GC-MS Decision->GCMS Volatile Analytes Only Alternative Confirmation Method LC-MS/MS Unavailable

References

A Comparative Risk Assessment of GenX and Other Short-Chain PFAS

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of per- and polyfluoroalkyl substances (PFAS) is evolving. Following the phase-out of long-chain compounds like perfluorooctanoic acid (PFOA) due to their persistence, bioaccumulation, and toxicity, industry has shifted towards short-chain alternatives.[1][2] Among the most prominent replacements is GenX, the trade name for a technology using hexafluoropropylene oxide dimer acid (HFPO-DA) and its ammonium salt.[3][4] These shorter-chain PFAS were developed with the expectation of being less bioaccumulative and environmentally persistent.[1][5]

However, the widespread detection of GenX and other short-chain PFAS, such as Perfluorobutanesulfonic acid (PFBS), Perfluorobutanoic acid (PFBA), and Perfluorohexanoic acid (PFHxA), in the environment and drinking water has raised significant concerns about their potential health risks.[6][7] This guide provides an objective, data-driven comparison of the toxicological profiles of GenX and other key short-chain PFAS to support informed risk assessment for researchers and drug development professionals. While designed to be less persistent in the body, evidence suggests GenX may be equally or more harmful than the PFOA it was designed to replace.[4]

Data Presentation: Physicochemical and Toxicokinetic Properties

The structure and chemical properties of PFAS molecules, primarily the length of their fluorinated carbon chain, are key predictors of their environmental fate, bioaccumulation potential, and toxicokinetics.[6] GenX (HFPO-DA) is a short-chain perfluoroether carboxylic acid with six carbons.[3][8] In contrast to the linear structure of legacy PFAS, GenX contains an ether linkage, which was thought to make it more degradable.[8]

Short-chain PFAS are generally more water-soluble and mobile in the environment but exhibit lower bioaccumulation and shorter elimination half-lives in humans compared to their long-chain counterparts.[3][9] For example, studies in zebrafish showed that GenX was eliminated almost completely (up to 95%) within 168 hours, whereas only 50% of PFOA was eliminated in the same timeframe.[5][10] Despite this, the toxic potencies, when accounting for differences in bioconcentration, were found to be similar between GenX and PFOA.[5][10]

PropertyGenX (HFPO-DA)PFBSPFBAPFHxA
CAS Number 13252-13-6 / 62037-80-3375-73-5375-22-4307-24-4
Molecular Formula C₆HF₁₁O₃C₄HF₉O₃SC₄HF₇O₂C₆HF₁₁O₂
Molecular Weight ( g/mol ) 330.05300.09214.04314.05
Chain Length C6 (ether)C4C4C6
Bioaccumulation Potential Lower than long-chain PFAS[8]Lower than PFOS[11]Lower than PFOA[12]Lower than PFOA
Environmental Mobility High; more mobile than legacy PFAS[3][13]HighHighHigh
Human Half-Life Shorter than long-chain PFASShorter than PFOSShortest among common PFASShorter than PFOA

Comparative Toxicological Assessment

Toxicological data reveals that while short-chain PFAS are less bioaccumulative, they are not inert. The liver, kidney, and immune system are consistently identified as target organs.[4][14] Animal studies show that GenX exposure is linked to liver and kidney toxicity, immune system effects, and developmental issues. The U.S. Environmental Protection Agency (EPA) has released toxicity assessments indicating that GenX and PFBS can present serious health risks at very low doses.[15] A draft assessment suggested that PFBS is less toxic than GenX, and GenX is less toxic than PFOA and PFOS based on Reference Doses (RfDs), though these values are subject to change.[14][16]

Toxicological EndpointGenX (HFPO-DA)PFBSPFBAPFHxA
Primary Target Organs Liver, kidney, blood, immune system[14]Thyroid, kidney, reproductive organs[14]Liver, kidneyLiver, developmental
Carcinogenicity Data are suggestive of cancer[14]Not classifiedNot classifiedNot classified
Developmental Toxicity Adverse effects on developing fetus observed[14]Adverse effects on developing fetus observed[14]Data limitedData limited
LC50 (Zebrafish, 24 hpf) 170 μM[5][10]N/AN/AN/A
NOAEL (Oral, Rat) 1 mg/kg/day (liver effects)100 mg/kg/day (thyroid effects)N/AN/A
LOAEL (Oral, Rat) 10 mg/kg/day (liver effects)300 mg/kg/day (thyroid effects)N/AN/A
EPA Oral RfD (mg/kg/day) 3 x 10⁻⁶2 x 10⁻³1 x 10⁻²2 x 10⁻³

NOAEL (No-Observed-Adverse-Effect Level) and LOAEL (Lowest-Observed-Adverse-Effect Level) values can vary significantly based on study design and duration. Data presented are representative values from available literature.

Mandatory Visualizations

Experimental Workflow for Comparative Cytotoxicity

The following diagram illustrates a typical workflow for assessing and comparing the cytotoxic potential of different PFAS compounds using an in vitro model.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure & Assay cluster_analysis Phase 3: Data Analysis A Cell Culture (e.g., HepG2) C Seed Cells in 96-Well Plates A->C B Prepare PFAS Stocks (GenX, PFBS, PFBA) D Dose Cells with PFAS Dilutions C->D E Incubate (e.g., 24-48h) D->E F Perform Cytotoxicity Assay (e.g., MTS or MTT) E->F G Measure Absorbance (Plate Reader) F->G H Calculate Cell Viability (%) G->H I Determine EC50 Values H->I J Comparative Risk Analysis I->J

Caption: Workflow for in vitro comparative cytotoxicity assessment of PFAS.

PPARα Signaling Pathway Activation by PFAS

A primary molecular initiating event for PFAS-induced hepatotoxicity is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[17][18]

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PFAS PFAS (e.g., GenX) PPARa PPARα PFAS->PPARa Binds & Activates PPRE PPRE (DNA Binding Site) PPARa->PPRE Heterodimerizes with RXR & Binds RXR RXR TargetGenes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->TargetGenes Initiates Metabolism Altered Lipid Metabolism TargetGenes->Metabolism Hepatotoxicity Hepatotoxicity Metabolism->Hepatotoxicity

Caption: PFAS activation of the PPARα signaling pathway leading to hepatotoxicity.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTS Assay)

This protocol is adapted from methodologies used to assess PFAS cytotoxicity in human liver carcinoma (HepG2) cells.[19][20]

  • Objective: To determine the concentration at which a PFAS compound reduces the viability of a cell population by 50% (EC50).

  • Methodology:

    • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

    • Cell Seeding: Seed cells into a 96-well microplate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

    • PFAS Exposure: Prepare serial dilutions of GenX, PFBS, PFBA, and PFHxA in culture medium. Replace the existing medium in the wells with the PFAS solutions (including a vehicle control) and incubate for 24 to 48 hours.

    • MTS Assay: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well according to the manufacturer's instructions. Incubate for 1-4 hours at 37°C.

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

    • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and calculate EC50 values using non-linear regression.

Genotoxicity Assessment (Alkaline Comet Assay)

This protocol is based on methods used to evaluate the potential of PFAS to induce DNA strand breaks in human cells.[21][22]

  • Objective: To detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells exposed to PFAS.

  • Methodology:

    • Cell Exposure: Expose cells (e.g., HepG2) to various concentrations of each short-chain PFAS for a defined period (e.g., 24 hours). Include appropriate negative (vehicle) and positive (e.g., hydrogen peroxide) controls.

    • Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.

    • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

    • Alkaline Unwinding: Place the slides in an electrophoresis chamber filled with a high-pH alkaline buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

    • Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

    • Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5), stain with a fluorescent DNA-binding dye (e.g., SYBR Green), and visualize using a fluorescence microscope.

    • Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized imaging software.

PPARα Activation Assay (Luciferase Reporter Gene Assay)

This protocol is based on in vitro transactivation assays used to screen PFAS for nuclear receptor activation.[23]

  • Objective: To quantify the ability of a PFAS compound to activate the human PPARα receptor.

  • Methodology:

    • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the human PPARα ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence.

    • PFAS Exposure: Seed the transfected cells in a 96-well plate. After 24 hours, expose the cells to serial dilutions of the test PFAS compounds for another 24 hours.

    • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the assay kit's instructions.

    • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein or a co-transfected control reporter) to correct for cytotoxicity. Express the results as fold-induction over the vehicle control. Determine the EC50 for receptor activation.

Conclusion

The shift from long-chain to short-chain PFAS, including GenX, represents a "regrettable substitution" in some respects. While these newer compounds exhibit lower bioaccumulation and faster elimination, this guide demonstrates that they are not devoid of risk.[5][10] The available data indicate that GenX and other short-chain PFAS can induce toxicity in key organ systems, with mechanisms often linked to the activation of nuclear receptors like PPARα.[24]

For researchers and drug development professionals, this comparative assessment underscores a critical reality: the risk profile of short-chain PFAS is complex. Their higher environmental mobility could lead to widespread exposure, and their biological activity, even if less potent than legacy compounds in some assays, remains a significant concern for human health.[3][15] A comprehensive understanding, based on robust experimental data, is essential for accurately evaluating the risks posed by this emerging class of ubiquitous environmental contaminants.

References

Evaluating Water Treatment Technologies for the Removal of 2H-Perfluoro-5-methyl-3,6-dioxanonane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pervasive nature of per- and polyfluoroalkyl substances (PFAS) in water sources presents a significant challenge to environmental and public health. Among the vast number of PFAS compounds, 2H-Perfluoro-5-methyl-3,6-dioxanonane, a member of the fluoroether class, is of growing concern. This guide provides a comparative overview of the effectiveness of various water treatment technologies for the removal of this and structurally similar PFAS compounds. The information is intended to assist researchers and professionals in selecting and designing effective water purification strategies.

Comparison of Water Treatment Technologies for PFAS Removal

While specific experimental data on the removal of this compound is limited in publicly available literature, the effectiveness of common water treatment technologies can be inferred from their performance with other PFAS, particularly short-chain and ether-based compounds. The following tables summarize the performance of key technologies.

TechnologyGeneral PFAS Removal EfficiencyAdvantagesDisadvantages
Granular Activated Carbon (GAC) Effective for long-chain PFAS; variable for short-chain PFAS.Well-established technology, relatively low operational cost.Less effective for shorter-chain and more mobile PFAS like some fluoroethers, requires periodic replacement and disposal of spent carbon.
Reverse Osmosis (RO) High removal efficiency (>90-99%) for a broad range of PFAS, including short-chain compounds.[1][2]Provides a physical barrier for a wide range of contaminants, effective for various PFAS types.[1][2][3]Produces a concentrated waste stream (brine) that requires management, potential for membrane fouling.
Nanofiltration (NF) High removal efficiency, generally >90% for many PFAS.Lower energy consumption compared to RO, effective for a wide range of PFAS.[3]Produces a concentrate stream, potential for membrane fouling.
Ion Exchange (IX) Resins High removal efficiency, can be tailored for specific PFAS.High capacity for PFAS, can be regenerated, effective for a broad range of PFAS.Higher initial cost, potential for resin fouling, regeneration produces a concentrated waste stream.

Experimental Protocols

Standardized testing is crucial for evaluating and comparing the effectiveness of water treatment technologies. The following protocols are based on established methodologies for PFAS analysis and treatment evaluation.

Water Sample Preparation and Spiking
  • Objective: To prepare a standardized water matrix contaminated with a known concentration of this compound.

  • Procedure:

    • Obtain a baseline water sample (e.g., deionized water, tap water, or a specific environmental water sample).

    • Analyze the baseline water for any background PFAS contamination using a validated analytical method (e.g., EPA Method 533 or 1633).[4][5][6]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Spike the baseline water with the stock solution to achieve the desired initial concentration (e.g., 100 ng/L).

    • Thoroughly mix the spiked water sample to ensure homogeneity.

Bench-Scale Treatment Technology Evaluation
  • Objective: To assess the removal efficiency of a specific water treatment technology in a controlled laboratory setting.

  • Procedure (Example for Granular Activated Carbon):

    • Set up a small-scale column packed with a known amount of the GAC to be tested.

    • Pump the spiked water sample through the GAC column at a defined flow rate and empty bed contact time (EBCT).

    • Collect effluent samples at regular time intervals or after specific volumes of water have been treated.

    • Analyze the influent and effluent samples for the concentration of this compound using a validated analytical method.

    • Calculate the removal efficiency at each sampling point.

Analytical Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Objective: To accurately quantify the concentration of this compound in water samples.

  • Procedure (General Overview):

    • Sample Extraction: Utilize solid-phase extraction (SPE) to concentrate the analyte from the water sample and remove interfering substances.

    • Instrumental Analysis: Inject the extracted sample into a liquid chromatograph (LC) to separate the target analyte from other compounds.

    • Detection and Quantification: The separated analyte is then introduced into a tandem mass spectrometer (MS/MS) for highly selective and sensitive detection and quantification.

    • Quality Control: Include laboratory control samples, matrix spikes, and blanks to ensure the accuracy and reliability of the results.

Visualizing the Evaluation Process

To better understand the logical flow and experimental procedures, the following diagrams have been generated using Graphviz.

logical_flow cluster_problem Problem Definition cluster_evaluation Technology Evaluation cluster_analysis Performance Analysis cluster_selection Decision Making Problem Contamination of Water with This compound GAC Granular Activated Carbon (GAC) Problem->GAC RO Reverse Osmosis (RO) Problem->RO NF Nanofiltration (NF) Problem->NF IX Ion Exchange (IX) Problem->IX Data Quantitative Data Collection (Removal Efficiency, Cost, etc.) GAC->Data RO->Data NF->Data IX->Data Comparison Comparative Analysis Data->Comparison Selection Selection of Optimal Treatment Technology Comparison->Selection

Caption: Logical flow for evaluating and selecting water treatment technologies.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_sampling Sampling & Analysis cluster_results Results Start Start SamplePrep Prepare Contaminated Water Sample Start->SamplePrep Treatment Apply Water Treatment Technology (e.g., GAC Column) SamplePrep->Treatment Collect Collect Influent and Effluent Samples Treatment->Collect Analysis Analyze Samples using LC-MS/MS Collect->Analysis Calculate Calculate Removal Efficiency Analysis->Calculate Report Report Findings Calculate->Report End End Report->End

Caption: A typical experimental workflow for assessing treatment effectiveness.

References

A Comparative Analysis of the Environmental Mobility of GenX and Legacy PFAS

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Environmental Scientists

This guide provides a detailed comparison of the environmental mobility of GenX, a prominent replacement per- and polyfluoroalkyl substance (PFAS), with legacy long-chain PFAS, specifically Perfluorooctanoic acid (PFOA) and Perfluorooctane sulfonate (PFOS). Understanding the differences in their environmental fate and transport is critical for assessing contamination risks and developing effective remediation strategies. This document synthesizes experimental data on key mobility parameters and outlines the methodologies used to obtain them.

Introduction: The Shift from Legacy PFAS to GenX

Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals valued for their resistance to heat, water, and oil.[1] Legacy compounds like PFOA and PFOS are highly persistent, bioaccumulative, and associated with various adverse health effects.[1][2] Regulatory action and voluntary phase-outs by manufacturers led to the introduction of shorter-chain replacement compounds, such as GenX (also known as HFPO-DA).[2][3] GenX was developed with the intention of reducing bioaccumulation and toxicity.[3][4] However, its chemical structure, featuring a shorter carbon chain and an ether bond, significantly alters its interaction with environmental media, leading to different mobility characteristics compared to its predecessors.[3][5] This guide focuses on comparing these mobility characteristics through quantitative data and experimental protocols.

Comparative Physicochemical Properties

The environmental behavior of a compound is largely dictated by its physicochemical properties. GenX's structural differences from PFOA and PFOS are central to its increased environmental mobility.

PropertyGenX (HFPO-DA)PFOAPFOS
Chemical Formula C₆HF₁₁O₃C₈HF₁₅O₂C₈HF₁₇O₃S
Molecular Weight ( g/mol ) 330.06414.07500.13
Structure Short-chain (C6) perfluoroether carboxylic acidLong-chain (C8) perfluoroalkyl carboxylic acidLong-chain (C8) perfluoroalkyl sulfonic acid
Key Feature Contains an ether oxygen (-O-) in the chainStraight perfluorinated carbon chainStraight perfluorinated carbon chain
Functional Group Carboxylate (-COOH)Carboxylate (-COOH)Sulfonate (-SO₃H)
Acidity (pKa) Very low (~0); highly acidic[6]Low (~0.27 to <3.8)[6]Very low (<-3)

GenX's ether bond and shorter carbon chain decrease its hydrophobicity compared to the long, uninterrupted fluorocarbon tails of PFOA and PFOS.[5] This structural difference is a primary driver for its distinct partitioning behavior in soil and water.

Quantitative Comparison of Environmental Mobility

The mobility of PFAS in the environment is primarily controlled by its tendency to sorb to solid phases like soil and sediment versus remaining dissolved in water. This behavior is quantified using partitioning coefficients. Lower coefficient values indicate weaker sorption and therefore higher mobility.

3.1. Soil-Water Partitioning Coefficient (Kd)

The Kd value represents the ratio of a chemical's concentration in soil to its concentration in water at equilibrium. It is a direct measure of how a substance partitions in a specific soil-water system.

Table 1: Comparative Soil-Water Partitioning Coefficients (Log Kd, L/kg)

PFAS Compound Log Kd Range (L/kg) General Observation
GenX < 0 to ~0.5[7][8] Low sorption, high mobility.
PFOA ~0.2 to 1.6[9][10] Moderate sorption, moderate mobility. Sorption increases with decreasing pH.

| PFOS | ~0.7 to 2.5[9][10] | Higher sorption than PFOA, lower mobility. |

Note: Kd values are highly dependent on soil properties (organic carbon content, clay mineralogy, metal oxides) and solution chemistry (pH, ionic strength). The values presented are representative ranges found in the literature.[7][9]

3.2. Organic Carbon-Water Partitioning Coefficient (Koc)

To compare sorption across different soils, Kd values are often normalized to the fraction of organic carbon (foc) in the soil, yielding the Koc value. This assumes that sorption is primarily driven by hydrophobic interactions with soil organic matter.[11][12]

Table 2: Comparative Organic Carbon-Water Partitioning Coefficients (Log Koc, L/kg)

PFAS Compound Log Koc Range (L/kg) General Observation
GenX ~1.5 - 2.5 Weaker interaction with organic carbon compared to legacy PFAS.
PFOA ~2.0 - 3.0[13][14] Stronger interaction with organic carbon than GenX.

| PFOS | ~2.5 - 3.8[10][14] | Strongest interaction with organic carbon among the three, indicating the lowest mobility. |

Note: While Koc is a useful metric, PFAS sorption is also influenced by electrostatic interactions, making organic carbon content just one of several important factors.[1][15]

The data consistently show that GenX has lower Kd and Koc values than PFOA and PFOS. This indicates that GenX sorbs less readily to soil and sediment, resulting in higher mobility and a greater potential to leach from soil into groundwater.[3][16] The mobility generally follows the trend: GenX > PFOA > PFOS .

Experimental Protocols

The partitioning coefficients presented above are typically determined using batch equilibrium sorption experiments. The following protocol outlines a standard methodology for these experiments.

4.1. Batch Equilibrium Sorption Test

This laboratory method is used to quantify the partitioning of a substance between a solid phase (soil/sediment) and an aqueous phase.

Methodology:

  • Soil Preparation and Characterization:

    • Air-dry and sieve the soil sample to remove large debris.

    • Characterize the soil for key properties, including pH, fraction of organic carbon (foc), texture (sand, silt, clay content), and cation exchange capacity.

  • Solution Preparation:

    • Prepare a background electrolyte solution, typically 0.01 M Calcium Chloride (CaCl₂), to maintain a constant ionic strength and mimic environmental conditions.[10]

    • Create stock solutions of GenX, PFOA, and PFOS. Spike the background solution with a known concentration of the target PFAS analyte.

  • Equilibration:

    • Add a known mass of the characterized soil to a series of centrifuge tubes made of non-sorbing material like polypropylene.[15]

    • Add a known volume of the PFAS-spiked solution to each tube, creating a specific soil-to-solution ratio.

    • Include control samples (no soil) to account for any potential sorption of the analyte to the container walls.

    • Agitate the tubes on a shaker at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the tubes at high speed to separate the solid soil particles from the aqueous solution.

  • Aqueous Phase Analysis:

    • Carefully extract an aliquot of the supernatant (the clear liquid phase).

    • Analyze the concentration of the PFAS in the supernatant using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for PFAS analysis due to its high sensitivity and specificity.[17][18]

  • Data Calculation:

    • Calculate Sorbed Concentration (Cs): Determine the amount of PFAS sorbed to the soil by subtracting the final aqueous concentration (Cw) from the initial concentration, accounting for the volumes and masses used.

    • Calculate Kd:

      • Kd (L/kg) = Concentration in soil (Cs, mg/kg) / Concentration in water (Cw, mg/L)

    • Calculate Koc:

      • Koc (L/kg) = Kd / foc (fraction of organic carbon, kg/kg )

The following diagram illustrates the workflow for this experimental protocol.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Calculation Soil Soil Sample (Sieved & Characterized) Mix Mix Soil & Solution in Polypropylene Tube Soil->Mix Solution PFAS Solution (Known Concentration in 0.01M CaCl2) Solution->Mix Equilibrate Equilibrate (Shake for 24-48h) Mix->Equilibrate Incubate Centrifuge Centrifuge (Separate Soil & Water) Equilibrate->Centrifuge High Speed Supernatant Analyze Supernatant (LC-MS/MS) Centrifuge->Supernatant Extract Aqueous Phase Cw Determine Aqueous Concentration (Cw) Supernatant->Cw Calc Calculate Kd and Koc Cw->Calc Mass Balance

Workflow for Batch Equilibrium Sorption Experiments.

Factors Influencing Environmental Mobility

The diagram below illustrates the logical relationship between the chemical properties of GenX and legacy PFAS and their resulting environmental mobility.

G cluster_legacy Legacy PFAS (PFOA, PFOS) cluster_genx GenX Legacy_Prop Long Carbon Chain (C8) No Ether Bond Higher Molecular Weight Legacy_Int Stronger Hydrophobic & Electrostatic Interactions Legacy_Prop->Legacy_Int Leads to Legacy_Sorp Higher Koc / Kd Values (Strong Sorption to Soil) Legacy_Int->Legacy_Sorp Results in Legacy_Mob LOWER ENVIRONMENTAL MOBILITY Legacy_Sorp->Legacy_Mob Dictates GenX_Prop Short Carbon Chain (C6) Ether Bond Present Lower Molecular Weight GenX_Int Weaker Hydrophobic & Electrostatic Interactions GenX_Prop->GenX_Int Leads to GenX_Sorp Lower Koc / Kd Values (Weak Sorption to Soil) GenX_Int->GenX_Sorp Results in GenX_Mob HIGHER ENVIRONMENTAL MOBILITY GenX_Sorp->GenX_Mob Dictates

Factors influencing the environmental mobility of PFAS.

This relationship highlights that the inherent chemical properties are the primary drivers of environmental fate. The shorter chain length and ether linkage in GenX reduce its affinity for soil organic carbon and mineral surfaces, making it more water-soluble and mobile.[5] Conversely, the longer, uninterrupted fluorinated chains of PFOA and PFOS promote stronger sorption, leading to greater retention in soils and sediments.[19]

Conclusion and Implications

The experimental data clearly demonstrate that GenX is significantly more mobile in the environment than legacy PFAS like PFOA and PFOS. Its lower sorption to soil and sediment means it can more readily leach from contaminated sites and travel greater distances in groundwater.[3][16]

For researchers, scientists, and drug development professionals, this has several key implications:

  • Risk Assessment: The higher mobility of GenX suggests a greater potential for widespread contamination of aquifers and drinking water sources, which must be considered in environmental risk assessments.[16][20]

  • Monitoring: Environmental monitoring programs may need to employ different strategies for GenX, with a greater focus on groundwater pathways and potentially larger sampling areas around known contamination sources.

  • Remediation: Remediation technologies effective for long-chain PFAS, which often rely on sorption to activated carbon, may be less effective for GenX, requiring higher adsorbent doses or alternative treatment technologies.[21]

While GenX was introduced as a less bioaccumulative alternative, its high environmental mobility and persistence present a distinct and significant challenge for environmental management and public health protection.

References

Comparative Toxicological Benchmark Study: 2H-Perfluoro-5-methyl-3,6-dioxanonane and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comparative toxicological overview. It is important to note that publicly available toxicological benchmark studies specifically for 2H-Perfluoro-5-methyl-3,6-dioxanonane (CAS No. 3330-14-1) are limited. Therefore, this guide utilizes data from structurally similar per- and polyfluoroalkyl substances (PFAS), particularly perfluoroalkyl ethers, to provide a comparative context for researchers, scientists, and drug development professionals. The inclusion of these alternatives is intended to offer insights into the potential toxicological profile of the target compound.

Introduction

This compound is a member of the vast family of per- and polyfluoroalkyl substances (PFAS). Due to their unique properties, including thermal and chemical stability, PFAS have been widely used in various industrial and consumer products. However, concerns about their persistence, bioaccumulation, and potential adverse health effects have led to increased scrutiny and a demand for comprehensive toxicological data. This guide provides a comparative analysis of the toxicological profiles of several perfluoroalkyl ether compounds, which are structurally related to this compound and are often considered as alternatives to legacy long-chain PFAS. The data presented here is intended to serve as a benchmark for understanding the potential hazards and for guiding future toxicological assessments.

Data Presentation: Comparative Toxicology of Perfluoroalkyl Ethers

The following table summarizes available quantitative toxicological data for several perfluoroalkyl ether compounds that can be used as surrogates for assessing the potential toxicity of this compound. It is crucial to interpret this data with the understanding that toxicity can vary significantly with small changes in chemical structure.

Chemical Name (Acronym)CAS No.Molecular FormulaAcute Oral LD50 (mg/kg bw)Key Toxicological Endpoints & NOAEL/LOAEL Values
This compound 3330-14-1C8HF17O2Data Not AvailableData Not Available
Hexafluoropropylene oxide dimer acid (GenX)13252-13-6 (acid)C6HF11O3~5000 (rat)Liver toxicity, kidney toxicity, developmental effects, immune system effects. Chronic RfD: 0.000003 mg/kg/day[1][2][3].
4,8-Dioxa-3H-perfluorononanoic acid (ADONA)919005-14-4C7HF13O4>2000 (rat)Liver and kidney effects observed in animal studies. Generally considered to have lower toxicity than legacy PFAS[4][5][6][7].
6:2 Chlorinated Polyfluoroalkyl Ether Sulfonate (F-53B)74499-82-2C8H2ClF14O4SData Not AvailableHepatotoxicity, endocrine disruption (thyroid), reproductive and developmental toxicity in vivo and in vitro studies[8][9][10][11][12].

Note: LD50, NOAEL (No Observed Adverse Effect Level), and LOAEL (Lowest Observed Adverse Effect Level) values are species-dependent and can vary based on study design. The provided data is for reference and comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the toxicological assessment of PFAS, based on established guidelines and scientific literature.

1. Acute Oral Toxicity (as per OECD Guideline 423)

  • Test Animals: Healthy, young adult rodents (rats or mice), typically females, are used.

  • Housing and Feeding: Animals are housed in individual cages under controlled conditions of temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100g body weight for rodents. An aqueous vehicle is preferred; if not feasible, an oil (e.g., corn oil) may be used.

  • Procedure: A stepwise procedure is used with a minimum of three animals per step. The starting dose is selected based on available information or, in its absence, a default value (e.g., 300 mg/kg). The outcome of the first step determines the dose for the next step.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy of all animals is performed at the end of the study.

  • Data Analysis: The LD50 is estimated based on the mortality data from the different dose groups.

2. In Vitro Cytotoxicity Assay (e.g., using HepG2 cells)

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.

  • Exposure: Cells are seeded in 96-well plates and allowed to attach overnight. The culture medium is then replaced with a medium containing various concentrations of the test substance. A vehicle control (e.g., DMSO) is also included.

  • Assay: After a specified exposure period (e.g., 24 or 48 hours), cell viability is assessed using a standard method such as the MTT or MTS assay. This involves the addition of the reagent, incubation, and measurement of absorbance at a specific wavelength.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The EC50 value (the concentration that causes a 50% reduction in cell viability) is calculated from the concentration-response curve.

3. In Vitro Genotoxicity: Comet Assay (Alkaline Single Cell Gel Electrophoresis)

  • Cell Preparation: A suspension of single cells (e.g., from a cell line or primary cells) is prepared.

  • Exposure: Cells are exposed to different concentrations of the test substance for a defined period.

  • Embedding: A small number of cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to allow DNA unwinding, followed by electrophoresis. Damaged DNA (with breaks) migrates further towards the anode, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software.

Mandatory Visualization

Experimental_Workflow_for_PFAS_Toxicology_Assessment cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Testing cluster_risk_assessment Risk Assessment QSAR QSAR Modeling (Quantitative Structure-Activity Relationship) Cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS on HepG2, etc.) QSAR->Cytotoxicity ReadAcross Read-Across from Structurally Similar PFAS ReadAcross->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Comet Assay, Ames Test) Cytotoxicity->Genotoxicity Mechanistic Mechanistic Studies (e.g., Receptor Binding, Gene Expression) Genotoxicity->Mechanistic Acute Acute Toxicity (e.g., OECD 423) Mechanistic->Acute RepeatedDose Repeated Dose Toxicity (28-day or 90-day studies) Acute->RepeatedDose DevRepro Developmental and Reproductive Toxicity RepeatedDose->DevRepro POD Point of Departure (POD) Determination (NOAEL, LOAEL) DevRepro->POD RiskCharacterization Risk Characterization POD->RiskCharacterization Exposure Exposure Assessment Exposure->RiskCharacterization PPARa_Signaling_Pathway PFAS Perfluoroalkyl Substance (PFAS) PPARa Peroxisome Proliferator-Activated Receptor Alpha (PPARα) PFAS->PPARa Activates RXR Retinoid X Receptor (RXR) PPARa->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Binds to GeneExpression Target Gene Expression (e.g., for lipid metabolism, cell proliferation) PPRE->GeneExpression Regulates BiologicalEffects Biological Effects (e.g., Hepatotoxicity, Altered Lipid Metabolism) GeneExpression->BiologicalEffects Leads to

References

Safety Operating Guide

Navigating the Disposal of 2H-Perfluoro-5-methyl-3,6-dioxanonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for 2H-Perfluoro-5-methyl-3,6-dioxanonane, a per- and polyfluoroalkyl substance (PFAS).

This compound (CAS No. 3330-14-1) requires careful handling and adherence to specific disposal protocols due to its chemical properties and potential environmental impact. The following information synthesizes safety data sheet (SDS) recommendations with broader environmental guidelines for PFAS compounds to ensure responsible waste management in a laboratory setting.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its hazard classifications. According to its Safety Data Sheet, this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) and Handling Precautions:

PrecautionSpecificationSource
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[1]
Skin Protection Wear protective gloves (e.g., nitrile rubber). Wear protective clothing.[1]
Respiratory Protection Use only outdoors or in a well-ventilated area. Avoid breathing fumes, mist, spray, or vapors.[1]
Hygiene Measures Wash skin thoroughly after handling. Take off contaminated clothing and wash it before reuse.[1]

In the event of exposure, immediately follow the first-aid measures outlined in the SDS, such as rinsing eyes cautiously with water for several minutes or moving the individual to fresh air if inhaled[1].

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted through an approved waste disposal plant[1]. As a member of the PFAS family of chemicals, its disposal is subject to evolving environmental regulations. The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, which provides a framework for decision-making[2][3].

1. Waste Identification and Segregation:

  • Clearly label all waste containers with the chemical name: "this compound" and "CAS No. 3330-14-1".

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office and the waste disposal vendor. PFAS-containing waste may be classified as hazardous if mixed with a listed hazardous waste[4].

2. Consultation and Compliance:

  • Contact your institution's EHS office to understand the specific disposal procedures and approved vendors for PFAS waste.

  • While federal regulations for PFAS disposal are still developing, state or local regulations may have specific requirements[4].

3. Packaging and Storage:

  • Store the waste in a tightly closed, compatible container in a well-ventilated and secure area[1].

  • Follow any specific packaging instructions provided by your EHS office or the designated waste disposal company.

4. Transportation and Final Disposal:

  • Arrange for the collection of the waste by a licensed hazardous waste contractor.

  • The final disposal method will be determined by the waste disposal facility in accordance with the latest EPA guidance. Current recommended technologies with large-scale capacity include thermal destruction, permitted hazardous waste landfills, and underground injection[2][3][4].

Disposal Decision-Making Workflow

The following diagram illustrates a logical workflow for the disposal of this compound, incorporating safety considerations and regulatory guidance.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation Phase cluster_contain Containment & Labeling cluster_disposal Disposal Pathway A Identify this compound Waste B Consult Safety Data Sheet (SDS) A->B C Wear appropriate Personal Protective Equipment (PPE) B->C D Segregate from other waste streams C->D E Store in a labeled, sealed container D->E F Contact Institutional EHS Office E->F G Arrange for collection by an approved waste vendor F->G H Final Disposal Method Selection (by vendor) G->H I Thermal Destruction H->I High Temp J Hazardous Waste Landfill H->J Solid Waste K Underground Injection H->K Liquid Waste

Disposal Workflow Diagram

This procedural guide is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize the specific guidelines provided by your institution's environmental health and safety department and adhere to all local, state, and federal regulations.

References

Navigating Safety: A Guide to Personal Protective Equipment for 2H-Perfluoro-5-methyl-3,6-dioxanonane

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2H-Perfluoro-5-methyl-3,6-dioxanonane, a per- and polyfluoroalkyl substance (PFAS), is critical for minimizing exposure and ensuring a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), procedural steps for its use, and appropriate disposal methods.

Given the limited specific quantitative data available for this compound, the following recommendations are based on the Safety Data Sheet (SDS) for this chemical and general safety protocols for handling PFAS compounds. It is imperative to consult the specific SDS for the product you are using and to perform a risk assessment for your particular application.

Recommended Personal Protective Equipment

A comprehensive approach to personal protection is necessary when working with this compound to prevent skin contact, eye irritation, and respiratory exposure.

PPE CategorySpecification
Hand Protection Gloves: Chemical-resistant gloves are required. While specific breakthrough times for this compound are not readily available, gloves made of nitrile, butyl, or FKM (Viton®) are generally recommended for handling PFAS compounds.[1] Always inspect gloves for integrity before use and change them frequently.
Eye and Face Protection Safety Goggles/Face Shield: Use chemical splash goggles that provide a complete seal around the eyes.[2] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
Skin and Body Protection Protective Clothing: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, liquid-tight chemical suits (Category III, Types 3/4/6) are recommended.[1] Long pants and closed-toe shoes are mandatory.[3]
Respiratory Protection Respirator: Use only in a well-ventilated area.[2] If engineering controls such as a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. A combination filter (e.g., A/AX + P3) may be necessary if aerosols are generated.[1] A formal respiratory protection program, including fit testing, is required.

Disclaimer: The quantitative data presented above is based on general recommendations for handling PFAS compounds due to the absence of specific data for this compound. Users should consult the manufacturer's specific chemical resistance data for the gloves and other PPE being used.

Experimental Protocols: Donning, Doffing, and Disposal of PPE

Adherence to strict protocols for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning of PPE
  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Suit: Put on the protective gown or suit, ensuring complete coverage.

  • Respirator: If required, don the respirator. Perform a user seal check to ensure it is fitted correctly.

  • Eye/Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don the first pair of gloves. If wearing a gown, ensure the cuffs of the gloves go over the cuffs of the gown. If double-gloving, don the second pair of gloves.

Doffing of PPE

The principle of doffing is to touch the potentially contaminated outer surfaces of the PPE as little as possible.

  • Gloves (Outer Pair): If double-gloved, remove the outer pair.

  • Gown/Suit: Remove the gown or suit by rolling it down and away from the body, turning it inside out.

  • Gloves (Inner Pair): Remove the inner pair of gloves by peeling them off from the cuff, turning them inside out.

  • Hand Hygiene: Perform hand hygiene immediately.

  • Face Shield/Goggles: Remove by handling the strap or earpieces.

  • Respirator: Remove the respirator without touching the front.

  • Final Hand Hygiene: Perform thorough hand hygiene.

Disposal Plan

All disposable PPE used when handling this compound should be considered hazardous waste.

  • Collection: Place all used disposable PPE, including gloves, gowns, and any other contaminated materials, into a designated, labeled, and sealed hazardous waste container.[3]

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area.

  • Disposal: Dispose of the hazardous waste through a licensed environmental waste management company in accordance with all local, state, and federal regulations.[4] Incineration at high temperatures is a potential disposal method for PFAS-containing waste, but this must be done at a facility specifically permitted for such waste.[5]

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_operation Operation cluster_disposal Disposal start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment sds Consult Safety Data Sheet (SDS) risk_assessment->sds ppe_selection Select Appropriate PPE sds->ppe_selection hand_protection Hand Protection (e.g., Nitrile, Butyl gloves) ppe_selection->hand_protection eye_protection Eye/Face Protection (Goggles, Face Shield) ppe_selection->eye_protection body_protection Body Protection (Lab Coat, Chemical Suit) ppe_selection->body_protection respiratory_protection Respiratory Protection (Respirator if needed) ppe_selection->respiratory_protection donning Follow Proper Donning Procedure hand_protection->donning eye_protection->donning body_protection->donning respiratory_protection->donning handling Perform Chemical Handling donning->handling doffing Follow Proper Doffing Procedure handling->doffing disposal Dispose of Contaminated PPE as Hazardous Waste doffing->disposal end End disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.